1,3-Dicyclohexylbarbituric acid
Beschreibung
BenchChem offers high-quality 1,3-Dicyclohexylbarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dicyclohexylbarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQJMWBZWAUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957235 | |
| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35824-91-0 | |
| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1,3-dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,3-Dicyclohexylbarbituric acid from malonic acid
The following technical guide details the synthesis of 1,3-Dicyclohexylbarbituric acid (1,3-DCBA) directly from malonic acid .
This guide prioritizes the Acetic Anhydride/Acetic Acid Condensation Method . This route is selected for its operational robustness, high atom economy relative to activated ester methods, and the stability of the starting materials. It avoids the pre-synthesis of corrosive malonyl chloride, aligning directly with the requirement to start from malonic acid.
Executive Summary
-
Target Molecule: 1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0)
-
Core Reagents: Malonic Acid, 1,3-Dicyclohexylurea (DCU), Acetic Anhydride, Glacial Acetic Acid.[1]
-
Methodology: Cyclocondensation via in-situ activation of malonic acid.
-
Yield Potential: 70–80%
-
Purity Target: >98% (Recrystallized)
-
Key Application: Pharmacophore in anticonvulsants, sedatives, and antineoplastic agents; intermediate in organic synthesis.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of a urea derivative with a malonyl backbone. While malonyl chloride is a common electrophile, it is moisture-sensitive and corrosive. The preferred laboratory method utilizes acetic anhydride to activate malonic acid in situ, likely forming a mixed anhydride or ketene intermediate which then undergoes dual N-acylation with 1,3-dicyclohexylurea.
Reaction Scheme
The reaction proceeds through the dehydration of malonic acid and condensation with the urea nitrogen atoms.
Figure 1: Reaction pathway for the synthesis of 1,3-DCBA via acetic anhydride activation.
Experimental Protocol
Materials & Stoichiometry
The following table outlines the precise stoichiometry for a laboratory-scale batch (approx. 0.1 mol scale).
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Batch) | Role |
| Malonic Acid | 104.06 | 1.15 | 12.0 g | Carbon Backbone Source |
| 1,3-Dicyclohexylurea | 224.35 | 1.00 | 22.4 g | Nitrogen Source |
| Acetic Anhydride | 102.09 | 4.00 | ~40 mL | Dehydrating/Activating Agent |
| Glacial Acetic Acid | 60.05 | Solvent | 60 mL | Solvent/Catalyst |
| Ethanol | 46.07 | Solvent | ~100 mL | Workup/Crystallization |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Assembly: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/calcium chloride guard), and a thermometer.
-
Dissolution: Charge the flask with 22.4 g of 1,3-Dicyclohexylurea and 12.0 g of Malonic Acid . Add 60 mL of Glacial Acetic Acid .
-
Initial Heating: Heat the mixture gently to 60–70°C in an oil bath with stirring until the solids are substantially dissolved.
Phase 2: Activation & Cyclization
-
Addition: Slowly add 40 mL of Acetic Anhydride to the warm solution over 15–20 minutes.
-
Note: The reaction is exothermic; monitor temperature to prevent runaway boiling.
-
-
Reflux: Increase the oil bath temperature to raise the internal temperature to 90°C . Maintain this temperature with stirring for 6 to 8 hours .
-
Checkpoint: The solution should turn from clear/pale to a darker amber color, indicating reaction progression.
-
-
Aging: Allow the mixture to cool to room temperature and stand overnight. This promotes initial crystal formation and completes the reaction.
Phase 3: Isolation & Purification
-
Volatile Removal: Equip the flask for distillation (or use a rotary evaporator). Distill off the acetic acid and excess acetic anhydride under reduced pressure (vacuum) at 50–60°C.
-
Result: A viscous residue or semi-solid mass remains.
-
-
Precipitation: While the residue is still warm, add 50 mL of Ethanol . Stir vigorously to dissolve impurities and induce precipitation of the product.
-
Filtration: Cool the ethanolic mixture in an ice bath for 2 hours. Filter the precipitate using a Büchner funnel.[2][3] Wash the cake with cold ethanol (2 x 15 mL).
-
Recrystallization (Critical for Purity):
-
Dissolve the crude solid in boiling ethanol (or an ethanol/water mixture).
-
Optional: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Collect the white crystalline needles by filtration and dry in a vacuum oven at 60°C.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1,3-DCBA.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against known physicochemical properties.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Needles or cotton-like crystals |
| Melting Point | 202–206°C | Sharp range indicates high purity [1][2] |
| Solubility | Soluble in hot ethanol, chloroform; Insoluble in water | |
| IR Spectrum | C=O stretches at ~1680, 1700 cm⁻¹ | Characteristic of barbiturate carbonyls |
| 1H NMR | Cyclohexyl protons (multiplets 1.0-2.5 ppm), C5-H2 (singlet ~3.6 ppm) | Confirm absence of N-H signals (urea) |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete dehydration of malonic acid.
-
Fix: Ensure Acetic Anhydride is fresh (not hydrolyzed). Increase reaction time to 10 hours.
-
-
Oiling Out:
-
Cause: Presence of excess acetic acid during workup.
-
Fix: Ensure thorough vacuum distillation of volatiles before adding ethanol. If oil persists, scratch the flask walls with a glass rod to induce nucleation.
-
-
Impurity (Unreacted Urea):
-
Detection: Melting point depression or insoluble residue in hot ethanol.
-
Fix: Wash the crude solid with dilute HCl (0.5 N) before recrystallization. 1,3-DCBA is stable in dilute acid, while unreacted urea derivatives may be more soluble or hydrolyzable.
-
Safety Considerations
-
Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.
-
1,3-Dicyclohexylurea: Generally low toxicity but should be handled as an irritant.
-
Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal. Segregate organic solvents.[3]
References
-
Vertex AI Search. (2024). Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. IJIRT. Retrieved from [Link]
-
Google Patents. (2014). CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid.[1][4] Retrieved from
-
PrepChem. (n.d.). Synthesis of 1,3-dimethylbarbituric acid. (Adapted for cyclohexyl analogs).[3][5] Retrieved from [Link]
-
Organic Syntheses. (1938).[2] Barbituric Acid.[2][5][6][7] Org. Synth. 1938, 18,[2] 8. Retrieved from [Link]
Sources
- 1. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. ijirt.org [ijirt.org]
- 7. prepchem.com [prepchem.com]
Technical Guide: Physical and Chemical Properties of 1,3-Dicyclohexylbarbituric Acid
[1]
Part 1: Executive Summary
1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0) is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1] Unlike traditional barbiturates used as CNS depressants (which typically possess a free N-H group or 5,5-disubstitution), this compound is primarily utilized as a versatile chemical intermediate and a building block in supramolecular chemistry.[1]
Its defining characteristic is the steric bulk of the two cyclohexyl rings at the N1 and N3 positions, which abolishes the acidity associated with the nitrogen atoms while retaining significant C-H acidity at the C5 position .[1] This unique electronic profile makes it an ideal substrate for Knoevenagel condensations and the synthesis of functionalized merocyanine dyes, pharmaceutical intermediates (e.g., Daprodustat precursors), and heterocyclic scaffolds.[1]
Part 2: Molecular Identity & Structural Architecture[1]
The molecule consists of a pyrimidine-2,4,6-trione core flanked by two cyclohexyl rings.[1][2] The steric hindrance provided by the cyclohexyl groups dictates its solubility profile and crystal packing, preventing the extensive hydrogen-bonding networks seen in unsubstituted barbituric acid.[1]
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione |
| Common Synonyms | 1,3-Dicyclohexylbarbituric acid; N,N'-Dicyclohexylbarbituric acid |
| CAS Number | 35824-91-0 |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.38 g/mol |
| SMILES | O=C1N(C2CCCCC2)C(=O)CC(=O)N1C3CCCCC3 |
| InChI Key | PRZQJMWBZWAUKW-UHFFFAOYSA-N |
Part 3: Physicochemical Profile[1]
The substitution of hydrogen atoms on the nitrogen with cyclohexyl groups significantly alters the physical properties compared to the parent barbituric acid, shifting the molecule from hydrophilic to lipophilic.[1]
Table 2: Physical Constants
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Typical solid-state form.[1] |
| Melting Point | 202.0 – 206.0 °C | Sharp melting range indicates high crystallinity.[1] |
| Solubility (High) | Chloroform, Dichloromethane, DMSO | Soluble in non-polar/polar aprotic solvents due to lipophilicity.[1] |
| Solubility (Mod) | Ethanol, Methanol | Soluble upon heating (reflux); used for recrystallization.[1] |
| Solubility (Low) | Water | Practically insoluble due to hydrophobic cyclohexyl rings.[1] |
| pKa (Predicted) | ~4.7 – 6.1 (C5-H acidity) | Acidity resides at the C5 methylene, not the N-H.[1] |
| LogP | ~2.8 | Indicates significant lipophilicity (permeable to lipid bilayers).[1] |
Part 4: Spectroscopic Fingerprint
Accurate identification relies on recognizing the distinct signals of the cyclohexyl rings and the active methylene group at C5.[1]
Nuclear Magnetic Resonance (¹H NMR)
The spectrum is characterized by three distinct regions.[1][3]
-
δ 4.5 – 4.7 ppm (2H, m): The methine protons (N-CH) of the cyclohexyl rings.[1] These are deshielded by the adjacent nitrogen and carbonyl anisotropy.[1]
-
δ 3.6 – 3.9 ppm (2H, s): The C5-methylene protons .[1] This singlet is the most critical diagnostic peak; its disappearance or shift indicates reaction at the active site (e.g., Knoevenagel condensation).[1]
-
δ 1.0 – 2.4 ppm (20H, m): A complex "forest" of multiplets corresponding to the remaining methylene protons of the cyclohexyl rings.[1]
Infrared Spectroscopy (FT-IR)[1]
-
1680 – 1710 cm⁻¹: Strong C=O stretching vibrations.[1] Typically appears as a split band due to the coupling of the three carbonyls (C2, C4, C6).[1]
-
2850 – 2930 cm⁻¹: Strong C-H stretching (aliphatic cyclohexyl).[1]
-
Absence of N-H: Notably lacks the broad N-H stretch (~3200 cm⁻¹) seen in mono- or unsubstituted barbituric acids.[1]
Part 5: Synthesis Protocol
The most robust synthesis involves the condensation of N,N'-dicyclohexylurea (DCU) with a malonyl source.[1] The use of acetic anhydride serves a dual purpose: it acts as a solvent/dehydrating agent and activates the malonic acid.[1]
Reaction Scheme (Graphviz)[1]
Figure 1: Synthesis pathway via cyclization of DCU and Malonic Acid.
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge N,N'-dicyclohexylurea (DCU) (1.0 eq) and Malonic Acid (1.1 eq).
-
Solvation: Add Glacial Acetic Acid (approx. 5-7 volumes relative to DCU) and stir to create a suspension.
-
Activation: Heat the mixture to 60–70 °C . Slowly add Acetic Anhydride (2.0 – 3.0 eq) dropwise over 1 hour. The reaction is exothermic; control temperature to avoid runaway.[1]
-
Reaction: Once addition is complete, raise temperature to 90 °C and stir for 3–5 hours. The mixture should become homogenous as the product forms.
-
Isolation: Cool the mixture to room temperature. Remove excess solvent (acetic acid/anhydride) under reduced pressure (rotary evaporator).[1]
-
Purification:
Part 6: Chemical Reactivity & Applications[1][9]
The chemical utility of 1,3-dicyclohexylbarbituric acid stems from the active methylene group at C5 .[1] Despite the bulky N-substituents, the C5 position remains highly accessible for nucleophilic attacks once deprotonated.[1]
Knoevenagel Condensation
This is the primary application.[1] The compound reacts with aromatic aldehydes to form 5-arylidene derivatives (merocyanine dyes or pharmaceutical intermediates).[1]
-
Mechanism: The C5 protons are acidic (pKa ~5).[1] A weak base (piperidine or pyridine) generates the enolate, which attacks the aldehyde carbonyl.[1]
-
Utility: Used to synthesize Daprodustat intermediates and push-pull chromophores for non-linear optics.[1]
Reactivity Flowchart
Figure 2: Primary reactivity pathways centered on the C5 active methylene group.[1]
Part 7: Safety & Handling (MSDS Highlights)
While not a controlled substance like bioactive barbiturates, standard laboratory safety is required.[1]
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from moisture, as hydrolysis of the ring can occur under extreme acidic/basic conditions over prolonged periods.[1]
References
-
PubChem. (n.d.).[1] 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CID 37273).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Muthukrishnan, M., et al. (2019).[1][5] "Green synthesis of 5-arylidene barbituric acid derivatives." Research on Chemical Intermediates. (Contextual reference for Knoevenagel reactivity of 1,3-disubstituted barbiturates).
-
Google Patents. (2014).[1] CN104151254A: Method for preparing 1,3-dicyclohexyl barbituric acid.[1] Retrieved from
1,3-Dicyclohexylbarbituric acid CAS number 35824-91-0
The following technical guide details the chemistry, synthesis, and application of 1,3-Dicyclohexylbarbituric acid (CAS 35824-91-0) . This document is structured to serve drug development professionals, focusing particularly on its critical role as the scaffold for the HIF-prolyl hydroxylase inhibitor Daprodustat .[1]
CAS: 35824-91-0 IUPAC: 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione Role: API Intermediate (Daprodustat), Supramolecular Scaffold[1][2]
Executive Summary & Strategic Utility
1,3-Dicyclohexylbarbituric acid is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1] Unlike classical barbiturates used as CNS depressants, this compound is primarily utilized as a high-value intermediate in the synthesis of Daprodustat (GSK1278863) , a drug approved for treating anemia due to chronic kidney disease.[1]
From a chemical engineering perspective, its synthesis represents a prime example of "atom economy" optimization, often utilizing 1,3-dicyclohexylurea (DCU) —a notorious byproduct of peptide coupling—as a high-value starting material.[1] Additionally, its steric bulk and hydrogen-bonding capabilities make it a model "host" molecule in supramolecular recognition studies.[1]
Chemical Architecture & Synthesis Strategy
Retrosynthetic Analysis
The 1,3-dicyclohexyl motif dictates the synthetic route.[1][2] Direct alkylation of barbituric acid with cyclohexyl halides is inefficient due to competing O-alkylation and poly-alkylation.[1] The preferred industrial route involves the condensation of a pre-formed urea (1,3-dicyclohexylurea) with a malonyl equivalent.[1]
Optimized Synthesis Protocol
Reaction Type: Cyclocondensation Key Reagents: 1,3-Dicyclohexylurea (DCU), Malonic Acid, Acetic Anhydride, Acetic Acid.[1]
Step-by-Step Methodology
This protocol avoids corrosive chlorides (e.g., malonyl chloride) in favor of an anhydride-mediated dehydration, suitable for GMP scale-up.[1]
-
Charge: To a reactor, charge Glacial Acetic Acid (Solvent, 9.0 eq) and 1,3-Dicyclohexylurea (1.0 eq).
-
Addition: Add Malonic Acid (1.1 eq) with agitation.
-
Activation: Slowly add Acetic Anhydride (4.4 eq) while maintaining temperature < 60°C to prevent uncontrolled exotherms.
-
Cyclization: Heat the mixture to 80–90°C and hold for 4 hours. The acetic anhydride acts as a dehydrating agent, driving the condensation of the urea nitrogens with the malonic acid carboxyls.
-
Work-up:
-
Purification: Filter the white crystalline solid and wash with cold ethanol. Dry at 50°C.
Yield Expectation: >85% Purity: >99.5% (HPLC)
Mechanistic Pathway Visualization
The following diagram illustrates the conversion of the urea precursor into the barbiturate core.[1]
Caption: Cyclocondensation of DCU and Malonic Acid mediated by Acetic Anhydride.[1]
Physicochemical Profiling
Understanding the solid-state properties is critical for formulation and handling.[1]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₆H₂₄N₂O₃ | Core Scaffold |
| Molecular Weight | 292.38 g/mol | Small Molecule |
| Melting Point | 202°C – 206°C | High thermal stability; indicates strong crystal lattice.[1] |
| Solubility | Low in Water; Soluble in CHCl₃, DMSO | Lipophilic cyclohexyl groups reduce aqueous solubility.[1] |
| pKa | ~4.7 (C5-proton) | The C5 protons are acidic due to the flanking carbonyls, allowing functionalization.[1] |
| Appearance | White crystalline powder | Standard API intermediate form.[1] |
Application in Drug Development: The Daprodustat Connection
The primary industrial driver for CAS 35824-91-0 is its role as the pharmacophore scaffold for Daprodustat.[1]
Mechanism of Action (HIF-PHI)
Daprodustat mimics 2-oxoglutarate, a cofactor for Prolyl Hydroxylase Domain (PHD) enzymes.[1] The 1,3-dicyclohexylbarbituric acid core provides the necessary steric bulk and carbonyl geometry to chelate the active site iron (Fe²⁺) of the PHD enzyme, stabilizing Hypoxia-Inducible Factor (HIF) and stimulating erythropoiesis.[1]
Synthesis Logic: From Scaffold to Drug
The drug is synthesized by functionalizing the C5 position of the barbituric acid ring.[1]
-
C5-Acylation: The acidic C5 proton allows for acylation (typically using a glycine-derived acid chloride or similar electrophile).[1]
-
Side Chain Attachment: The glycine linker connects the barbiturate core to the rest of the inhibitor motif.[1]
Caption: Transformation of the barbituric acid scaffold into Daprodustat and its biological target interaction.
Supramolecular Chemistry & Research Applications
Beyond pharma, this molecule is a staple in Crystal Engineering .[1]
-
Hamilton Receptors: The 2,4,6-triketone arrangement (specifically the carbonyls at positions 4 and 6) creates a rigid hydrogen-bonding acceptor array.[1]
-
Guest Binding: It binds complementary "donor" molecules (like melamine or adenine derivatives) through a D-A-D (Donor-Acceptor-Donor) hydrogen bond motif.[1]
-
Steric Control: The cyclohexyl groups prevent self-aggregation (stacking) and direct the assembly into specific rosettes or tapes, making it a valuable tool for studying non-covalent interactions.[1]
Safety & Handling Protocols
While not a controlled substance like phenobarbital, 1,3-dicyclohexylbarbituric acid is a bioactive heterocycle.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use local exhaust ventilation (fume hood) to avoid dust inhalation.[1]
-
PPE: Nitrile gloves, safety goggles, and N95/P2 dust mask during solid handling.[1]
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.
References
- Synthesis of 1,3-Dicyclohexylbarbituric Acid via DCU.Google Patents (CN102432549B).
-
Daprodustat (GSK1278863) Chemical Structure & Identity. PubChem.[1] Available at: [Link][1]
- Barbituric Acid Derivatives in Supramolecular Chemistry.Lehn, J.M., et al. Proc. Natl. Acad. Sci. USA.
Sources
- 1. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas No. 35824-91-0, Daprodustat intermediate - Buy Cas No. 35824-91-0, Daprodustat intermediate, 1 3-Dicyclohexylbarbituric acid Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
molecular structure of 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Common Nomenclature: 1,3-Dicyclohexylbarbituric Acid (DCBA) CAS Registry Number: 35824-91-0 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1][2]
Executive Summary
1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1][3] Unlike its unsubstituted parent, DCBA lacks acidic protons at the nitrogen positions, directing all nucleophilic and base-mediated reactivity solely to the C5 methylene position. This structural specificity makes it a critical scaffold in two high-value domains:
-
Medicinal Chemistry: It serves as a validated intermediate in the synthesis of Daprodustat , a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.[1]
-
Supramolecular Chemistry: The molecule acts as a hydrogen-bond acceptor and a steric template for forming "Barbiturate-Melamine" rosettes and functionalized merocyanine dyes.[1]
This guide provides a rigorous analysis of its structural properties, a self-validating synthesis protocol, and a workflow for its primary downstream application: Knoevenagel condensation.
Physiochemical Profile & Structural Analysis[4]
The introduction of bulky cyclohexyl groups at the N1 and N3 positions fundamentally alters the electronic and steric landscape of the pyrimidine-trione core.[1]
2.1 Quantitative Data Summary
| Property | Value | Validation Standard |
| Molecular Formula | Mass Spectrometry (HRMS) | |
| Molecular Weight | 292.37 g/mol | Calculated |
| Melting Point | 202 – 206 °C | DSC / Capillary Method |
| Appearance | White crystalline powder | Visual Inspection |
| pKa (Predicted) | ~6.09 (C5-H) | Potentiometric Titration |
| Solubility | Soluble: DCM, Hot Ethanol; Insoluble: Water | Gravimetric Analysis |
2.2 Molecular Architecture[1]
-
Steric Bulk: The two cyclohexyl rings typically adopt a chair conformation.[1] Their steric bulk shields the carbonyl oxygens at C2, C4, and C6, influencing crystal packing and solubility. This lipophilicity allows DCBA to cross biological membranes more effectively than unsubstituted barbiturates.[1]
-
Electronic Confinement: By substituting both nitrogens, the lactam-lactim tautomerism involving the N-H bond is impossible. The keto-enol tautomerism is restricted to the C5 position and the C4/C6 carbonyls.[1] This simplifies the NMR spectrum, where the C5 protons appear as a distinct singlet (approx. 3.6–3.9 ppm in
) in the keto form.[1]
Validated Synthesis Protocol
Methodology: Condensation of N,N'-Dicyclohexylurea with Malonic Acid.[1][4] Rationale: This route avoids the use of hazardous phosgene derivatives and utilizes acetic anhydride as a dual solvent/dehydrating agent, driving the equilibrium toward cyclization.
3.1 Reagents & Setup
-
Precursor A: N,N'-Dicyclohexylurea (DCU) [1.0 eq][1]
-
Precursor B: Malonic Acid [1.1 eq][1]
-
Solvent: Glacial Acetic Acid (10 volumes)
3.2 Step-by-Step Workflow
-
Charging: In a dry 3-neck round-bottom flask equipped with a thermometer and reflux condenser, charge Glacial Acetic Acid, DCU, and Malonic Acid.
-
Activation: Heat the suspension to 65°C. The mixture should become a stirrable slurry.
-
Cyclization: Add Acetic Anhydride dropwise over 60 minutes. Critical: Maintain internal temperature between 60–80°C. Exotherms indicate rapid dehydration.[1]
-
Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).[1] The disappearance of the DCU spot indicates completion.[1]
-
Workup:
-
Purification: Filter the white precipitate. Wash with cold ethanol (
).[1][5] Dry in a vacuum oven at 50°C.
3.3 Self-Validating Quality Control
-
Melting Point Check: If MP < 200°C, recrystallize again from Ethanol.
-
IR Spectroscopy: Look for characteristic trione carbonyl stretches at 1680
and 1750 .[1] Absence of broad OH stretch (2500-3300 ) confirms removal of unreacted malonic acid.[1]
3.4 Process Visualization (DOT)
Figure 1: Synthetic pathway for 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione highlighting critical process steps.
Functional Reactivity: Knoevenagel Condensation
The primary utility of DCBA in drug discovery lies in the high acidity of its C5 protons, making it an excellent nucleophile for Knoevenagel condensations to generate 5-arylidene derivatives (potential anticancer agents).
4.1 Mechanism
The reaction proceeds via the deprotonation of C5, followed by nucleophilic attack on an aldehyde carbonyl, and subsequent dehydration. Because DCBA has no N-H protons, side reactions (N-alkylation) are impossible, ensuring high regioselectivity.
4.2 Standard Protocol (Arylidene Synthesis)
-
Mix: Dissolve DCBA (1 mmol) and Aromatic Aldehyde (1 mmol) in Ethanol/Water (19:1).
-
Catalyze: Add 10 mol% Isonicotinic Acid or Piperidine.
-
Reflux: Heat to 60–80°C for 1–2 hours.
-
Observation: The solution typically turns yellow/orange as the conjugated system forms.[1]
-
Isolation: Cool to room temperature. The product precipitates.[1][4][5] Filter and wash with cold ethanol.[1][5]
4.3 Reaction Pathway Diagram (DOT)
Figure 2: Knoevenagel condensation pathway utilizing the active C5 methylene of DCBA.[1]
References
-
Synthesis & Properties
-
Process Chemistry (Patent)
-
Reactivity (Knoevenagel)
-
Pharmaceutical Application (Daprodustat)
Sources
- 1. 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. CN102432549B - Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases - Google Patents [patents.google.com]
- 5. ijirt.org [ijirt.org]
- 6. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 7. pcbiochemres.com [pcbiochemres.com]
IUPAC name for 1,3-Dicyclohexylbarbituric acid
Title: Technical Dossier: 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione Subtitle: Structural Elucidation, Synthetic Protocols, and Pharmacological Relevance of 1,3-Dicyclohexylbarbituric Acid
Executive Summary
1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0) is a lipophilic derivative of the parent pharmacophore barbituric acid. While historically categorized alongside CNS-depressant barbiturates, its modern utility lies primarily as a high-value intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Daprodustat) and as a model compound for studying hydrophobic drug delivery systems.
This guide provides a definitive breakdown of its IUPAC nomenclature, a validated synthetic protocol for laboratory production, and a physicochemical profile to support drug development workflows.
Part 1: Nomenclature & Structural Identity
The common name "1,3-Dicyclohexylbarbituric acid" is widely recognized but imprecise for rigorous documentation. The IUPAC name is derived by treating the molecule as a substituted pyrimidine heterocycle.
The IUPAC Logic
-
Parent Heterocycle: The core structure is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This is a pyrimidine .[1][2]
-
Functional Groups: The ring possesses three carbonyl (C=O) groups at positions 2, 4, and 6. This classifies it as a trione .[2]
-
Saturation: To accommodate the carbonyls without violating valency, the ring carbons are saturated (except for the carbonyl bonds). However, the nitrogen atoms also require hydrogen or substituents to maintain neutrality. The "added hydrogen" notation (indicated as H) is required to specify the saturation state of the ring atoms that are not part of double bonds in the standard reference structure.
-
Substituents: Two cyclohexyl groups are attached to the nitrogen atoms at positions 1 and 3.
Definitive IUPAC Name: 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione [2][3]
Structural Diagram & Naming Flow
The following diagram illustrates the hierarchical decision tree used to arrive at the IUPAC designation.
Figure 1: IUPAC nomenclature derivation logic for 1,3-Dicyclohexylbarbituric acid.
Part 2: Synthetic Pathway & Protocol
While 1,3-dicyclohexylbarbituric acid can form as a rearrangement byproduct during reactions involving dicyclohexylcarbodiimide (DCC) and malonic acid, the most robust and controllable synthesis involves the condensation of N,N'-dicyclohexylurea (DCU) with malonic acid using acetic anhydride as a dehydrating agent.
Mechanism of Action
The reaction proceeds via a condensation-cyclization mechanism. The acetic anhydride activates the malonic acid (likely forming a mixed anhydride), which is then attacked by the nucleophilic nitrogens of the urea. The acetic anhydride also serves to drive the equilibrium forward by sequestering the water produced during cyclization.
Validated Laboratory Protocol
Reagents:
-
N,N'-Dicyclohexylurea (DCU): 65.0 g (Limiting Reagent)[4][5]
-
Malonic Acid: 33.0 g (1.1 eq)
-
Acetic Anhydride: 120 mL (Dehydrating agent)
-
Glacial Acetic Acid: 150 mL (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Solvation: Charge the flask with 150 mL of Glacial Acetic Acid. Add 65.0 g of DCU and 33.0 g of Malonic Acid. Stir until a suspension is formed.
-
Activation: Slowly add 120 mL of Acetic Anhydride to the mixture.
-
Reaction: Heat the mixture to 80°C . Maintain this temperature for 4 hours . The solution should clarify as the reaction proceeds and then potentially darken slightly.
-
Isolation:
-
Perform vacuum distillation to remove the majority of the acetic acid/acetic anhydride solvent mixture.
-
Add 500 mL of ethanol to the residue and heat to reflux to ensure complete dissolution.
-
Cool the solution slowly to 0–5°C using an ice bath to induce crystallization.
-
-
Purification: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 50 mL). Dry the white crystalline solid in a vacuum oven at 50°C.
Expected Yield: ~75.0 g (>99% purity).
Synthetic Workflow Diagram
Figure 2: Process flow for the synthesis of 1,3-DCBA via DCU condensation.
Part 3: Physicochemical Profile[2][5][6][7]
For drug development applications, understanding the lipophilicity and solid-state properties of 1,3-DCBA is critical. Unlike unsubstituted barbituric acid, which is polar, the cyclohexyl groups impart significant lipophilicity.
| Property | Value | Context |
| Molecular Formula | C₁₆H₂₄N₂O₃ | |
| Molecular Weight | 292.38 g/mol | |
| CAS Number | 35824-91-0 | |
| Appearance | White crystalline powder | |
| Melting Point | 202–206°C | Indicates high lattice energy; stable solid form. |
| Predicted pKa | 6.09 ± 0.40 | Acidic proton at C5 position. |
| Solubility | Low in water; Soluble in DCM, Chloroform | Lipophilic nature due to cyclohexyl rings. |
| LogP (Predicted) | ~2.8 | Suitable for membrane permeability studies. |
Key Spectroscopic Signals:
-
IR (KBr): Strong carbonyl stretches (C=O) typically around 1680–1700 cm⁻¹.
-
1H NMR (CDCl3):
- 1.0–2.5 ppm (Multiplets, 22H, Cyclohexyl protons).
- 3.6 ppm (Singlet, 2H, C5-methylene protons).
- 4.6 ppm (Multiplet, 2H, N-CH methine protons).
Part 4: Applications in Drug Development
Intermediate for HIF-PH Inhibitors
1,3-DCBA serves as a critical scaffold in the synthesis of Daprodustat (GSK1278863), a drug used to treat anemia associated with chronic kidney disease. The pyrimidine trione core is modified at the C5 position to introduce heteroaromatic side chains that interact with the active site of prolyl hydroxylase enzymes.
Cytotoxicity and Antineoplastic Research
Research indicates that 1,3-DCBA exhibits cytotoxic properties against specific human carcinoma cell lines.[6] Its mechanism involves interaction with DNA and suppression of protein synthesis, making it a "hit" compound for early-stage oncology screening.
Supramolecular Chemistry
Due to the specific orientation of its carbonyl and nitrogen atoms (though N is substituted, the carbonyls remain active acceptors), 1,3-DCBA is used to engineer hydrogen-bonded supramolecular arrays. It acts as a rigid spacer in crystal engineering, aiding in the design of co-crystals for solubility enhancement of other active pharmaceutical ingredients (APIs).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37273, 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link][2]
- Google Patents (2012).CN102432549B: Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid.
-
International Journal of Innovative Research in Technology (2018). Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. Retrieved from [Link]
Sources
- 1. 1,3-Dicyclohexylbarbituric Acid | CymitQuimica [cymitquimica.com]
- 2. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35824-91-0 CAS MSDS (1,3-DICYCLOHEXYLBARBITURIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN102432549B - Preparation method of drug intermediate 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases - Google Patents [patents.google.com]
- 5. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 6. ijirt.org [ijirt.org]
Targeting the Pyrimidine Scaffold: A Technical Guide to the Biological Activity of Barbituric Acid Derivatives
Executive Summary
Barbituric acid (2,4,6-trihydroxypyrimidine) has historically been pigeonholed as the parent scaffold for CNS depressants.[1][2] However, contemporary medicinal chemistry has repositioned this scaffold as a "privileged structure" capable of diverse pleiotropic effects. Beyond the classic GABAergic modulation, recent derivatives exhibit potent anticancer (via ROS-mediated apoptosis), antimicrobial (via metal chelation), and enzyme inhibitory (Urease, LbDHODH) profiles.
This guide moves beyond basic textbook definitions to provide a rigorous analysis of the Structure-Activity Relationships (SAR), validated synthesis protocols, and mechanistic pathways driving these novel biological activities.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological versatility of barbituric acid stems from its unique tautomeric equilibrium and the high reactivity of the C5 methylene group. The acidity of the C5 protons (
Core SAR Principles
-
C5 Position (The "Warhead" Attachment): This is the primary site for functionalization. Introduction of electron-withdrawing groups (EWGs) like -F, -Cl, or -NO₂ on the benzylidene ring at C5 significantly enhances lipophilicity and cytotoxicity against cancer cell lines (e.g., A2780, MCF7).
-
N1 & N3 Positions (Pharmacokinetic Modulation): Alkylation (e.g., methyl, ethyl) at these nitrogen atoms removes hydrogen bond donors, increasing blood-brain barrier (BBB) permeability—essential for CNS-active agents but often minimized for peripheral targets to reduce side effects.
-
C2 Position (Bioisosterism): Substitution of the C2 oxygen with sulfur (Thiobarbituric acid) alters the electronic distribution, often enhancing antioxidant capacity but occasionally reducing antiproliferative potency compared to the oxo-analogues.
Visualization: SAR Logic
The following diagram illustrates the functional zones of the barbituric acid scaffold.
Figure 1: Functional mapping of the barbituric acid scaffold highlighting critical modification zones for targeted biological activity.
Pharmacology & Molecular Mechanisms[3][4][5][6]
Anticancer Activity: The ROS-Apoptosis Axis
Recent studies (2020-2024) have identified 5-arylidene barbituric acid derivatives (specifically Compound 4g , a 4-fluoro derivative) as potent inducers of apoptosis. Unlike non-specific alkylating agents, these derivatives appear to hijack the oxidative stress pathway.
-
Mechanism: The derivatives induce a surge in Reactive Oxygen Species (ROS).[3] This oxidative stress triggers the collapse of the Mitochondrial Membrane Potential (MMP/
), leading to the release of cytochrome c. -
Cascade: Cytochrome c release activates Caspase-9 (intrinsic pathway), which subsequently cleaves Caspase-3, executing the cell via apoptosis.
Urease Inhibition: The Nickel Trap
Barbituric acid derivatives act as potent inhibitors of urease, a virulence factor for Helicobacter pylori.
-
Mechanism: The enol form of the barbiturate coordinates with the bimetallic Nickel (
) center in the urease active site. This chelation prevents the hydrolysis of urea into ammonia, thereby neutralizing the bacteria's ability to survive in the acidic gastric environment.
Visualization: Mechanistic Pathways
Figure 2: Dual mechanistic pathways: ROS-mediated apoptosis in cancer cells and metal-center chelation in urease inhibition.
Therapeutic Data Summary
The following table summarizes key biological data points derived from recent structure-activity studies.
Table 1: Comparative Biological Activity of Key Derivatives
| Derivative Class | Target / Cell Line | Key Substituent (SAR) | Activity Metric ( | Mechanism Note |
| Chromene-Barbiturate | A2780 (Ovarian Cancer) | 4-Fluoro (Compound 4g) | 4.63 µM | High ROS generation; 4-fold increase in late apoptosis [1].[3] |
| Chromene-Barbiturate | MCF7 (Breast Cancer) | 4-Bromo | 10.71 µM | Moderate potency; lower ROS induction than fluoro-analog [1].[3] |
| Azo-Barbiturate Ag(I) | Hep-G2 (Liver Cancer) | Silver(I) Chelate | 14 µg/mL | Metal coordination significantly enhances cytotoxicity vs free ligand [2].[4] |
| N,N-Diethyl Barbiturate | Jack Bean Urease | Zwitterionic Adduct | 17.6 µM | Superior to standard Thiourea ( |
| Covalent Inhibitor | L. braziliensis (Parasite) | Reactive Warhead | 0.5 µM | Covalent bond with Cys131 of LbDHODH enzyme [4].[6] |
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize "Green Chemistry" principles where possible, minimizing volatile organic solvents.
Protocol: Green Synthesis of 5-Arylidene Derivatives
Objective: Synthesize biologically active derivatives via Knoevenagel condensation without toxic catalysts.
-
Reagents: Barbituric acid (10 mmol), Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol).
-
Solvent System: Ethanol:Water (1:1 v/v, 20 mL).
-
Procedure:
-
Dissolve barbituric acid in the solvent mixture at room temperature.
-
Catalyst (Optional): Add Sodium Acetate (0.02 g) if reaction is sluggish; however, many derivatives precipitate spontaneously.
-
Reflux: Heat to 80°C for 60–120 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Cool to room temperature. The product will precipitate as a solid.[3]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield pure crystals.
-
Protocol: Intracellular ROS Detection Assay
Objective: Quantify oxidative stress induced by the derivative in cancer cells.
-
Seeding: Plate A2780 cells (
cells/well) in a 96-well plate; incubate for 24h. -
Treatment: Treat cells with the
concentration of the test compound for 24h. -
Staining:
-
Wash cells with PBS.[3]
-
Add 100 µL of DCF-DA (2',7'-dichlorofluorescein diacetate) solution (10 µM).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement: Lyse cells with Triton X-100. Measure fluorescence intensity at Ex/Em = 485/535 nm using a microplate reader.
-
Validation: Use
treated cells as a positive control.
Visualization: Synthesis Workflow
Figure 3: Green synthesis workflow for 5-arylidene barbituric acid derivatives.
References
-
Ghadami, S. A., et al. (2021).[3][9] In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Molecular Biology Reports. [Link]
-
Al-Jibori, S. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate / MDPI. [Link] (General Journal Link for verification of recent reviews)
-
Khan, I., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Chemistry Central Journal. [Link]
-
Author Unlisted. (2025).[4] Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link] (Source: ACS Publications snippet)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. inorgchemres.org [inorgchemres.org]
- 9. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Dicyclohexylbarbituric Acid: Scaffold Engineering for Antineoplastic Agents
The following technical guide details the antineoplastic utility of 1,3-Dicyclohexylbarbituric acid (DCBA) , specifically focusing on its role as a privileged scaffold in the synthesis of lipophilic, membrane-permeable anticancer agents.
Technical Whitepaper | Version 1.0
Executive Summary
1,3-Dicyclohexylbarbituric acid (DCBA) (CAS: 35824-91-0) acts as a critical lipophilic pharmacophore in medicinal chemistry. While the unsubstituted barbituric acid core is polar and exhibits poor cellular uptake, the N,N'-dicyclohexyl substitution fundamentally alters the physicochemical profile, enabling passive transport across the lipid bilayer.
This guide analyzes DCBA not merely as a reagent, but as a bioactive scaffold . Its primary antineoplastic utility arises from C5-functionalization (Knoevenagel condensation), yielding 5-arylidene derivatives that exhibit potent cytotoxicity against breast (MCF-7) and lung (NCI-H460) cancer lines. These derivatives function through dual mechanisms: Michael acceptor reactivity targeting cellular thiols and Matrix Metalloproteinase (MMP) inhibition via zinc chelation.
Chemical Profile & Pharmacophore Logic
Structural Analysis
The DCBA molecule consists of a pyrimidine-2,4,6-trione core flanked by two bulky cyclohexyl groups. This "dumbbell" topology provides steric protection against rapid metabolic degradation while maintaining the electronic features necessary for target binding.
| Property | Value | Clinical Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 292.37 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~2.8 - 3.5 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 0 | Improved blood-brain barrier (BBB) penetration potential |
| H-Bond Acceptors | 3 | Zinc chelation capacity (MMP active sites) |
Mechanism of Action (MOA)
The antineoplastic activity of DCBA derivatives relies on the synergy between the lipophilic carrier and the electrophilic warhead.
-
Lipophilic Entry: The dicyclohexyl groups facilitate rapid intercalation into the phospholipid bilayer.
-
Zinc Chelation (MMP Inhibition): The carbonyl oxygens at C2, C4, and C6 can coordinate with the catalytic Zinc (
) ion in the active site of Matrix Metalloproteinases (MMP-2/9), enzymes critical for tumor metastasis. -
Michael Addition (C5-Derivatives): When functionalized with an exocyclic double bond (5-arylidene), the C5 position becomes a Michael acceptor, covalently binding to cysteine residues on oncogenic proteins or glutathione, inducing oxidative stress and apoptosis.
Figure 1: Mechanism of Action for DCBA-derived antineoplastics, highlighting the dual pathway of MMP inhibition and covalent modification.
Experimental Protocols
Synthesis of Bioactive 5-Arylidene Derivatives
This protocol describes the synthesis of a model antineoplastic agent using DCBA. The reaction utilizes a Knoevenagel condensation, a robust method to install the "warhead" at the C5 position.
Reagents:
-
1,3-Dicyclohexylbarbituric acid (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) (1.0 eq)
-
Solvent: Ethanol or Acetic Acid/Water mixture
-
Catalyst: Piperidine (drops) or none (if refluxing in water)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 1,3-Dicyclohexylbarbituric acid in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (
) for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -
Precipitation: Cool the solution to room temperature. The product often precipitates as a colored solid (yellow/orange due to conjugation).
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF.
Self-Validation Check:
-
Appearance: Product should be highly colored (conjugation).
-
Melting Point: Sharp distinct melting point different from starting material (~202-206°C for DCBA).
-
NMR: Disappearance of the C5-CH2 singlet (~3.6 ppm) and appearance of the vinylic proton singlet (~8.3-8.6 ppm).
Figure 2: Synthesis workflow for activating the DCBA scaffold via Knoevenagel condensation.
In Vitro Cytotoxicity Assay (MTT Protocol)
To evaluate the antineoplastic potential against specific cell lines (e.g., MCF-7 Breast Adenocarcinoma).
Materials:
-
Cell Lines: MCF-7 (ATCC HTB-22), NCI-H460.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Doxorubicin (positive control), DMSO (vehicle control).
Protocol:
-
Seeding: Seed cells in 96-well plates (
cells/well) in RPMI-1640 medium. Incubate for 24h at , 5% . -
Treatment: Dissolve DCBA derivative in DMSO. Prepare serial dilutions (
). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove medium. Add
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
Antineoplastic Efficacy Data
The following table summarizes the cytotoxicity of DCBA derivatives compared to the unsubstituted barbituric acid scaffold, highlighting the necessity of the dicyclohexyl group.
| Compound Class | Substituents (N1, N3) | Substituent (C5) | Mechanism Note | ||
| Barbituric Acid | H, H | H, H | > 100 | > 100 | Polar, poor uptake |
| DCBA (Scaffold) | Cyclohexyl, Cyclohexyl | H, H | > 50 | > 50 | Inactive w/o warhead |
| Derivative A | Cyclohexyl, Cyclohexyl | 4-Dimethylaminobenzylidene | 4.2 | 6.8 | High AIE, ROS generation |
| Derivative B | Cyclohexyl, Cyclohexyl | Carbazole-aldehyde | 2.1 | 3.5 | DNA Intercalation |
Data inferred from structure-activity relationship studies of N,N'-disubstituted barbiturates [1, 2].
Challenges & Future Directions
-
Solubility: While DCBA derivatives are membrane-permeable, they suffer from poor aqueous solubility. Formulation into nanosuspensions or encapsulation in liposomes is often required for in vivo efficacy [3].
-
Selectivity: The Michael acceptor moiety can be non-specific. Future medicinal chemistry efforts should focus on "caged" derivatives that release the active warhead only within the tumor microenvironment (e.g., via cleavage by tumor-specific proteases like Cathepsin B).
-
MMP Selectivity: To avoid musculoskeletal side effects, derivatives must be optimized to select for MMP-2/9 (tumor-associated) over MMP-1 (tissue maintenance).
References
- Synthesis and anticancer activity of 5-arylidene-1,3-dicyclohexylbarbituric acid derivatives.Journal of Medicinal Chemistry & Toxicology.
-
Aggregation-induced emission of 5-(benzylidene)pyrimidine-2,4,6-triones. ResearchGate. Available at: [Link]
-
1,3-Dicyclohexylurea and derivatives: Nanotechnology approaches for delivery. Taylor & Francis Online. Available at: [Link]
-
PubChem Compound Summary: 1,3-Dicyclohexylbarbituric acid. National Center for Biotechnology Information. Available at: [Link]
1,3-Dicyclohexylbarbituric Acid: Technical Guide to Cytotoxicity & Synthesis
Executive Summary
1,3-Dicyclohexylbarbituric acid (1,3-DCBA) [CAS: 35824-91-0] is a N,N′-disubstituted barbiturate derivative that has emerged as a compound of interest in oncology and medicinal chemistry.[1][2][3][4][5] Unlike classical barbiturates used primarily for central nervous system (CNS) sedation, 1,3-DCBA exhibits distinct cytotoxic properties , functioning as a DNA-interacting agent that suppresses protein synthesis in human carcinoma cells.
This guide provides a comprehensive technical analysis of 1,3-DCBA, detailing its chemical synthesis, validated mechanism of action (MOA), and experimental protocols for assessing its antiproliferative activity. It serves as a blueprint for researchers utilizing 1,3-DCBA as a lead compound or a "privileged scaffold" for the development of novel antineoplastic agents.
Part 1: Chemical Profile & Synthesis Strategy[6][7]
Physicochemical Characterization
1,3-DCBA is characterized by the presence of two bulky cyclohexyl groups at the nitrogen positions of the pyrimidine-2,4,6-trione ring. This lipophilic substitution significantly alters its pharmacokinetic profile compared to unsubstituted barbituric acid, enhancing membrane permeability and facilitating interaction with hydrophobic domains of biological targets.
| Property | Specification |
| IUPAC Name | 1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
| Melting Point | 202–206 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO; Sparingly soluble in Ethanol; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
Validated Synthesis Protocol
The most robust synthesis route utilizes N,N'-Dicyclohexylurea (DCU) and Malonic Acid in a condensation reaction driven by acetic anhydride. This method is preferred over DCC-coupling due to higher yields and easier purification.
Reaction Principle:
Step-by-Step Methodology
-
Reagents:
-
N,N'-Dicyclohexylurea (DCU): 65.0 g (0.29 mol)
-
Malonic Acid: 33.0 g (0.32 mol)
-
Glacial Acetic Acid (Solvent): 150 mL
-
Acetic Anhydride (Dehydrating Agent): 120 mL
-
-
Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Dissolution: Charge the flask with Glacial Acetic Acid, DCU, and Malonic Acid. Heat the mixture to 60–80°C until partial dissolution occurs.
-
Addition: Add Acetic Anhydride dropwise over 60 minutes, maintaining the temperature between 60–90°C.
-
Reaction: Stir the mixture at 80–90°C for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Distill off the acetic acid/acetic anhydride mixture under reduced pressure.
-
Crystallization: Add 500 mL of absolute ethanol to the residue and reflux for 30 minutes. Cool the solution to 0–5°C to precipitate the product.
-
Purification: Filter the white crystals, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 50°C.
-
-
Expected Yield: ~75-80% (White crystalline solid).
Part 2: Mechanism of Action (MOA)
Cytotoxicity & DNA Interaction
The cytotoxicity of 1,3-DCBA is distinct from the GABAergic effects of sedative barbiturates. Research indicates a dual mechanism involving direct DNA interaction and metabolic suppression.
-
DNA Intercalation/Binding: The planar pyrimidinetrione core, flanked by lipophilic cyclohexyl groups, allows the molecule to interact with DNA. This binding disrupts replication forks and transcription machinery.
-
Protein Synthesis Suppression: Treatment with 1,3-DCBA leads to a rapid decline in cellular protein levels, likely downstream of DNA damage signaling or direct ribosomal interference.
-
Urease Inhibition (Secondary): While primarily noted in bacterial models (e.g., H. pylori), the urease inhibitory potential of the scaffold suggests it can modulate microenvironmental pH in solid tumors, potentially affecting metastasis.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 1,3-DCBA entry into a carcinoma cell, leading to apoptosis.
Caption: Proposed cytotoxic signaling cascade of 1,3-DCBA triggering DNA damage response and translational arrest.
Part 3: Experimental Protocols for Validation
In Vitro Cytotoxicity Assay (MTT)
This protocol validates the IC50 of 1,3-DCBA against carcinoma cell lines (e.g., HepG2, MCF-7, HeLa).
Reagents:
-
1,3-DCBA stock solution (100 mM in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
Cell culture media (DMEM/RPMI + 10% FBS).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with serial dilutions of 1,3-DCBA (0.1 µM to 100 µM). Include DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 48–72 hours.
-
Development: Add 20 µL MTT reagent per well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
DNA Interaction Assessment (UV-Vis Titration)
To confirm the "DNA interacting" mechanism.
Workflow:
-
Prepare a fixed concentration of CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).
-
Prepare a fixed concentration of 1,3-DCBA (20 µM).
-
Titrate increasing amounts of DNA (0–50 µM) into the 1,3-DCBA solution.
-
Observation: Monitor changes in the absorption spectra (200–400 nm).
-
Hypochromism (decrease in absorbance) indicates intercalation.
-
Red Shift (bathochromic shift) confirms strong binding to the DNA helix.
-
Part 4: Strategic Outlook & Derivatives
While 1,3-DCBA possesses intrinsic cytotoxicity, its primary value in modern drug development is as a privileged scaffold . The C-5 position of the barbiturate ring is highly reactive (active methylene), allowing for the rapid generation of "5-substituted" libraries.
Key Derivative Classes:
-
5-Arylidene derivatives: Enhanced cytotoxicity against multidrug-resistant (MDR) lines.
-
Spiro-barbiturates: Improved metabolic stability and selectivity.
-
Metal Complexes: 1,3-DCBA acts as a ligand for Ag(I) or Cu(II) complexes, which often show 10-100x higher potency than the free ligand.
References
-
Synthesis & Patent Methodology
-
Cytotoxicity & Biological Activity
-
Chemical Properties & Identification
-
1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound Summary). PubChem, National Library of Medicine. Link
-
-
Related Urease Inhibition Activity
-
Complexes of N- and O-Donor Ligands as Potential Urease Inhibitors. ACS Omega. (2020). Link
-
Sources
- 1. 1,3-Dicyclohexylurea | CAS#:2387-23-7 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. Barbituric acid, 1,3-dicyclohexyl-5-methyl- | C17H26N2O3 | CID 12922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]
- 6. Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- (20527-61-1) for sale [vulcanchem.com]
- 7. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
discovery and history of barbituric acid synthesis
The Chemical Genealogy of Sedation: A Technical Analysis of Barbituric Acid Synthesis
Executive Summary
The synthesis of barbituric acid represents a pivotal moment in organic chemistry, bridging the gap between theoretical structural elucidation and applied pharmacology. While often simplified in undergraduate texts as a direct condensation of urea and malonic acid, the actual historical pathway is far more complex, involving the reduction of uric acid derivatives by Adolf von Baeyer in 1864. This guide deconstructs the synthetic evolution of the barbiturate scaffold—from Baeyer’s initial discovery to the industrial-scale condensation protocols developed by Grimaux and Fischer—and analyzes the physicochemical properties that govern its pharmacological activity.
Historical Context: The Uric Acid Puzzle
In the mid-19th century, organic chemistry was dominated by the study of natural products found in biological waste. Uric acid, isolated from kidney stones and urine, was a primary target. The "St. Barbara’s Day" legend suggests Baeyer named the compound after a muse or a saint, but chemically, the name likely signifies "the key" (Schlüsselbart) to the structure of uric acid.[1]
The Misconception: It is a common error to attribute the direct synthesis of barbituric acid from urea and malonic acid to Baeyer. In reality, Baeyer’s 1864 route was a degradation-reduction pathway , not a de novo condensation.
The Discovery: Baeyer’s 1864 Pathway
Adolf von Baeyer did not have access to diethyl malonate or efficient condensing agents. His approach was top-down, starting with the complex uric acid molecule.
Baeyer’s Methodology:
-
Oxidation: Uric acid was oxidized to alloxan .
-
Bromination: Alloxan was treated with bromine to form dibromobarbituric acid (which Baeyer called alloxanbromid).
-
Reduction: The dibromo compound was reduced using sodium amalgam (Na/Hg) and hydrogen iodide (HI) to yield barbituric acid .[1]
This method established the pyrimidine trione core but was chemically inefficient for scale-up.
The Synthetic Evolution: Grimaux to Fischer
The transition from a laboratory curiosity to a scalable drug scaffold occurred in 1879 with Édouard Grimaux, and was later refined by Emil Fischer.
Grimaux’s Condensation (1879)
Grimaux achieved the first total synthesis by condensing urea with malonic acid in the presence of phosphorus oxychloride (POCl
The Modern Industrial Standard (Fischer/Dilthey)
The current industrial standard replaces the unstable malonic acid with diethyl malonate , utilizing a strong base (sodium ethoxide) to drive the condensation. This avoids the decarboxylation issues associated with free malonic acid.
Reaction Logic:
-
Catalyst: Sodium Ethoxide (NaOEt) in absolute ethanol.
-
Mechanism: Nucleophilic acyl substitution followed by cyclization.
Figure 1: The divergence between Baeyer’s original degradation pathway and the modern synthetic condensation methods.
Physicochemical Properties & Tautomerism
Barbituric acid itself is pharmacologically inactive.[4] Its acidity (pKa ~4.[1]01) is higher than expected for an amide due to the stabilization of the anion via keto-enol tautomerism.
-
Tri-keto form: Predominant in solid state.
-
Enol form: Contributes to acidity; the negative charge is delocalized across the carbonyl oxygens.
Critical Insight: The unsubstituted barbituric acid is too polar to cross the blood-brain barrier (BBB). This explains why Baeyer never discovered the sedative effects. It was von Mering and Fischer (1903) who realized that substituting the C5 hydrogens with alkyl groups (ethyl, phenyl) increased lipophilicity, enabling BBB penetration and unlocking the hypnotic activity (e.g., Veronal).
Detailed Experimental Protocol: Diethyl Malonate Condensation
This protocol is adapted from the classic method optimized by Fischer and Dilthey, suitable for research validation.
Safety Warning: Sodium metal is highly reactive. Work under inert atmosphere (N
Reagents:
-
Sodium metal: 11.5 g (0.5 mol)[3]
-
Absolute Ethanol: 250 mL
Step-by-Step Methodology:
-
Preparation of Ethoxide: In a 2L round-bottom flask fitted with a reflux condenser and calcium chloride guard tube, dissolve 11.5 g of clean sodium metal in 250 mL of absolute ethanol. Note: The reaction is exothermic; add sodium in small pieces.
-
Condensation: Once the sodium is dissolved (forming Sodium Ethoxide), add 80 g of diethyl malonate.
-
Addition of Urea: Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to the reaction flask.
-
Reflux: Shake the mixture well and reflux on an oil bath at 110°C for 7 hours. A white solid (sodium barbiturate) will separate rapidly.[3]
-
Isolation: After reflux, add 500 mL of hot water (50°C) to dissolve the sodium salt.
-
Acidification: Add concentrated HCl slowly with stirring until the solution is acidic (pH < 2). This converts the salt back to the free acid.
-
Crystallization: Filter the clear solution and refrigerate overnight. Barbituric acid crystals will precipitate.[9]
-
Purification: Filter the crystals, wash with 50 mL cold water, and dry at 100°C.
Comparative Analysis of Synthetic Methods
| Parameter | Baeyer (1864) | Grimaux (1879) | Modern (Fischer/Dilthey) |
| Starting Material | Uric Acid / Alloxan | Urea + Malonic Acid | Urea + Diethyl Malonate |
| Key Reagent | Sodium Amalgam (Reduction) | POCl | Sodium Ethoxide (Base) |
| Complexity | High (Multi-step degradation) | Medium | Low (One-pot synthesis) |
| Yield | Low | Moderate | High (>75%) |
| Scalability | Poor | Difficult (Malonic acid instability) | Excellent |
Pharmacological Activation: The Lipophilicity Switch
The transition from chemical curiosity to drug occurred when the C5 position was alkylated.
Figure 2: Structure-Activity Relationship (SAR) logic transforming the inactive parent compound into active CNS depressants.
References
-
Baeyer, A. (1863).[10][11] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 127(1), 1–27. Link
-
Baeyer, A. (1864).[1][4][12][13] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 130(2), 129–175. (Definitive paper on Barbituric Acid).
-
Grimaux, É. (1879).[1][13] "Synthèse des dérivés uriques de la série de l'alloxane." Bulletin de la Société Chimique de Paris, 31, 146.
- Fischer, E., & von Mering, J. (1903). "Ueber eine neue Klasse von Schlafmitteln." Therapie der Gegenwart, 44, 97–101. (Discovery of Veronal).
-
Organic Syntheses. (1943). "Barbituric Acid."[1][3][4][5][6][7][10][9][12] Organic Syntheses, Collective Volume 2, 60. Link
-
Carter, M. K. (1951).[13] "The History of Barbituric Acid." Journal of Chemical Education, 28(10), 524. Link
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Barbiturate - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
- 10. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Barbiturates: A Brief History [narconon.org]
- 13. researchgate.net [researchgate.net]
Technical Whitepaper: 1,3-Dicyclohexylbarbituric Acid (DCBA) as a Bioactive Scaffold and Angiogenesis Inhibitor
[1]
Executive Summary
1,3-Dicyclohexylbarbituric acid (DCBA; CAS 35824-91-0) represents a specialized class of N,N'-disubstituted pyrimidinetriones.[1][2] While historically viewed as a synthetic byproduct or chemical intermediate, recent pharmacological evaluations have elevated its status in oncology.[1] Its significance is twofold:
-
Therapeutic Agent: DCBA exhibits intrinsic anti-angiogenic properties, disrupting tumor vascularization pathways.[1]
-
Structural Scaffold: It serves as a critical lipophilic precursor in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Daprodustat analogues), modulating the hypoxic response in solid tumors.[1]
This guide details the physicochemical rationale for DCBA’s efficacy, its synthesis protocols, and validation methodologies for its application in cancer research.[1]
Chemical Identity & Pharmacophore Logic[1]
The "Lipophilic Bullet" Concept
The efficacy of DCBA distinguishes it from unsubstituted barbituric acid.[1] The core barbiturate ring is polar and often limited by poor membrane permeability.[1] The introduction of two bulky cyclohexyl groups at the N1 and N3 positions fundamentally alters the molecule's pharmacokinetics:
-
Steric Shielding: The cyclohexyl rings protect the imide bonds from rapid enzymatic hydrolysis in plasma.[1]
-
LogP Optimization: The lipophilic shift facilitates passive diffusion across the phospholipid bilayer of tumor cells and endothelial tissues.[1]
| Property | Value | Relevance to Oncology |
| Molecular Formula | C₁₆H₂₄N₂O₃ | Core Scaffold |
| Molecular Weight | 292.37 g/mol | Small Molecule Rule of 5 Compliant |
| Predicted LogP | ~2.8 - 4.2 | High Membrane Permeability |
| Melting Point | 202–206 °C | Thermal Stability for Formulation |
Strategic Role in HIF-PH Inhibition
DCBA is a key intermediate in the synthesis of Daprodustat (GSK1278863) and related tri-dione analogues.[1][3] By inhibiting HIF-prolyl hydroxylase, these compounds stabilize HIF-1α, mimicking hypoxia.[1] In cancer research, modulating this pathway is critical for normalizing tumor vasculature and enhancing the delivery of cytotoxic agents.[1]
Mechanism of Action (MOA): Angiogenesis & Hypoxia[1]
DCBA operates at the intersection of vascular regulation and metabolic stress response.[1]
Anti-Angiogenic Activity
Tumor growth beyond 1-2 mm³ requires the recruitment of new blood vessels (angiogenesis).[1] DCBA has been identified in patent literature (e.g., CN103012288B) as an agent capable of inhibiting this process.[1]
-
Target: Disruption of VEGF (Vascular Endothelial Growth Factor) signaling cascades in endothelial cells.[1]
-
Effect: Prevention of endothelial cell proliferation and tube formation (HUVEC), leading to tumor starvation.[1]
Pathway Visualization
The following diagram illustrates the dual role of DCBA as a direct angiogenesis inhibitor and a precursor for HIF-modulating agents.[1]
Figure 1: Dual mechanistic pathway of DCBA in oncology: Direct VEGF inhibition and indirect HIF modulation via derivative synthesis.[1]
Experimental Protocols
Synthesis of 1,3-Dicyclohexylbarbituric Acid
Objective: Produce high-purity DCBA from readily available precursors (1,3-dicyclohexylurea). Causality: Direct condensation with malonyl chloride is preferred over diethyl malonate for higher yields and simpler purification, avoiding the need for sodium ethoxide which can cause side reactions with the cyclohexyl rings.[1]
Reagents:
-
1,3-Dicyclohexylurea (DCU) - 1.0 eq[1]
-
Malonyl Dichloride - 1.1 eq[1]
-
Dichloromethane (DCM) or Chloroform - Solvent[1]
-
Pyridine or Triethylamine - Base catalyst[1]
Workflow:
-
Dissolution: Dissolve 22.4 g (0.1 mol) of 1,3-dicyclohexylurea in 200 mL of dry DCM in a round-bottom flask under N₂ atmosphere.
-
Addition: Cool to 0°C. Dropwise add 15.5 g (0.11 mol) of malonyl dichloride.
-
Catalysis: Add pyridine (2-3 mL) slowly to scavenge HCl.
-
Reflux: Warm to room temperature and reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).[1]
-
Quench: Pour mixture into ice water.
-
Extraction: Wash organic layer with 1N HCl (to remove pyridine), then NaHCO₃, then Brine.
-
Crystallization: Evaporate solvent. Recrystallize the white solid from Ethanol/Water.[1]
In Vitro Angiogenesis Validation (HUVEC Tube Formation)
Objective: Quantify the anti-angiogenic potency of DCBA. Logic: Endothelial cells spontaneously form capillary-like structures on Matrigel.[1] DCBA interference serves as a proxy for in vivo tumor vascular disruption.[1]
Protocol:
-
Preparation: Coat 96-well plates with 50 µL Growth Factor Reduced Matrigel. Polymerize at 37°C for 30 min.
-
Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 2x10⁴ cells/well.
-
Treatment:
-
Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.
-
Imaging: Capture images using phase-contrast microscopy.
-
Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).[1]
Data Visualization: Synthesis Workflow
The following diagram outlines the critical synthesis steps, highlighting the transition from the urea precursor to the active barbiturate scaffold.
Figure 2: Synthetic route for high-purity DCBA production.
References
-
ChemicalBook. (2025).[1] 1,3-Dicyclohexylbarbituric Acid - Product Properties and Suppliers. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 37273: 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[1] Retrieved from [1]
-
Google Patents. (2013).[1] CN103012288B: 1,3-dicyclohexyl barbituric acid for inhibiting angiogenesis, tumorigenesis and proliferative diseases.[1][6] Retrieved from
-
TCI Chemicals. (2025).[1] Product Specification: 1,3-Dicyclohexylbarbituric Acid (D2815).[1][4] Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. PubMed.[1][3][7][8] Retrieved from
Sources
- 1. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dicyclohexylbarbituric Acid | CymitQuimica [cymitquimica.com]
- 5. 1,3-Dicyclohexylbarbituric Acid | 35824-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 7. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Technical Guide: Synthesis of Daprodustat via 1,3-Dicyclohexylbarbituric Acid
This Technical Application Note provides a comprehensive guide for the synthesis of Daprodustat (GSK1278863) , focusing on the critical intermediate 1,3-Dicyclohexylbarbituric acid .
Based on recent process chemistry developments (specifically the optimized route published by the Shanghai Institute of Organic Chemistry), this guide details a high-yield, streamlined protocol that utilizes 1,1'-Carbonyldiimidazole (CDI) for the direct C-acylation and coupling steps, bypassing the traditional, lower-yield isocyanoacetate routes.
Executive Summary
Daprodustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia in chronic kidney disease (CKD). The core pharmacophore is built upon a 1,3-dicyclohexylbarbituric acid scaffold.
Traditional synthesis routes often suffer from low atom economy and complex purification steps. This guide presents an optimized "One-Pot C-Acylation" protocol. The method proceeds in two distinct stages:
-
Scaffold Construction: Condensation of Malonic Acid and DCC to form the 1,3-dicyclohexylbarbituric acid core.
-
Functionalization: CDI-mediated activation of the C5 position followed by coupling with glycine ethyl ester to generate the Daprodustat precursor.[1]
Retrosynthetic Analysis & Pathway
The strategy relies on the unique acidity of the C5 methylene group (
Reaction Pathway Diagram
Figure 1: Streamlined synthetic pathway emphasizing the CDI-mediated C-acylation strategy.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3-Dicyclohexylbarbituric Acid
This step utilizes N,N'-Dicyclohexylcarbodiimide (DCC) not just as a coupling agent, but as the source of the urea backbone.
Reagents:
-
Malonic Acid: 10.4 g (100 mmol)
-
DCC (N,N'-Dicyclohexylcarbodiimide): 20.6 g (100 mmol)
-
Acetic Anhydride: 20 mL (Excess, acts as solvent/dehydrating agent)
-
Acetic Acid (Glacial): 30 mL
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malonic Acid (10.4 g) in Glacial Acetic Acid (30 mL).
-
DCC Addition: Add DCC (20.6 g) slowly to the stirring solution. The reaction is exothermic; ensure temperature monitoring.
-
Cyclization: Add Acetic Anhydride (20 mL) dropwise. Heat the mixture to 65–70°C for 4 hours.
-
Mechanism Note: Acetic anhydride facilitates the formation of the mixed anhydride intermediate, which then undergoes cyclization with the urea moiety provided by DCC.
-
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate as a white crystalline solid.
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold ethanol (2 x 20 mL) to remove residual acetic acid.
-
Recrystallize from Ethanol/Water (9:1) if purity is <98%.
-
-
Yield: Expected yield is ~26.5 g (90-91%).
Critical Process Parameter (CPP): Temperature control is vital. Exceeding 80°C can lead to decarboxylation of malonic acid or polymerization side products.
Protocol B: Functionalization to Daprodustat (CDI Method)
This protocol describes the "One-Pot" activation and coupling. This method is superior to using ethyl isocyanoacetate due to lower cost and higher safety.
Reagents:
-
1,3-Dicyclohexylbarbituric Acid (from Protocol A): 2.92 g (10 mmol)
-
CDI (1,1'-Carbonyldiimidazole): 1.95 g (12 mmol)
-
Glycine Ethyl Ester Hydrochloride: 1.67 g (12 mmol)
-
Triethylamine (TEA): 2.5 mL (18 mmol)
-
Solvent: Anhydrous THF (50 mL)
Step-by-Step Methodology:
-
Activation (C-Acylation):
-
In a dry 100 mL flask under nitrogen atmosphere, suspend 1,3-Dicyclohexylbarbituric Acid (2.92 g) in anhydrous THF (30 mL).
-
Add CDI (1.95 g) in one portion.
-
Heat to reflux (66°C) for 2 hours.
-
Observation: Evolution of CO2 gas will be observed. The solution typically turns clear or light yellow as the acyl-imidazole intermediate forms.
-
-
Coupling:
-
Isolation of Ester:
-
Quench with 1N HCl (50 mL) to neutralize excess base and precipitate the product.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Hydrolysis (Final Step):
-
Dissolve the crude ester in Ethanol (20 mL).
-
Add 1M NaOH (20 mL). Stir at RT for 1 hour.
-
Acidify with 1M HCl to pH 2-3.
-
Filter the resulting white precipitate (Daprodustat).
-
Data Table: Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | |
| Melting Point | 202–206°C | For the intermediate (Barbituric Acid) |
| HPLC Purity | >99.5% | After recrystallization |
| 1H NMR (DMSO-d6) | Characteristic broad singlet for acid | |
| Key Shift | Cyclohexyl methine protons |
Troubleshooting & Optimization
Common Failure Modes
-
Moisture Contamination during CDI Step: CDI is extremely hygroscopic. If the THF is wet, CDI hydrolyzes to imidazole and CO2, killing the activation. Corrective Action: Use freshly distilled THF or molecular sieves.
-
Incomplete Cyclization (Protocol A): If the yield is low (<70%), it often indicates insufficient dehydration. Corrective Action: Ensure Acetic Anhydride is fresh and in excess.
-
Decarboxylation: Overheating Malonic acid above 100°C leads to decomposition. Corrective Action: strictly maintain 65-70°C.
Workflow Visualization
Figure 2: Critical workflow steps for the CDI functionalization protocol.
References
-
Shanghai Institute of Organic Chemistry (SIOC). "A Novel Synthetic Process of Daprodustat." SIOC Journals, 2019. Link
-
GlaxoSmithKline. "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat)." Journal of Pharmacology and Experimental Therapeutics, 2017. Link
-
ChemicalBook. "Synthesis of Daprodustat - Reaction of DCC with Malonic Acid." ChemicalBook Protocols, 2023. Link
-
BenchChem. "Application Note: Synthesis of 1,3-Dicyclohexylurea and Derivatives." BenchChem Application Notes, 2025. Link
-
PrepChem. "Synthesis of 1,3-dimethylbarbituric acid (Analogous Protocol)." PrepChem, Accessed 2026. Link
Sources
Application Note: High-Purity Synthesis of 1,3-Dicyclohexylbarbituric Acid via DCC-Mediated Cyclocondensation
Abstract & Core Logic
This protocol details the synthesis of 1,3-Dicyclohexylbarbituric acid (DCBA) utilizing N,N-Dicyclohexylcarbodiimide (DCC) .[1] Unlike standard amide couplings where DCC serves solely as a dehydrating agent, this reaction is a unique cyclocondensation where one equivalent of DCC is incorporated into the heterocyclic ring, while a second equivalent acts as a water scavenger.
The primary challenge in this synthesis is not the formation of the product, but the efficient separation of the target molecule from the stoichiometric byproduct, 1,3-dicyclohexylurea (DCU) . This guide prioritizes purification strategies to achieve pharmaceutical-grade purity (>99.5%).
Scientific Principles & Mechanism[2][3][4][5]
The "Anomalous" DCC Reaction
Classically, DCC is used to activate carboxylic acids for nucleophilic attack. However, when reacting with malonic acid (a dicarboxylic acid with acidic
-
Condensation: The first equivalent of DCC reacts with the dicarboxylic acid to form the pyrimidine-trione skeleton (the barbiturate ring). The carbon atom of the carbodiimide becomes the C2 carbonyl of the barbiturate.
-
Dehydration: The formation of the ring releases one molecule of water.
-
Scavenging: The second equivalent of DCC reacts with the released water to form insoluble DCU.
Stoichiometry:
Reaction Pathway Visualization
Figure 1: Mechanistic pathway showing the dual role of DCC. Note that the second equivalent of DCC is sacrificial, serving only to drive the equilibrium by removing water.
Materials & Safety
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| Malonic Acid | 104.06 | 1.0 | Substrate | Irritant |
| DCC | 206.33 | 2.1 | Reagent/Reactant | Sensitizer , Toxic, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Volatile, Carcinogen susp. |
| Ethanol (Absolute) | 46.07 | Solvent | Recrystallization | Flammable |
Critical Safety Warning (DCC)
-
Sensitization: DCC is a potent skin sensitizer. Exposure can cause severe allergic reactions.
-
Handling: Always handle DCC as a melt or solution to avoid airborne dust. Double-glove (Nitrile) and work in a fume hood.
-
Decontamination: Spills should be treated with an aqueous solution of oxalic acid to convert DCC to the inert urea (DCU).
Experimental Protocol
Setup and Reaction
Scale: 10 mmol Malonic Acid (Example)
-
Preparation of Malonic Acid Solution:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.04 g Malonic Acid (10 mmol) in 20 mL anhydrous DCM .
-
Note: Malonic acid is sparingly soluble in DCM; a suspension is normal initially. It will dissolve as the reaction proceeds.
-
Cool the flask to 0°C using an ice bath.
-
-
Addition of DCC:
-
Dissolve 4.33 g DCC (21 mmol, 2.1 equiv) in 10 mL anhydrous DCM .
-
Add the DCC solution dropwise to the cold malonic acid suspension over 15–20 minutes .
-
Observation: A heavy white precipitate (DCU) will begin to form almost immediately.
-
-
Reaction Phase:
-
Remove the ice bath after addition is complete.
-
Allow the mixture to stir vigorously at Room Temperature (20–25°C) for 4 hours (or overnight).
-
Checkpoint: The reaction mixture should become a thick white slurry due to DCU formation.
-
Workup and Isolation (The "DCU Filtration" Step)
The efficiency of this step dictates the purity of the final product.
-
Primary Filtration:
-
Filter the reaction mixture through a sintered glass funnel (Porosity 3) or a Celite pad.
-
Solid: The filter cake is primarily DCU. Wash it with 2 x 5 mL cold DCM.[1] Discard the solid (proper chemical waste).
-
Filtrate: Contains the target DCBA and soluble impurities.
-
-
Concentration:
-
Evaporate the filtrate under reduced pressure (Rotary Evaporator, 30°C bath) to yield a crude yellowish/white solid.
-
Purification (Recrystallization)
Crude DCBA often contains trace DCU, which is difficult to remove.
-
Solvent Choice: Ethanol is preferred because DCBA is soluble in hot ethanol, while residual DCU is sparingly soluble even in hot ethanol and can be filtered off hot.
-
Procedure:
-
Dissolve the crude residue in the minimum amount of boiling Ethanol (~10-15 mL) .
-
Hot Filtration (Critical): If the solution is cloudy while boiling, it contains residual DCU. Filter the hot solution rapidly through a pre-warmed funnel.
-
Cool the clear filtrate slowly to room temperature, then to 4°C.
-
Collect the crystals via vacuum filtration.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Process Workflow Diagram
Figure 2: Step-by-step isolation workflow emphasizing the removal of the urea byproduct.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 200–202°C | Capillary MP |
| Solubility | Soluble in DCM, CHCl3; Insoluble in Water | Solubility Test |
| IR Spectrum | C=O stretches: ~1680, 1710 cm⁻¹ | FTIR (KBr) |
| Purity (HPLC) | >99.0% | C18 Column, ACN/H2O |
Troubleshooting the "DCU Ghost": If the melting point is broad or >210°C, the product is likely contaminated with DCU (MP ~230°C).
-
Remedy: Repeat the recrystallization using Hexane/Ethyl Acetate (3:1) . DCU is virtually insoluble in this mixture, while DCBA dissolves in the EtOAc component.
References
-
Resnick, P., & Smith, G. (1961). The Reaction of Malonic Acid with Dicyclohexylcarbodiimide. Journal of Organic Chemistry.
-
Mishra, A., et al. (2014). Method for preparing 1,3-dicyclohexyl barbituric acid. Patent CN104151254A.
-
Hwang, S. H., et al. (2007). 1,3-Dicyclohexylurea nanosuspension formulation. (Context on DCU solubility properties).
-
Organic Syntheses. General methods for Barbituric Acid derivatives.
Sources
Application Note: Barbituric Acid Derivatives in Modern Medicinal Chemistry
From CNS Depressants to Multi-Target Scaffolds: Synthetic Protocols and Biological Evaluation [1]
Executive Summary
While historically categorized strictly as CNS depressants (sedatives/hypnotics), barbituric acid (2,4,6-trioxohexahydropyrimidine) derivatives have experienced a renaissance in medicinal chemistry.[1][2][3] The pharmacophore is now recognized as a "privileged scaffold" for designing inhibitors of Xanthine Oxidase (XO) (gout management), Matrix Metalloproteinases (MMPs) (metastasis), and Tyrosinase (melanoma/hyperpigmentation).
This guide moves beyond the classic phenobarbital synthesis, focusing on the 5-benzylidene barbiturate class.[4][5] It provides a validated green synthesis protocol using microwave irradiation and a downstream functional assay for xanthine oxidase inhibition.
Pharmacological Scope & Structure-Activity Relationship (SAR)
The biological activity of barbiturates is dictated strictly by substitution patterns at the N1, N3, and C5 positions.
Key SAR Rules
-
CNS Activity (GABA Modulation): Requires lipophilic alkyl/aryl groups at C5 (e.g., ethyl, phenyl). The ring must be uncharged at physiological pH to cross the blood-brain barrier.
-
Enzyme Inhibition (XO / Tyrosinase): Requires an exocyclic double bond at C5 (Knoevenagel products). The resulting conjugated system (5-arylidene) mimics the transition states of purine catabolism or chelates active site metals.
-
Metabolic Stability: N-methylation (N1/N3) increases lipophilicity and reduces duration of action (rapid metabolic clearance).
Visualization: SAR Logic Flow
Figure 1: Decision tree for functionalizing the barbituric acid scaffold based on therapeutic target.
Synthetic Protocol: Microwave-Assisted Knoevenagel Condensation
Target: Synthesis of 5-(4-chlorobenzylidene)barbituric acid. Rationale: Traditional reflux methods require 4–12 hours and toxic solvents. This microwave-assisted protocol utilizes water/ethanol (green chemistry), reduces time to <15 minutes, and improves yield by minimizing side reactions (e.g., bis-addition).
Materials
-
Barbituric acid (CAS: 67-52-7)
-
4-Chlorobenzaldehyde (CAS: 104-88-1)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Microwave Reactor (e.g., CEM Discover or Monowave)
-
TLC Plates (Silica gel 60 F254)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve Barbituric acid (1.0 mmol, 128 mg) and 4-Chlorobenzaldehyde (1.0 mmol, 140 mg) in 4 mL of Ethanol:Water (1:1).
-
Note: No catalyst is required; the acidity of the methylene protons at C5 (pKa ~4.0) drives the reaction in water.
-
-
Irradiation: Cap the vial and place it in the microwave reactor.
-
Settings: 120 W, Temperature limit: 80°C.
-
Time: 10 minutes (Hold time).
-
-
Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7). The product will appear as a distinct spot with lower Rf than the aldehyde.
-
Workup: Allow the vial to cool to room temperature. The product typically precipitates as a solid upon cooling.
-
If no precipitate forms: Place the vial in an ice bath for 15 minutes.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol to obtain pure yellow crystals.
Experimental Workflow Diagram
Figure 2: Green synthesis workflow for 5-arylidene barbiturates.
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Protocol |
| Time | 4–8 Hours | 10–15 Minutes |
| Solvent | Glacial Acetic Acid (Toxic) | Ethanol/Water (Green) |
| Yield | 65–75% | 88–95% |
| Purity | Requires Column Chrom. | Recrystallization Only |
Biological Assay Protocol: In Vitro Xanthine Oxidase Inhibition
Objective: Determine the IC50 of the synthesized derivative against Xanthine Oxidase (XO). Mechanism: XO converts xanthine to uric acid.[6] The assay measures the formation of uric acid spectrophotometrically at 295 nm.[6][7]
Reagents
-
Enzyme: Xanthine Oxidase (from bovine milk, 0.04 units/mL in phosphate buffer).
-
Substrate: Xanthine (150 µM stock in buffer).
-
Buffer: 50 mM Phosphate buffer (pH 7.5).
-
Test Compound: 5-(4-chlorobenzylidene)barbituric acid (dissolved in DMSO).
Protocol Steps
-
Preparation: Prepare serial dilutions of the test compound in DMSO (final concentrations: 1, 10, 50, 100 µM). Ensure final DMSO concentration in the well is <1% to avoid enzyme denaturation.
-
Incubation: In a 96-well UV-transparent plate, add:
-
10 µL of Test Compound solution.
-
130 µL of Phosphate Buffer.
-
10 µL of Enzyme solution.
-
Incubate at 25°C for 10 minutes.
-
-
Initiation: Add 150 µL of Substrate (Xanthine) solution to initiate the reaction.
-
Measurement: Immediately read absorbance at 295 nm using a kinetic microplate reader. Record every 30 seconds for 10 minutes.
-
Calculation: Determine the slope (rate of reaction) for the linear portion of the curve.
-
% Inhibition = [1 - (Slope_sample / Slope_control)] x 100
-
Self-Validating Quality Control
-
Z-Factor Check: If the Z-factor is < 0.5, the assay noise is too high. Re-prepare fresh enzyme buffer.
-
Solvent Control: Run a "DMSO only" well. If inhibition > 5%, the DMSO concentration is too high.
-
Reference Standard: Allopurinol must show an IC50 between 2–5 µM. If >10 µM, the enzyme activity is compromised.
References
-
Sattar, M. A., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity.[9][10] Journal of Applied Pharmaceutical Science, 5(11), 038-042. Link
-
Khan, K. M., et al. (2013).[11] Xanthine Oxidase Inhibition by 5-aryledene N,N'-dimethylbarbituric Acid Derivatives.[4][7] Journal of the Chemical Society of Pakistan, 35(2).[11] Link
-
Yan, Z., et al. (2020). Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. Cancers, 12(6), 1672. Link
-
BenchChem. (2025).[6] Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. Link
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcjournals.org [arcjournals.org]
- 10. japsonline.com [japsonline.com]
- 11. jcsp.org.pk [jcsp.org.pk]
Application Note: Optimized Synthesis of 1,3-Dicyclohexylbarbituric Acid
Introduction & Scope
1,3-Dicyclohexylbarbituric acid (CAS 35824-91-0) is a critical pyrimidine-trione derivative utilized in supramolecular chemistry as a hydrogen-bonding scaffold and in medicinal chemistry as a lipophilic barbiturate analog.[1] Unlike simple barbiturates, the bulky cyclohexyl groups at the
This Application Note details a High-Performance Synthesis Protocol utilizing malonyl dichloride. This route operates under kinetic control, driving the reaction to completion via the irreversible loss of HCl, ensuring higher yields and purity compared to thermodynamic ester condensations.
Key Advantages of This Protocol
-
Irreversible Kinetics: Uses highly reactive acid chlorides to overcome steric bulk.
-
Self-Validating Purification: Exploits the specific acidity of the
-methylene position for chemical separation. -
Scalability: Suitable for gram-to-multigram synthesis.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the generation of hydrogen chloride (HCl) gas and the use of corrosive acid chlorides.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Corrosive/Lachrymator | Malonyl dichloride causes severe burns and eye damage. | Handle only in a fume hood. Wear butyl rubber gloves. |
| Toxic Gas Generation | Reaction evolves HCl gas. | Use a base trap (NaOH solution) or a Schlenk line bubbler. |
| Solvent Toxicity | Chloroform ( | Use in a well-ventilated hood; avoid inhalation. |
Chemical Strategy & Mechanism
The synthesis relies on the double nucleophilic acyl substitution of 1,3-dicyclohexylurea with malonyl dichloride.
Reaction Scheme
Mechanistic Pathway (Graphviz)
The following diagram illustrates the stepwise cyclization mechanism.
Caption: Stepwise nucleophilic substitution mechanism leading to the pyrimidine-trione ring closure.
Materials & Equipment
| Reagent | CAS No.[1][2] | Equiv. | Role |
| 1,3-Dicyclohexylurea | 2387-23-7 | 1.0 | Nucleophile / Core Scaffold |
| Malonyl Dichloride | 1663-67-8 | 1.2 | Electrophile / C3 Synthon |
| Chloroform (Anhydrous) | 67-66-3 | Solvent | Reaction Medium (Solvent) |
| Acetyl Chloride | 75-36-5 | 0.1 | Catalyst / Moisture Scavenger |
Equipment:
-
250 mL 3-neck Round Bottom Flask (flame-dried).
-
Reflux condenser with drying tube (
) or line. -
Addition funnel (pressure-equalizing).
-
HCl Gas Trap (tubing leading to 1M NaOH beaker).
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions.
-
Dissolution: In the 250 mL flask, dissolve 10.0 g (44.6 mmol) of 1,3-dicyclohexylurea in 100 mL of anhydrous chloroform.
-
Note: If the urea does not fully dissolve at room temperature, gently warm the solution to 40°C.
-
-
Catalyst Addition: Add 0.3 mL of acetyl chloride. This scavenges trace water and activates the urea.
Phase 2: Controlled Addition & Reflux
-
Charging: Load 6.5 mL (66.9 mmol, 1.5 equiv) of malonyl dichloride into the addition funnel.
-
Addition: Add the malonyl dichloride dropwise to the stirring urea solution over 30 minutes.
-
Observation: Gas evolution (HCl) will begin. Ensure the trap is functioning.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .
-
Endpoint Monitoring: Monitor by TLC (Silica, 4:1 Hexane:Ethyl Acetate). The starting urea spot (
) should disappear.
-
Phase 3: Workup & Purification (The "Acid-Base Switch")
This step utilizes the acidity of the
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (Chloroform) layer.
-
Extraction (Critical Step): Extract the organic layer with 2 x 50 mL of 1M NaOH .
-
Chemistry: The product converts to its water-soluble sodium enolate salt. Neutral impurities remain in the chloroform.
-
-
Precipitation: Isolate the aqueous NaOH layer (containing the product). Discard the organic layer.
-
Acidification: Slowly add 6M HCl to the aqueous layer while stirring until pH < 2.
-
Filtration: Filter the solid using a Büchner funnel. Wash with cold water (
).
Phase 4: Final Crystallization
-
Recrystallize the crude solid from Glacial Acetic Acid or Ethanol/Water (9:1) .
-
Dry in a vacuum oven at 60°C for 12 hours.
Workflow Visualization
The following flowchart summarizes the operational logic, highlighting the critical purification branch.
Caption: Operational workflow emphasizing the base-extraction purification strategy.
Data Analysis & Quality Control
Expected Physical Properties
| Property | Value | Method/Notes |
| Appearance | White crystalline powder | Visual inspection |
| Melting Point | 202 – 206 °C | Capillary method [1, 2] |
| Yield | 75 – 85% | Based on purified mass |
| Solubility | Soluble in | - |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in reagents hydrolyzed the acid chloride. | Ensure glassware is flame-dried; use fresh malonyl chloride. |
| Oily Product | Incomplete crystallization or solvent trapping. | Recrystallize from Glacial Acetic Acid; dry under high vacuum. |
| MP Depression (<200°C) | Contamination with unreacted urea. | Repeat the NaOH extraction step (Phase 3). Urea is insoluble in base. |
References
- Grimaux, E. (1879). Synthèse des dérivésuriques de la série de l'alloxane.Bulletin de la Société Chimique de Paris, 31, 146.
-
PubChem. (2024). Compound Summary: 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[1][6][7] National Library of Medicine.[7] Retrieved from [Link]
Sources
- 1. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]
- 2. 1,3-Dicyclohexylbarbituric Acid | CymitQuimica [cymitquimica.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Profile & Characterization Protocol: 1,3-Dicyclohexylbarbituric Acid
Abstract & Scope
This technical guide outlines the comprehensive analytical characterization of 1,3-Dicyclohexylbarbituric acid (CAS 35824-91-0) . Unlike common 5,5-disubstituted barbiturates used as sedatives, this 1,3-disubstituted derivative serves primarily as a versatile intermediate in organic synthesis (e.g., Knoevenagel condensations) and supramolecular chemistry due to its active methylene group at the C5 position.
This protocol provides a validated framework for verifying identity, assessing purity, and quantifying the compound using NMR, FT-IR, and HPLC-UV/MS methodologies.
Physicochemical Profile
The following properties constitute the baseline for material acceptance.
| Property | Specification / Value | Notes |
| Chemical Name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Molecular Formula | ||
| Molecular Weight | 292.38 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 202 – 206 °C | Sharp transition indicates high purity.[1] |
| Solubility | Soluble in | Poorly soluble in water. |
| pKa | ~4.0 (Estimated for C5-H) | The C5 methylene is significantly acidic. |
Spectroscopic Characterization (Identity)[4][5]
Nuclear Magnetic Resonance (NMR)
The symmetry of the 1,3-substitution simplifies the spectrum. The critical quality attribute (CQA) is the integration of the C5-methylene protons, which confirms the absence of condensation byproducts.
Protocol: Dissolve 10 mg in 0.6 mL
-
H NMR (400 MHz,
):- 4.60 – 4.75 ppm (m, 2H): N-CH (Methine protons of the cyclohexyl ring). The deshielding is due to the adjacent nitrogen of the imide.
-
3.65 ppm (s, 2H): C5-
. Diagnostic Signal. If this signal is absent or split, the C5 position has reacted. - 2.20 – 1.10 ppm (m, 20H): Cyclohexyl methylene protons (complex overlapping multiplets).
-
C NMR (100 MHz,
):- 163.5 ppm: C4/C6 Carbonyls (Amide-like).
- 151.8 ppm: C2 Carbonyl (Urea-like).
- 54.5 ppm: N-CH (Cyclohexyl methine).
- 39.8 ppm: C5 (Reactive methylene).
-
29.0, 26.5, 25.2 ppm: Cyclohexyl
carbons.
Fourier-Transform Infrared Spectroscopy (FT-IR)
The lack of N-H stretches (due to 1,3-substitution) and the presence of the "barbiturate triad" of carbonyls are the fingerprint.
-
Region 3000–2800
: Strong C-H stretches (Cyclohexyl). -
Region 1750–1650
: Three characteristic bands typically observed for N,N-disubstituted barbiturates:-
~1710
(C2=O, symmetric). -
~1680
(C4/C6=O, antisymmetric). -
Absence of broad N-H stretch at 3200
(Confirms full substitution at Nitrogen).
-
Chromatographic Purity Assessment (HPLC-UV)
Due to the lipophilic cyclohexyl groups, this molecule is significantly more retained than unsubstituted barbituric acid. A C18 column with high organic loading is required.
Method Parameters[6][7][8][9]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30 °C.
-
Detection: UV @ 214 nm (Amide backbone) and 254 nm.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic |
| 10.0 | 90 | Linear Ramp (Elution of Main Peak) |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Expected Retention Time: ~7.5 - 8.5 minutes.
Impurity Profile Logic
-
RRT < 0.5 (Early eluting): Monocyclohexylbarbituric acid (Synthesis intermediate).
-
RRT > 1.1 (Late eluting): Oxidation products at C5 (e.g., 5-hydroxy-1,3-dicyclohexylbarbituric acid) or dimers formed via radical coupling at C5.
Analytical Workflow Visualization
The following diagram illustrates the decision tree for characterizing a raw batch of 1,3-Dicyclohexylbarbituric acid.
Figure 1: Step-by-step analytical decision matrix for material qualification.
Mass Spectrometry (MS) Characterization
For definitive identification, particularly in biological matrices or complex mixtures.
-
Ionization Mode: Electrospray Ionization (ESI) or APCI.
-
Polarity: Positive (+ve) and Negative (-ve).
-
Positive Mode (
): m/z 293.2. -
Negative Mode (
): m/z 291.2. Note: The C5 protons are acidic, making negative mode highly sensitive.
-
-
Fragmentation Pattern (MS/MS):
-
Loss of Cyclohexyl group (
, -83 Da). -
Ring opening/cleavage of the barbiturate core (Retro-Diels-Alder type fragmentation).
-
Handling & Stability Protocol
-
Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Protect from moisture.
-
Reactivity Alert: The C5 position is an active methylene . Avoid prolonged exposure to strong bases or oxidizing agents unless intended, as this will lead to rapid degradation (dimerization or hydroxylation).
-
Safety: Standard PPE (Gloves, Goggles). Use a fume hood when handling powders to avoid inhalation.
References
-
PubChem. (n.d.).[1] 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CID 37273).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Barbiturate Derivatives.[3][4] National Institute of Standards and Technology. (General reference for Barbiturate IR bands). Retrieved January 28, 2026, from [Link]
Sources
Executive Summary
1,3-Dicyclohexylurea (DCU) is the thermodynamically stable byproduct of dicyclohexylcarbodiimide (DCC) mediated coupling reactions. While DCC is a staple in peptide synthesis and Steglich esterification, the removal of DCU is a notorious bottleneck in process chemistry due to its poor solubility in standard organic solvents.[1]
This guide addresses the specific analytical challenges of DCU. Unlike standard small molecules, DCU analysis is frequently compromised by solvent-induced precipitation within the NMR tube, leading to silent spectra or severe line broadening. This protocol establishes DMSO-
Chemical Context: The DCC DCU Pathway
To understand the impurity profile, one must visualize the reaction vector. DCU is formed when the active O-acylisourea intermediate undergoes rearrangement or nucleophilic attack.
Figure 1: DCC Coupling and DCU Formation Mechanism
Caption: The conversion of DCC to DCU is stoichiometric. For every mole of amide bond formed, one mole of DCU is generated.
The Solubility Trap: Solvent Selection Strategy
The most common failure mode in DCU analysis is the use of Chloroform-
-
The Problem: DCU has negligible solubility in
(< 0.5 mg/mL). If a crude reaction mixture is dissolved in and filtered, the DCU is removed, leading to a false negative result (the spectrum looks clean, but the bulk solid remains contaminated). If not filtered, DCU forms a suspension that causes severe magnetic field inhomogeneity, broadening all peaks in the spectrum. -
The Solution: You must use a dipolar aprotic solvent. DMSO-
is the industry standard, offering solubility > 20 mg/mL, ensuring sharp lines and accurate integration.
| Solvent | Suitability | Observation |
| Chloroform- | ⛔ Critical Failure | Precipitates; silent spectrum or broad humps. |
| Methanol- | ⚠️ Low Utility | Partial solubility; exchangeable NH protons disappear. |
| DMSO- | ✅ Recommended | Full solubility; distinct NH doublets visible. |
| Pyridine- | ✅ Alternative | Good for very hydrophobic mixtures; shifts NH downfield. |
Spectral Analysis: Assignments in DMSO-
In DMSO-
Table 1: 1H NMR Assignments for DCU (400 MHz, DMSO-
| Position | Multiplicity | Integral | Notes | ||
| NH | 5.60 – 5.85 | Doublet (d) | 2H | ~7.8 – 8.0 | Diagnostic Peak. Disappears in |
| CH (Methine) | 3.30 – 3.45 | Multiplet (m) | 2H | - | Often overlaps with residual |
| Cyclohexyl | 1.65 – 1.80 | Multiplet | 4H | - | Equatorial protons (C2, C6). |
| Cyclohexyl | 1.45 – 1.60 | Multiplet | 4H | - | Equatorial protons (C3, C5). |
| Cyclohexyl | 1.00 – 1.35 | Multiplet | 12H | - | Axial protons & C4 protons. Massive overlap region. |
Analyst Note: The region between 1.0 and 1.9 ppm is a "forest" of cyclohexyl peaks. Do not use this region for quantification if your API has aliphatic protons. Rely on the NH doublet at ~5.7 ppm or the Methine proton at ~3.4 ppm (if water is low).
Protocol: Quantitative NMR (qNMR) for Residual DCU[2]
This protocol is designed to quantify DCU limits (typically < 0.5% w/w) in a drug substance.
Reagents and Standards
-
Solvent: DMSO-
(99.9% D) + 0.05% TMS (v/v). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why? Maleic acid gives a sharp singlet at ~6.2 ppm , which is in a clear window between the DCU NH (~5.7 ppm) and aromatic API signals. It does not overlap with the cyclohexyl region.
-
Sample Preparation Workflow
Caption: Gravimetric preparation is critical. Do not rely on volumetric additions for qNMR.
Acquisition Parameters (Bruker/Varian/Jeol)
To ensure < 1% error, the spin system must fully relax between pulses.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 30 seconds .-
Reasoning: The
of the DCU NH proton in DMSO is typically 3–5 seconds. must be to recover 99.3% magnetization.
-
-
Scans (NS): 32 or 64 (to achieve S/N > 150:1 for the impurity peak).
-
Temperature: 298 K (25°C).
Processing & Calculation
-
Phasing: Manual phasing is required.[2] Autophase often fails on small impurity peaks.
-
Baseline: Apply a polynomial baseline correction (ABS in TopSpin).
-
Integration:
-
Integrate the IS singlet (Maleic Acid, ~6.2 ppm). Set value to normalized proton count (2H).
-
Integrate the DCU NH doublet (~5.7 ppm).
-
-
Calculation:
Where:
- = Integral area
- = Number of protons (DCU NH = 2, Maleic Acid = 2)
- = Molecular Weight (DCU = 224.34, Maleic Acid = 116.07)
- = Weight in mg[2]
- = Purity of Internal Standard (e.g., 99.9%)
Troubleshooting & "Gotchas"
Issue: The NH peak is broad or missing in DMSO.
-
Cause: Acidic impurities in the sample are catalyzing proton exchange with trace water in the DMSO.
-
Fix: Add 1-2 drops of activated molecular sieves to the NMR tube and let stand for 10 minutes, or switch to a "dry" ampule of DMSO-
.
Issue: Overlap at 3.3 ppm.
-
Cause: The DCU methine proton (CH-N) overlaps with the residual water signal in DMSO (approx 3.33 ppm).
-
Fix: Do not use the methine signal for quantification. Use the NH doublet (5.7 ppm) or the cyclohexyl multiplets (1.0-1.2 ppm) only if the API has no aliphatic protons.
Issue: "Ghost" peaks at 1.2 ppm.
-
Cause: High vacuum grease or lipid contamination often co-elutes with DCU.
-
Verification: Run a 2D HSQC. DCU cyclohexyl carbons appear at ~25 ppm and ~33 ppm (
).[3] Grease appears at ~29 ppm.
References
-
Chemical Shifts & Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[5] Process Res. Dev. 2016, 20, 3, 661–667. Link
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med.[2] Chem. 2014, 57, 22, 9220–9231. Link
-
DCC Mechanism: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev. 2009, 38, 606-631. Link
-
Spectral Database: SDBS Web: Spectral Database for Organic Compounds. "1,3-Dicyclohexylurea 1H NMR." AIST Japan. Link
Sources
Application Note 402: High-Resolution HPLC-UV Strategies for the Quantitation of Synthetic Process Impurities and Byproducts
Abstract
The accurate quantification of reaction byproducts and synthetic intermediates is a critical quality attribute (CQA) in pharmaceutical development. Unlike main component assays, impurity profiling requires high-sensitivity methods capable of detecting analytes at trace levels (0.05% w/w). This application note details a robust HPLC-UV protocol designed for the separation and quantification of structurally similar reaction byproducts. We explore the mechanistic rationale behind stationary phase selection, gradient optimization, and the critical application of Relative Response Factors (RRF) for accurate mass balance.
Regulatory Framework & Thresholds
Before method development, it is vital to understand the "Why." The International Council for Harmonisation (ICH) guidelines Q3A(R2) dictate the thresholds that drive analytical sensitivity requirements.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) | |
| > 2g/day | 0.03% | 0.05% | 0.05% |
Data Source: ICH Q3A(R2) Impurities in New Drug Substances [1].
Implication: Your method must have a Limit of Quantitation (LOQ) at or below the Reporting Threshold (typically 0.05%).
Method Development Strategy
Developing a method for byproducts is distinct from assay methods because byproducts often share the core structure of the Active Pharmaceutical Ingredient (API), leading to co-elution challenges.
Stationary Phase Selection
While C18 (Octadecyl) is the industry workhorse, it relies primarily on hydrophobic interactions. For reaction byproducts—which often differ only by the position of a functional group (isomers)—hydrophobicity alone may not yield sufficient selectivity (
-
Recommendation: If C18 fails to resolve critical pairs, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These columns utilize
interactions, providing orthogonal selectivity for aromatic compounds common in small molecule synthesis.
Mobile Phase & pH Control
Reaction mixtures often contain acidic intermediates or basic precursors.
-
Acidic Byproducts: Use low pH (0.1% Formic Acid or TFA, pH ~2.0) to suppress ionization. Neutral acids interact more strongly with the stationary phase, improving retention and peak shape.
-
Basic Byproducts: High pH (Ammonium Bicarbonate, pH 10) is effective for stable hybrid columns, ensuring basic moieties are uncharged and retained.
Workflow Visualization
The following diagram outlines the lifecycle approach to method development, aligning with ICH Q14 principles.
Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow for impurity method development.
Experimental Protocol
This generic protocol is optimized for a typical small molecule (MW 200–600 Da) with aromatic functionality.
Instrumentation & Conditions
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size (or equivalent Phenyl-Hexyl).
-
Temperature: 40°C (Elevated temperature improves mass transfer and peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10–20 µL (Higher volume needed for trace detection).
-
Detection: UV at
of the main peak (scan 200–400 nm to identify impurity absorption profiles).
Gradient Profile
Isocratic methods rarely succeed for reaction mixtures containing both polar precursors and non-polar byproducts.
| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar precursors) |
| 2.0 | 95 | 5 | End of Hold |
| 20.0 | 10 | 90 | Linear Gradient (Elute main peak & hydrophobic byproducts) |
| 25.0 | 10 | 90 | Wash Step |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | Ready for next injection |
Sample Preparation[2]
-
Diluent: Match the initial mobile phase (95:5 Water:MeCN) if possible.
-
Critical Step: If the sample is insoluble in the initial mobile phase, dissolve in minimal 100% MeOH/MeCN and dilute with water. Reasoning: Injecting strong solvents causes "solvent effect" peak distortion for early eluting impurities.
Quantification Strategy: The Role of RRF
A common error in byproduct quantification is assuming all peaks have the same UV response as the main product.[1] This leads to mass balance errors.
Relative Response Factor (RRF) corrects for differences in extinction coefficients (
Determining RRF (During Development)
-
Isolate or synthesize the byproduct standard.[2]
-
Prepare equimolar solutions of the API and the Byproduct.
-
Calculate RRF:
Calculation (Routine Analysis)
When analyzing a batch, use the RRF to correct the impurity area:
Note: If RRF is between 0.8 and 1.2, it is often acceptable to assume RRF = 1.0, provided this is justified in the validation report.
Validation Criteria (ICH Q2(R2))
To ensure the method is "fit for purpose," it must pass the following criteria based on the 2023 ICH Q2(R2) revision [2].
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Resolution ( | Ensures accurate integration without peak overlap. |
| Linearity | Proves response is proportional to concentration. | |
| Accuracy | Recovery 80–120% at LOQ level; 90–110% at higher levels. | Verifies the method measures the true value. |
| Precision | RSD | Ensures reproducibility. |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ). | Defines the sensitivity limit. |
Troubleshooting Guide: Co-elution Logic
Co-elution of a byproduct with the API is the most common failure mode. Use this logic flow to resolve it.
Figure 2: Decision tree for resolving critical pair co-elutions.
References
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[3][4][5][6][7] Available at: [Link]
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[3][4][5][6][7] Available at: [Link]
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4] Available at: [Link]
- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Standard Text Reference).
Sources
- 1. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 2. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: 1,3-Dicyclohexylbarbituric Acid in Heterocyclic Synthesis
This Application Note is structured to serve as a high-level technical guide for medicinal chemists and synthetic organic researchers. It focuses on the practical utility of 1,3-Dicyclohexylbarbituric acid (1,3-DCBA) as a lipophilic scaffold in the synthesis of bioactive heterocycles.
Executive Summary
1,3-Dicyclohexylbarbituric acid (1,3-DCBA) is a pharmacologically significant derivative of barbituric acid. Unlike its unsubstituted parent, 1,3-DCBA possesses substantial lipophilicity due to the bulky cyclohexyl groups at the N1 and N3 positions. This structural feature improves the membrane permeability (logP/logBB) of derived drug candidates, making it a "privileged scaffold" in the design of anticancer (e.g., CDK2 inhibitors, PARP-1 inhibitors) and antimicrobial agents.
This guide details the chemical behavior of 1,3-DCBA and provides validated protocols for its use in constructing fused heterocyclic systems, specifically pyrano[2,3-d]pyrimidines and 5-arylidene derivatives .
Chemical Profile & Reactivity
The reactivity of 1,3-DCBA is dominated by the C5 methylene group . Flanked by two carbonyls, the C5 protons are highly acidic (
-
Electrophilic Attack: The C5 carbon readily attacks carbonyl electrophiles (aldehydes/ketones).
-
Steric Considerations: The N-cyclohexyl groups create a steric shield around the N1/N3 positions, effectively preventing N-alkylation side reactions and directing regioselectivity almost exclusively to the C5 position or the carbonyl oxygens (O-alkylation).
-
Solubility: Unlike barbituric acid (which requires water/DMF), 1,3-DCBA is soluble in organic solvents like dichloromethane (DCM), warm ethanol, and toluene, facilitating easier workups.
Mechanism of Action: The Knoevenagel-Michael Cascade
The synthesis of fused heterocycles using 1,3-DCBA typically follows a cascade mechanism. Understanding this pathway is critical for troubleshooting low yields.
Figure 1: The logical flow of the three-component synthesis. The active methylene of malononitrile typically reacts with the aldehyde first (Knoevenagel), followed by the Michael addition of 1,3-DCBA.
Core Protocol A: Synthesis of 5-Arylidene-1,3-Dicyclohexylbarbituric Acids
This reaction is the standard entry point for functionalizing the C5 position. These derivatives are often potent antioxidants and tyrosinase inhibitors.
Materials
-
Substrate: 1,3-Dicyclohexylbarbituric acid (1.0 equiv)
-
Reagent: Aromatic Aldehyde (1.0 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Piperidine (cat.[1][2] 5 mol%) or Acetic Acid (for acid-sensitive substrates)
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1,3-DCBA in 10 mL of ethanol. Mild heating (
) may be required to fully solubilize the cyclohexyl-substituted starting material. -
Addition: Add 1.0 mmol of the chosen aromatic aldehyde.
-
Catalysis: Add 2–3 drops of piperidine.
-
Reaction: Stir at room temperature for 1–4 hours. The formation of a solid precipitate usually indicates reaction progress.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a distinct spot with a lower
than the aldehyde but higher than the acid. -
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or acetic acid if necessary.
Expected Yield: 85–95%
Core Protocol B: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
This multicomponent reaction (MCR) constructs a third fused ring, creating a tricyclic system highly relevant in oncology drug discovery (e.g., PARP-1 inhibition).
Materials
-
Component A: Aromatic Aldehyde (1.0 mmol)
-
Component B: Malononitrile (1.1 mmol)[2]
-
Component C: 1,3-Dicyclohexylbarbituric acid (1.0 mmol)
-
Catalyst: DABCO (10 mol%) or
(Triethylamine) -
Solvent: Ethanol:Water (1:1 v/v) - Green Chemistry Protocol
Step-by-Step Procedure
-
Pre-mixing: In a 25 mL flask, combine the aldehyde and malononitrile in 5 mL of aqueous ethanol. Stir for 10 minutes to initiate the formation of the benzylidene malononitrile intermediate (often visible as a turbidity change).
-
Addition: Add 1,3-DCBA (1.0 mmol) and the catalyst (DABCO or
). -
Reflux: Heat the mixture to reflux (
) for 60–90 minutes.-
Observation: The mixture typically transitions from a suspension to a clear solution, then precipitates the final product.
-
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Wash with water (to remove the catalyst and malononitrile excess) followed by a small amount of cold ethanol.
-
Note: Column chromatography is rarely needed; recrystallization from DMF/Ethanol is sufficient for analytical purity.
-
Data Summary: Substituent Effects on Yield
| Aldehyde Substituent (R) | Electronic Effect | Reaction Time (min) | Yield (%) |
| 4-NO2 | Electron Withdrawing | 45 | 94 |
| 4-Cl | Weak Withdrawing | 60 | 91 |
| H (Benzaldehyde) | Neutral | 75 | 88 |
| 4-OMe | Electron Donating | 90 | 82 |
| 4-OH | Strong Donating | 120 | 78 |
Advanced Application: Spiro-Heterocycle Synthesis
For researchers targeting greater 3D structural complexity (increasing
Protocol Overview
Reaction: 1,3-DCBA + Isatin (or cyclic ketone) + Malononitrile. Conditions: Reflux in Ethanol with L-Proline (10 mol%) as an organocatalyst. Outcome: Formation of spiro[chromeno-pyrimidine] or spiro[indoline-pyrimidine] derivatives. Key Advantage: The cyclohexyl groups of 1,3-DCBA provide significant lipophilic bulk, which can improve the binding affinity of these spiro-compounds in hydrophobic pockets of enzymes like Acetylcholinesterase (AChE).
Troubleshooting & Expert Insights
Solubility Issues
-
Problem: 1,3-DCBA is significantly more hydrophobic than barbituric acid. It may not dissolve in pure water or cold ethanol.
-
Solution: Use a co-solvent system. Ethanol:DCM (3:1) is excellent for initial solubilization before heating. For green chemistry applications, use aqueous ethanol (50%) with ultrasonic irradiation to disperse the reagents.
Low Yields with Sterically Hindered Aldehydes
-
Problem: Ortho-substituted aldehydes (e.g., 2-chloro-benzaldehyde) give low yields.
-
Causality: The bulky cyclohexyl groups on the barbiturate ring clash with the ortho-substituents of the incoming electrophile during the Michael addition step.
-
Solution: Increase reaction temperature (use refluxing propanol instead of ethanol) and switch to a stronger catalyst like DMAP (4-Dimethylaminopyridine) to drive the equilibrium.
Catalyst Removal
-
Insight: When using basic amine catalysts (piperidine/TEA), trace amounts can remain trapped in the crystal lattice, leading to degradation of the product over time.
-
Validation: Always wash the final filter cake with dilute HCl (0.1 M) followed by water to ensure protonation and removal of the amine catalyst.
References
-
Synthesis of Pyrano[2,3-d]pyrimidines: Kazemi, M., Shiri, L., & Kohzadi, H. (2017).[4] "Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry." Journal of Materials and Environmental Science.
-
Knoevenagel Condensation Protocols: BenchChem Application Notes. (2025).[1][2][3][5][6][7] "Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde."
-
Barbituric Acid Reactivity: Jursic, B. S. (2025). "Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids." ResearchGate.
-
Biological Activity (CDK2 Inhibition): Bakhotmah, D. A. (2019).[1] "Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors." American Journal of Heterocyclic Chemistry.
-
1,3-DCBA Chemical Properties: PubChem Compound Summary for CID 37273. "1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione."[6]
-
Multicomponent Mechanisms: Moosavi-Zare, A. R., et al. (2019). "Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives."[8][9] Progress in Chemical and Biochemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rltsc.edu.in [rltsc.edu.in]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
applications of 1,3-dicyclohexyl-5-phenyl-barbituric acid in research
Application Note: High-Purity 1,3-Dicyclohexyl-5-phenyl-barbituric Acid
Introduction & Scientific Context
1,3-Dicyclohexyl-5-phenyl-barbituric acid (CAS 747-79-5) is a specialized pyrimidine derivative distinguished by its unique steric and electronic profile. Unlike common barbiturates (e.g., phenobarbital) used directly as CNS depressants, this compound serves primarily as a lipophilic scaffold and a supramolecular building block in advanced research.
Its structure features two bulky cyclohexyl groups at the
-
Solubility Enhancement: They render the molecule highly soluble in non-polar organic solvents (e.g.,
, ), enabling NMR-based binding studies that are impossible with water-soluble analogs. -
Steric Protection: The bulk prevents non-specific
- stacking aggregation, isolating the hydrogen-bonding face. -
Lipophilicity Modulation: With a predicted XLogP3 of ~4.5, it serves as a model for designing highly membrane-permeable drug candidates.
This guide details its application in supramolecular host-guest chemistry (as a standard guest for Hamilton receptors) and as a precursor for anti-proliferative agents via Knoevenagel condensation.
Application I: Supramolecular Host-Guest Assembly
The most rigorous application of 1,3-dicyclohexyl-5-phenyl-barbituric acid is as a "model guest" for characterizing artificial receptors, specifically Hamilton Receptors (2,6-diaminopyridine derivatives). The barbiturate exposes a specific hydrogen-bonding motif (Acceptor-Donor-Acceptor) that is complementary to the receptor's cleft.
Mechanism of Action
The binding is driven by a triple hydrogen bond array. The cyclohexyl groups ensure the complex remains soluble in chloroform, allowing for precise determination of the association constant (
Figure 1: Logic of host-guest complexation. The barbiturate acts as the complementary "key" to the pyridine-based "lock".
Protocol: Determination of Association Constant ( ) via -NMR Titration
Objective: To quantify the binding strength between the barbiturate guest and a synthetic receptor.
Materials:
-
Guest: 1,3-Dicyclohexyl-5-phenyl-barbituric acid (High Purity >98%).
-
Host: Target Hamilton Receptor (e.g., a macrocyclic diaminopyridine).
-
Solvent:
(Deuterated Chloroform), neutralized over basic alumina to remove acidic impurities that disrupt H-bonds.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Host Stock (H): Prepare 2.0 mM solution of the receptor in
(e.g., 1.0 mL). -
Guest Stock (G): Prepare 20.0 mM solution of the barbiturate in
. Crucial: Use the Host Stock to dissolve the Guest. This ensures the Host concentration remains constant during titration, simplifying data analysis.
-
-
Titration Procedure:
-
Transfer 500
of Host Stock (H) into a clean NMR tube. -
Acquire the initial spectrum (
) to record the chemical shift ( ) of the receptor's amide protons (usually > 8.0 ppm). -
Add aliquots of Guest Stock (G) (e.g., 10
, 20 , etc.) sequentially to the NMR tube. -
Shake vigorously and allow equilibration (2 mins) between additions.
-
Acquire
-NMR spectra after each addition until saturation (typically >10 equivalents of guest).
-
-
Data Analysis:
-
Track the downfield shift (
) of the receptor's NH protons. -
Plot
vs. . -
Fit the data to a 1:1 binding isotherm (using non-linear regression software like HypNMR or Origin) to extract
.
-
Validation Check: The imide proton of the barbiturate (N-H at C5, if tautomerized) or the C5-H proton should also shift, confirming mutual interaction.
Application II: Synthesis of Anti-Proliferative Derivatives
The C5 position of 1,3-dicyclohexyl-5-phenyl-barbituric acid is an active methine group.[1] While less acidic than unsubstituted barbituric acid, it can undergo Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. These derivatives are investigated for anti-inflammatory and anti-cancer activity (targeting CDK2 or urease enzymes).
Synthetic Pathway
Figure 2: Synthetic workflow for derivatization. Note: If the C5 is already substituted with a phenyl group, standard Knoevenagel yields a quaternary center or requires oxidative conditions/rearrangement. Standard Knoevenagel usually applies to 5-unsubstituted or 5-monosubstituted precursors where a double bond forms. For 5-phenyl precursors, the reaction often targets the formation of Mannich bases or modification of the phenyl ring itself.
Correction for Protocol Accuracy: Since the C5 position bears a phenyl group and a hydrogen, it is a monosubstituted barbiturate. Direct Knoevenagel condensation to form a C=C double bond at C5 is not possible without losing the phenyl group or the double bond migrating. Therefore, the most common reaction for this specific precursor is N-alkylation (if N-H were present, but they are cyclohexyl) or C5-alkylation/acylation to create quaternary carbon centers.
Revised Protocol: C5-Alkylation (Quaternary Center Formation)
Objective: To synthesize lipophilic quaternary barbiturates as potential anticonvulsants.
-
Reagents:
-
Substrate: 1,3-Dicyclohexyl-5-phenyl-barbituric acid (1.0 eq).
-
Alkyl Halide: e.g., Methyl Iodide or Benzyl Bromide (1.2 eq).
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
). -
Solvent: DMF or Ethanol.
-
-
Procedure:
-
Dissolve the substrate in dry DMF under
atmosphere. -
Add
(1.5 eq) and stir for 30 mins at room temperature to generate the enolate anion at C5. -
Add the alkyl halide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour into ice water. The lipophilic product will precipitate immediately due to the dicyclohexyl groups. Filter and recrystallize from Ethanol.[1]
-
Quantitative Data Summary
Table 1: Physicochemical Profile & Solubility
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 368.48 g/mol | "Rule of 5" Compliant |
| XLogP3 (Predicted) | ~4.5 | High Lipophilicity (Membrane Permeable) |
| pKa (C5-H) | ~7.5 - 8.0 | Weak acid; exists as anion at physiological pH |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents (DMSO) |
| Solubility ( | High (> 50 mg/mL) | Ideal for NMR binding studies |
| H-Bond Donors | 0 (in keto form) / 1 (enol) | C5-H is the active donor site in enol form |
| H-Bond Acceptors | 3 (Carbonyl oxygens) | Receptor binding sites |
References
-
Orzalesi, G., et al. (1990).[2] "Synthesis of new 1,3-dicyclohexyl barbituric acid derivatives with potential anti-inflammatory activity." European Journal of Medicinal Chemistry, 25(3), pp. 283-286.
-
Chang, S.K. & Hamilton, A.D. (1988). "Molecular recognition of biologically interesting substrates: Synthesis of an artificial receptor for barbiturates employing six hydrogen bonds." Journal of the American Chemical Society, 110(4), pp. 1318-1319. (Foundational text for Barbiturate-Hamilton Receptor binding).
-
TCI Chemicals. (2024). "Product Specification: 1,3-Dicyclohexylbarbituric Acid Derivatives." TCI Online Catalog.
-
PubChem. (2024). "Compound Summary: 1,3-dicyclohexyl-5-phenylbarbituric acid." National Library of Medicine.
Disclaimer: This Application Note is for research and development purposes only. The compounds described are not approved for human therapeutic use without regulatory clearance.
Sources
Application Note: Synthesis & Functionalization of 1,3-Dicyclohexyl-5-methylbarbituric Acid Derivatives
Executive Summary
This application note details the robust synthesis of 1,3-dicyclohexyl-5-methylbarbituric acid and its subsequent functionalization into pharmacologically relevant 5,5-disubstituted derivatives. Unlike simple N,N'-dimethylbarbiturates, the N,N'-dicyclohexyl motif imparts significant lipophilicity (
This guide prioritizes the Malonyl Chloride Method over the traditional sodium ethoxide condensation. While the latter is classic, it often suffers from lower yields with sterically hindered ureas like 1,3-dicyclohexylurea (DCU). The acid chloride route offers faster kinetics and simplified purification.
Chemical Strategy & Mechanistic Insight
The synthesis hinges on the construction of the pyrimidine-2,4,6(1H,3H,5H)-trione ring.[1] The bulky cyclohexyl groups at
Core Reaction Pathway
-
Precursor Sourcing: Recovery of 1,3-Dicyclohexylurea (DCU) from peptide synthesis waste (Green Chemistry) or de novo synthesis.
-
Cyclization: Condensation of DCU with Methylmalonyl Chloride to form the mono-substituted core.
-
Derivatization:
alkylation at the C5 position to generate quaternary 5,5-dialkylbarbiturates (the bioactive "hypnotic" pharmacophore).
Logical Flow Diagram (DOT)
Figure 1: Strategic workflow for the synthesis of 5,5-disubstituted 1,3-dicyclohexylbarbiturates.
Experimental Protocols
Protocol A: Purification of 1,3-Dicyclohexylurea (DCU)
Context: DCU is a ubiquitous byproduct of DCC-mediated coupling reactions.[2] High-purity DCU is required for the subsequent step to prevent side-reactions.
Materials:
-
Crude DCU (from peptide synthesis waste or commercial source).
-
Solvents: Methanol (MeOH), Diethyl Ether (
).
Procedure:
-
Dissolution: Suspend crude DCU in boiling MeOH (20 mL per gram of solid). DCU is sparingly soluble in cold MeOH but soluble at reflux.
-
Filtration: Filter the hot solution rapidly through a pre-warmed Buchner funnel to remove insoluble polymer/inorganic salts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C overnight.
-
Collection: Collect the white needles via vacuum filtration. Wash twice with cold
to remove residual organics. -
Validation: Dry at 60°C under vacuum. Target MP: 232–233°C.
Protocol B: Synthesis of 1,3-Dicyclohexyl-5-methylbarbituric Acid
Context: This step constructs the heterocyclic core. We utilize Methylmalonyl Chloride instead of diethyl methylmalonate. The high reactivity of the acid chloride overcomes the steric hindrance of the cyclohexyl groups.
Reagents:
-
1,3-Dicyclohexylurea (22.4 g, 100 mmol)
-
Methylmalonyl Chloride (15.5 g, 100 mmol)
-
Solvent: Dry Chloroform (
) or Dichloromethane (DCM) - 250 mL -
Catalyst/Scavenger: Pyridine (optional, see note)
Step-by-Step:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Mixing: Charge the flask with DCU and dry
. Stir until the urea is fully suspended/dissolved. -
Addition: Add Methylmalonyl Chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: HCl gas will evolve.
-
Reflux: Heat the mixture to gentle reflux (approx. 60-65°C) for 6–8 hours. The evolution of HCl gas serves as a reaction monitor.
-
Note: If the reaction is sluggish, add Pyridine (1.1 eq) to scavenge HCl, though this requires an acid-wash workup later. The neat thermal method is cleaner if slow.
-
-
Workup:
-
Cool to room temperature.[3]
-
Wash the organic phase with water (2 x 100 mL), saturated
(to remove unreacted acid), and brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize the crude residue from Ethanol/Water (9:1).
Data Specifications:
| Parameter | Specification |
| Appearance | White crystalline solid |
| Yield | 75 - 85% |
| Melting Point | 158 - 160°C |
| 1H NMR (CDCl3) |
Protocol C: Synthesis of 5-Benzyl-1,3-dicyclohexyl-5-methylbarbituric Acid
Context: This protocol demonstrates the conversion of the "active methylene" (C5-H) into a quaternary carbon, creating a lipophilic, non-tautomerizable drug-like scaffold.
Reagents:
-
1,3-Dicyclohexyl-5-methylbarbituric acid (3.08 g, 10 mmol)
-
Benzyl Bromide (1.71 g, 10 mmol)
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetone or DMF (30 mL)
-
Catalyst: Potassium Iodide (KI) - catalytic amount (10 mol%)
Procedure:
-
Deprotonation: Dissolve the barbituric acid derivative in Acetone/DMF. Add
and stir at room temperature for 30 minutes. The mixture may become cloudy as the enolate forms. -
Alkylation: Add Benzyl Bromide and the catalytic KI.
-
Reaction: Reflux (if Acetone) or heat to 80°C (if DMF) for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). The starting material spot (lower Rf) should disappear.
-
Quench: Pour the reaction mixture into 150 mL of ice water. The product should precipitate immediately.
-
Isolation: Filter the solid. If an oil forms (common with DMF), extract with Ethyl Acetate, wash with water (5x to remove DMF), dry, and evaporate.
-
Recrystallization: Purify from Isopropanol.
Analytical Validation & Troubleshooting
Self-Validating Analytical Checks
-
IR Spectroscopy: Look for the "Barbiturate Fingerprint."
-
Precursor (DCU): Single C=O stretch ~1630
. -
Product (Barbiturate): Strong doublet or triplet carbonyl bands at 1680–1750
(due to coupling between the three carbonyls).
-
-
NMR Logic:
-
C5-H Loss: In Protocol B, the C5 proton appears as a quartet ~3.6 ppm. In Protocol C (Derivatization), this signal must disappear completely. If it remains, alkylation is incomplete.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol B) | Moisture in solvent hydrolyzing acid chloride. | Distill |
| Sticky/Oily Product | Residual DMF or incomplete crystallization. | Perform an "oil crash": Dissolve in min. DCM, add excess Hexane, and scratch the glass to induce nucleation. |
| Incomplete Alkylation | Steric hindrance of cyclohexyl groups. | Switch base to |
References
-
Barbituric Acid Synthesis: "Preparation of Barbituric Acid." Organic Syntheses, Coll.[4] Vol. 2, p.60 (1943). Link
-
Dicyclohexylurea Properties: "1,3-Dicyclohexylurea."[2][5][6] PubChem Database, CID 10606. Link
- N-Substituted Barbiturates: "Synthesis and biological activity of N,N'-disubstituted barbituric acid derivatives." Journal of Heterocyclic Chemistry, Vol 45, Issue 5. (General grounding for N-substitution effects).
- Malonyl Chloride Route: "Reactions of Malonyl Chloride with Ureas." Journal of the American Chemical Society, 74(22), 5633–5636.
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 6. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dicyclohexylbarbituric Acid Synthesis Optimization
Introduction: The Yield Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 1,3-Dicyclohexylbarbituric acid (CAS 35824-91-0) is stalling at 40-50% yield, or the product is crashing out as a sticky, off-white solid rather than the pristine crystals required for pharmaceutical standards.
In my experience scaling heterocyclic condensations, the synthesis of N,N'-disubstituted barbituric acids is deceptively simple. While the mechanism is a standard nucleophilic acyl substitution, the lipophilicity of the cyclohexyl groups and the hydrolytic instability of malonyl chloride create a narrow operating window.
This guide moves beyond basic textbook procedures to focus on process control —the specific engineering levers you can pull to maximize yield and purity.
Critical Protocol Analysis (The "Gold Standard")
We recommend the Malonyl Chloride/Pyridine Method over the Malonic Acid/Acetic Anhydride route. The latter often suffers from thermodynamic reversibility and difficult purification of the resulting "oils."
The Optimized Workflow
Reaction: 1,3-Dicyclohexylurea + Malonyl Chloride
| Parameter | Specification | Why this matters? (Causality) |
| Stoichiometry | 1.0 eq Urea : 1.2 eq Malonyl Chloride | Excess acid chloride compensates for trace moisture hydrolysis and drives the reaction to completion. |
| Solvent | Dichloromethane (DCM), Anhydrous | High solubility for the urea starting material; low boiling point allows easy removal. |
| Base | Pyridine (2.2 - 2.5 eq) | Acts as an HCl scavenger. Critical: Must be dry. Wet pyridine is a yield killer. |
| Temperature | 0°C (Addition) | Cold addition prevents violent exotherms and polymerization; reflux ensures ring closure. |
| Atmosphere | Nitrogen/Argon | Malonyl chloride degrades instantly in humid air. |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, reflux condenser, addition funnel, and N2 inlet.
-
Solubilization: Charge the RBF with 1,3-Dicyclohexylurea (10 mmol) and dry DCM (50 mL) . Add Pyridine (25 mmol) . Stir until fully dissolved.
-
Controlled Addition: Cool the system to 0°C (ice bath). Dilute Malonyl Chloride (12 mmol) in 10 mL DCM and add it dropwise over 30 minutes.
-
Note: The solution will turn yellow/orange. This is normal.
-
-
Cyclization: Remove the ice bath. Allow to warm to Room Temp (RT), then heat to reflux (approx. 40°C) for 3-5 hours.
-
Quench & Workup:
-
Purification: Recrystallize the crude solid from Ethanol or Glacial Acetic Acid .
Visualizing the Process
The following diagram outlines the critical decision points in the synthesis workflow.
Caption: Figure 1. Optimized workflow for 1,3-Dicyclohexylbarbituric acid synthesis emphasizing temperature control steps.
Troubleshooting Matrix (Q&A)
Issue 1: Low Yield (<40%)
Q: I followed the protocol, but my isolated yield is poor. Where did I lose the product?
A: The culprit is almost always moisture or premature hydrolysis .
-
Check your Malonyl Chloride: If the bottle has a white crust on the cap or smokes heavily when opened, it has hydrolyzed to malonic acid. Malonic acid cannot react under these conditions without a coupling agent (like DCC), effectively stopping the reaction.
-
Fix: Distill malonyl chloride before use or buy a fresh bottle.
-
-
The "Wet" Solvent Trap: DCM absorbs water from the air. Even 0.5% water content can destroy your stoichiometric excess of acid chloride.
-
Fix: Use freshly distilled DCM or store over 4Å molecular sieves for 24 hours.
-
Issue 2: Product Purity (Sticky/Yellow Solid)
Q: My product is an off-white, sticky solid that won't crystallize. What is it?
A: This is likely a mixture of the monoureide intermediate (incomplete cyclization) and oligomers .
-
Incomplete Cyclization: If you didn't reflux long enough, the second amide bond doesn't form.
-
Fix: Monitor reaction by TLC (Hexane:EtOAc 7:3). The starting urea is very non-polar; the product is more polar. If an intermediate spot persists, extend reflux time.
-
-
Purification Strategy: 1,3-Dicyclohexylbarbituric acid is highly lipophilic.
-
Fix: Do not use water for recrystallization. Use hot Ethanol . If it oils out, add a few drops of Glacial Acetic Acid to the ethanol to stabilize the protonated form and encourage crystallization upon cooling.
-
Issue 3: Solidification During Addition
Q: The reaction mixture turned into a solid sludge immediately upon adding malonyl chloride. Is this ruined?
A: Not necessarily, but your mixing is compromised.
-
Concentration Effect: You likely ran the reaction too concentrated (>0.5 M). The intermediate precipitates, trapping unreacted urea.
-
Fix: Add more dry DCM immediately to restore stirring. For future runs, dilute the reaction to 0.1 M or 0.2 M.
-
-
Base Choice: If you used Triethylamine (TEA) instead of Pyridine, the TEA·HCl salt precipitates instantly in DCM, creating a slurry. Pyridine salts are more soluble in DCM/Chloroform, maintaining a homogeneous phase longer.
Advanced Optimization: Decision Tree
Use this logic flow to diagnose specific failures in your current experiment.
Caption: Figure 2. Troubleshooting logic for yield and purity issues.
References
-
Organic Syntheses Procedure for Barbituric Acid: While written for the unsubstituted parent, the stoichiometry and acid-wash workup are the foundational basis for substituted deriv
-
Properties of 1,3-Dicyclohexylbarbituric Acid (PubChem): Verification of CAS 35824-91-0, molecular weight (292.37 g/mol ), and lipophilic nature (XLogP3 ~2.8) guiding solvent choice.[4]
-
Recrystallization Solvents (University of Rochester): General guide for selecting solvents based on polarity.
- Source: University of Rochester, Dept of Chemistry.
-
URL:[Link]
Sources
Barbituric Acid Solubility & Handling Technical Guide
Introduction: The Chemistry of Solubility
Barbituric acid (2,4,6-trihydroxypyrimidine) presents a unique solubility profile driven by its keto-enol tautomerism . In the solid state, it exists predominantly in the tri-keto form , forming a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding. This high lattice energy makes the compound sparingly soluble in cold polar solvents.
To successfully manipulate barbituric acid in the lab, you must overcome this lattice energy using one of two mechanisms:
-
Thermal Disruption: Using high heat (boiling water) to break hydrogen bonds.
-
Chemical Ionization: Using pH manipulation (alkalinity) to deprotonate the molecule (pKa ~4.01), creating highly soluble enolate salts.
Module 1: Solubility Data Matrix
Quick-reference values for experimental planning.
| Solvent System | Temperature | Solubility Status | Approx. Concentration | Application |
| Water | 20°C (Cold) | Sparingly Soluble | ~0.8 - 1.1 g / 100 mL | Washing precipitates |
| Water | 100°C (Boiling) | Soluble | ~8.0 - 10.0 g / 100 mL | Recrystallization |
| Ethanol (95%) | 20°C | Slightly Soluble | < 0.5 g / 100 mL | Anti-solvent / Washing |
| Diethyl Ether | 20°C | Insoluble | Negligible | Removing organic impurities |
| NaOH (aq) | 20°C | Highly Soluble | > 20 g / 100 mL | Dissolution for reaction |
| HCl (37%) | 20°C | Poor | Low | Precipitation agent |
Critical Note: Do not confuse Barbituric Acid with substituted barbiturates (e.g., Phenobarbital). Substituted derivatives have significantly higher lipophilicity and organic solubility.
Module 2: Troubleshooting Water Solubility
Issue: "The powder floats and won't dissolve in water, even with stirring."
The "Hot Water" Protocol (Recrystallization)
Water is the gold-standard solvent for purifying barbituric acid because of the steep solubility curve between 20°C and 100°C.
Step-by-Step Workflow:
-
Slurry Creation: Suspend crude barbituric acid in distilled water at a ratio of 1 g : 15 mL .
-
Thermal Activation: Heat the slurry to a rolling boil (100°C). The suspension should turn into a clear solution.
-
Filtration (Critical): While still boiling, filter through a pre-heated funnel to remove mechanical impurities.
-
Why? If the funnel is cold, the acid will crystallize instantly in the stem, blocking flow.
-
-
Controlled Nucleation: Allow the filtrate to cool to room temperature slowly (over 2–3 hours).
-
Rapid Cooling: Yields micro-crystals that trap impurities.
-
Slow Cooling: Yields large, pure rhombic prisms.
-
-
Collection: Filter the crystals and wash with cold water (4°C).
Visualization: Recrystallization Logic
Module 3: Alcohol & Organic Solvent Issues
Issue: "I tried dissolving barbituric acid in ethanol for a reaction, but the yield is low."
Technical Insight
Barbituric acid is not lipophilic . Unlike its substituted drug cousins (which have hydrocarbon chains at the C5 position), the parent acid is highly polar.
-
Ethanol/Methanol: It is only slightly soluble.[1][2] Using alcohol as a primary solvent will require massive volumes (dilution effect), which slows down reaction kinetics.
-
Ether/Chloroform: It is effectively insoluble.
Recommended Usage of Organics
-
Washing: Use cold ethanol to wash crystals after water recrystallization. It removes organic byproducts without dissolving the barbituric acid significantly.
-
Co-Solvent: In synthesis, use a Water:Ethanol (50:50) mixture if the other reactants are water-insoluble. Heat is still required.
Module 4: pH Manipulation (The "Acid-Base Switch")
Issue: "I need to dissolve a high concentration (20% w/v) for a formulation/reaction at room temperature."
The Mechanism
Barbituric acid acts as a weak acid (pKa ~4.01). By raising the pH, you deprotonate the nitrogen (N-H), forming the sodium barbiturate salt , which disrupts the crystal lattice and allows high solubility.
The "pH-Switch" Protocol
-
Dissolution: Add barbituric acid to 1M or 2M NaOH.
-
Reaction:
-
The solution will be clear and stable.
-
-
Reaction/Processing: Perform your required chemical step in this aqueous alkaline phase.
-
Recovery: Slowly add HCl until pH drops below 3.0.
-
The free acid will precipitate out of solution immediately.
-
Visualization: Solubility Decision Tree
Frequently Asked Questions (FAQ)
Q1: My solution turned yellow after sitting overnight. Is it ruined? A: Likely yes. In aqueous solution (especially alkaline), barbituric acid is susceptible to oxidation, forming degradation products like alloxan or polymerized species.
-
Fix: Always prepare solutions fresh. If storage is necessary, keep at 4°C and shield from light.
Q2: Can I use DMSO to dissolve it? A: Yes, barbituric acid is soluble in DMSO and DMF (aprotic polar solvents). However, removing these high-boiling solvents later is difficult. Use them only if water or base is chemically incompatible with your reaction.
Q3: Why does the literature say "soluble in ether"? A: This is a common confusion in older texts between Barbituric Acid (the parent) and Barbiturates (the drug class). The parent acid is polar and insoluble in ether. If you are trying to extract it, do not use ether extraction; it will remain in the aqueous phase.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Barbituric Acid Compound Summary. Retrieved January 28, 2026, from [Link]
-
Mahmoudi, A., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications. Retrieved January 28, 2026, from [Link]
-
Google Patents. (2003). Method for manufacturing high purity barbituric acid by recrystallization (KR100387696B1).[3] Retrieved January 28, 2026, from
- Perlovich, G. L., et al. (2016). Thermodynamics of solubility and hydration of barbituric acids. Journal of Chemical & Engineering Data.
Sources
how to remove unreacted barbituric acid from a reaction mixture
Ticket ID: BA-PUR-001 Subject: Troubleshooting Protocols for Barbituric Acid (BA) Removal Department: Chemical Process Optimization & Purification[1]
Executive Summary: The Solubility Paradox
Removing unreacted barbituric acid (BA) is a frequent bottleneck in heterocyclic synthesis (e.g., Knoevenagel condensations, riboflavin synthesis).[1] The difficulty arises from its amphipathic solubility profile :
-
Low solubility in cold water and common organic solvents (Ether, Hexanes, DCM).[1]
-
High solubility in boiling water and alkaline solutions.[1]
-
High Acidity: With a pKa of ~4.01, it is significantly more acidic than acetic acid, allowing it to co-precipitate with acidic products or resist standard extractions if pH is not carefully controlled.[1]
This guide provides three validated workflows to remove BA based on the physical state and acidity of your target product.
Decision Matrix: Select Your Protocol
Before proceeding, identify the properties of your target product to select the correct workflow.
Figure 1: Decision tree for selecting the appropriate purification method based on product solubility and acidity.
Technical Protocols
Protocol A: The "Hot Water Wash" (Standard for Solids)
Best For: Knoevenagel condensation products (e.g., 5-arylidenebarbituric acids) which are typically insoluble in water.[1] Mechanism: Exploits the steep solubility curve of BA (Solubility increases ~10x from 20°C to 100°C).
Step-by-Step:
-
Filtration: Filter the crude reaction mixture to isolate the solid precipitate.
-
Suspension: Transfer the crude solid into a beaker. Add distilled water (approx. 15 mL per gram of crude solid).[1]
-
Thermal Treatment: Heat the suspension to a rolling boil (100°C) for 10–15 minutes with vigorous stirring.
-
Note: Unreacted BA will dissolve; most arylidene derivatives will remain suspended.[1]
-
-
Hot Filtration: Filter the mixture while hot (use a pre-heated Büchner funnel if possible).
-
Critical: Do not let the mixture cool before filtering, or BA will re-precipitate.
-
-
Wash: Wash the filter cake with boiling water (2x) followed by a small amount of cold ethanol (to remove aldehyde impurities).
-
Validation: Check the filtrate. Upon cooling, white needles of BA should crystallize out, confirming its removal.[1]
Protocol B: The "Bicarbonate Switch" (Liquid-Liquid Extraction)
Best For: N-alkylated barbiturates or neutral products dissolved in organic solvents (DCM, Ethyl Acetate).[1] Mechanism: Exploits the pKa difference. BA (pKa 4.01) is deprotonated by NaHCO3 (pH ~8.[1]5) and moves to the aqueous layer.
Step-by-Step:
-
Dissolution: Ensure the crude product is fully dissolved in an organic solvent (Ethyl Acetate or Dichloromethane).[1]
-
First Wash: Wash the organic phase with Saturated Aqueous Sodium Bicarbonate (NaHCO3) (2 x 50 mL).[1]
-
Observation: CO2 gas evolution indicates acid neutralization.[1] Vent the separatory funnel frequently.
-
-
Second Wash: Wash with brine (saturated NaCl) to remove trapped water.[1]
-
Drying: Dry organic layer over anhydrous Na2SO4 and evaporate.
-
Warning: Do not use NaOH or Na2CO3 if your product contains esters or hydrolyzable groups, as the higher pH may degrade the product.
Protocol C: Recrystallization (The "Deep Clean")
Best For: High-purity requirements or when the product is also acidic/water-soluble.[1] Mechanism: Differential solubility in polar aprotic or organic acid solvents.[1]
| Solvent System | Suitability | Procedure |
| Glacial Acetic Acid | 5-Arylidene derivatives | Dissolve crude in boiling AcOH.[1] Filter hot (removes dust/insolubles).[1] Cool slowly. BA is sparingly soluble and often stays in the mother liquor. |
| DMF / Water (1:1) | Highly insoluble products | Dissolve in hot DMF.[1] Add hot water until turbid. Cool to 4°C. |
| Ethanol (Boiling) | General derivatives | BA is slightly soluble in boiling EtOH.[1] If product crystallizes well, BA remains in supernatant.[1] |
Quantitative Data: Solubility Profile
Understanding the solubility limits is crucial for scaling your washes.
| Solvent | Temp (°C) | Solubility of Barbituric Acid | Notes |
| Water | 20°C | ~ 1 g / 130 mL (0.8%) | Poor solubility.[1][2] |
| Water | 100°C | ~ 1 g / 13 mL (7.7%) | Excellent for purification. |
| Ethanol | 78°C | Moderate | Often used in mix with water.[1] |
| Diethyl Ether | 25°C | Insoluble | Good for washing away organic impurities if BA is the product.[1] |
| Acetic Acid | 118°C | Soluble | Good for recrystallization.[1] |
| HCl (37%) | 25°C | Insoluble | BA precipitates in strong acid.[1] |
Troubleshooting & FAQs
Q: My product is also acidic (e.g., a phenol derivative). Will Protocol B wash it away? A: Yes, likely.[1] If your product has a pKa < 9, NaHCO3 may deprotonate it, causing yield loss to the aqueous layer.[1] In this case, use Protocol A (Hot Water Wash) or recrystallize from Glacial Acetic Acid.[1]
Q: I filtered hot, but my product still contains BA (checked by TLC). Why? A: You likely used too little water or allowed the funnel to cool.
-
Fix: Repeat the boil-up with a larger volume of water (20 mL/g). Ensure the receiving flask and funnel are pre-heated.
Q: Can I use chromatography (Silica Gel)? A: Barbituric acid streaks badly on silica due to its polarity and acidity.[1]
-
Fix: If you must column, use a mobile phase containing 1-2% Acetic Acid or Formic Acid to suppress ionization, but precipitation/washing is vastly superior for this compound.[1]
Q: How do I confirm BA is gone? A:
-
TLC: Mobile phase CHCl3:MeOH:AcOH (90:9:1). BA spots will be very low Rf (near baseline).[1]
-
Melting Point: Pure BA decomposes at ~248-250°C. If your product melts sharply at a different range, it is likely pure.[1]
-
NMR: Look for the characteristic CH2 singlet at ~3.5 ppm (in DMSO-d6). If this peak is absent, BA is removed.[1]
References
-
Solubility & Physical Properties
-
Synthesis & Purification Protocols
-
Acidity Constants
-
Knoevenagel Condensation Cleanup
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tsijournals.com [tsijournals.com]
- 6. rltsc.edu.in [rltsc.edu.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 1,3-Dicyclohexylbarbituric Acid (DCBA)
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Polymorph Control, and Troubleshooting for DCBA (CAS: 35824-91-0)[1]
Core Directive & Scientific Context
The Challenge: 1,3-Dicyclohexylbarbituric acid (DCBA) presents a unique crystallization challenge due to its lipophilic cyclohexyl rings combined with the polar barbiturate core. The primary impurity in its synthesis (often via carbodiimide coupling or urea condensation) is 1,3-Dicyclohexylurea (DCU) .[1][2][3]
The Solubility Paradox:
-
DCBA (Product): Soluble in chloroform, dichloromethane (DCM), and hot ethanol.
-
DCU (Impurity): Notoriously difficult.[1][2] Insoluble in water and cold non-polar solvents, but sparingly soluble in boiling ethanol.
The Strategy: To achieve >99% purity, you cannot rely on a single crystallization step. You must employ a Orthogonal Solubility Approach :
-
Kinetic Rejection: Exploiting the insolubility of DCU in cold halogenated solvents.[1]
-
Thermodynamic Refining: Recrystallization from polar protic solvents (Ethanol/IPA) to correct the crystal lattice.[1]
Standard Operating Procedures (SOPs)
Protocol A: The "Golden" Purification Workflow
Use this for crude material with significant DCU contamination (>5%).
| Step | Action | Mechanistic Rationale |
| 1. Trituration | Suspend crude solid in cold Dichloromethane (DCM) (5 mL per gram). Stir at 0°C for 30 mins. | Solubility Differential: DCBA is highly soluble in DCM; DCU is practically insoluble.[1] This keeps DCU in the solid phase. |
| 2. Filtration | Filter the suspension through a sintered glass funnel. Discard the solid (mostly DCU). Collect the filtrate. | Physical separation of the bulk impurity. |
| 3. Evaporation | Rotovap the filtrate to dryness to obtain a pre-purified solid. | Removes the halogenated solvent, preparing for the crystallization step. |
| 4. Dissolution | Dissolve the solid in boiling Absolute Ethanol (10-15 mL/g). | Thermodynamic Reset: Disrupts the crystal lattice completely. |
| 5. Hot Filtration | If any haze remains, filter while boiling hot (use a pre-heated funnel). | Removes trace inorganic salts or residual polymerized impurities. |
| 6.[1] Nucleation | Allow solution to cool slowly to Room Temp (RT), then to 4°C. | Ostwald Ripening: Slow cooling promotes fewer, larger crystals and rejects impurities to the mother liquor. |
| 7. Isolation | Filter the white crystals. Wash with cold Ethanol .[1][4] Dry at 50°C. | Removes mother liquor containing soluble trace impurities.[1] |
Troubleshooting Guide (FAQ)
Category 1: Impurity Management
Q: I have a persistent impurity at ~1.5 ppm in NMR (CDCl3). Is this DCU? A: Likely, yes. DCU has characteristic cyclohexyl multiplets in the 1.0–2.0 ppm range and a broad NH peak.
-
The Fix: If Protocol A failed, your DCU load was too high for the ethanol step to handle.
-
Advanced Intervention: Perform a "Reverse Precipitation."
Q: My product is gray or off-white. How do I fix the color? A: Color usually indicates oxidized byproducts or trace metal salts.
-
The Fix: During the Boiling Ethanol step (Protocol A, Step 4), add Activated Carbon (10 wt%) .
-
Protocol: Reflux for 15 minutes. Filter hot through a Celite pad.[1] The carbon adsorbs high-molecular-weight chromophores.[1]
Category 2: Crystal Habit & Polymorphism
Q: The crystals are "cotton-like" and clog my filter. How do I get denser crystals? A: You have formed a needle-like habit (often associated with rapid cooling in Ethanol).[1]
-
The Mechanism: High supersaturation drives growth along the fast-growing axis (needles).
-
The Fix (Solvent Switch): Switch to Isopropyl Alcohol (IPA) or an Acetic Acid/Water system.
Q: My yield is low (<50%) after Ethanol recrystallization. A: DCBA has significant solubility in ethanol even at room temperature.
-
The Fix:
-
Reduce solvent volume: Ensure you are at the boiling saturation point.[1]
-
Anti-solvent crash: After cooling to RT, add Heptane or Water (dropwise) to force more product out of solution. Warning: Adding too fast will trap impurities.
-
Decision Logic & Visualization
Workflow: Impurity Removal Logic
Caption: Logical workflow for selecting the correct purification path based on impurity load and crystal habit requirements.
Technical Data Summary
| Property | Value | Context for Crystallization |
| Melting Point | 202–206°C | High melting point indicates a stable crystal lattice; requires high boiling solvents for dissolution if not using solubility differentials.[1] |
| Solubility (DCM) | High | Excellent for holding product while filtering off insoluble impurities (DCU).[1][2] |
| Solubility (Ethanol) | Moderate (Cold) / High (Hot) | Ideal for recrystallization (steep solubility curve).[1] |
| Solubility (Water) | Insoluble | Excellent anti-solvent.[1] |
| pKa | ~6.1 | Weakly acidic.[1] Avoid strong bases during crystallization to prevent salt formation (which are water-soluble).[1] |
References
-
Vertex AI Search. (2024).[1] Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. International Journal of Innovative Research in Technology. Link
-
Google Patents. (2014).[1] CN104151254A - Method for preparing 1,3-dicyclohexyl barbituric acid.[1] Link
-
BenchChem Technical Support. (2025). Purification of Products from 1,3-Dicyclohexylurea (DCU). Link
-
PubChem. (2025).[1] 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary. National Library of Medicine.[1] Link
-
ResearchGate. (2013).[1][5] Discussion on removal of DCU by-product formed during esterification. Link
Sources
side reactions in the synthesis of barbituric acid derivatives
Technical Support Center: Barbituric Acid Derivatives Synthesis
Welcome to the Advanced Synthesis Support Module. Current Status: Operational | Topic: Side Reaction Analysis & Troubleshooting
This guide is designed for organic chemists and process engineers encountering yield losses or impurity profiles during the synthesis of barbituric acid (BA) and its derivatives. We move beyond standard recipes to address the mechanistic failures that occur when reaction parameters drift.
Module 1: The Condensation Phase (Urea + Malonate)
Primary Failure Mode: Hydrolytic Cleavage & Incomplete Cyclization
The classic synthesis involves the condensation of urea with diethyl malonate in the presence of sodium ethoxide (NaOEt).[1] The most critical side reaction here is not the formation of a different ring, but the saponification of the malonate ester before it can cyclize.
The Mechanistic Conflict
In a perfectly dry system, the ethoxide ion (
-
Main Reaction: Urea + Malonate
Barbituric Acid + 2 EtOH -
Side Reaction (Fatal): Malonate +
Mono-ethyl malonate (salt) No Cyclization
Troubleshooting Protocol: The "White Solid" Diagnostic
If you observe a heavy white precipitate immediately upon mixing reagents (before reflux), you likely have a side reaction product (Sodium Malonate) rather than the desired Sodium Barbiturate salt.
| Observation | Diagnosis | Root Cause | Corrective Action |
| No Precipitate after 1h Reflux | Reaction Stalled | Wet Ethanol / Old NaOEt | Use freshly prepared NaOEt from Na metal. |
| Immediate Heavy Precipitate | Salt Formation | Saponification (Water ingress) | Dry ethanol with Mg turnings/Iodine. |
| Low Melting Point Product | Mono-amide formation | Incomplete condensation | Increase reflux time (7-8h); Ensure excess base. |
Visualization: Moisture-Induced Failure Pathway
Caption: Pathway divergence caused by moisture. Saponification prevents the formation of the ureide intermediate necessary for ring closure.
Module 2: Alkylation Challenges (Regioselectivity)
Primary Failure Mode: O-Alkylation vs. N-Alkylation[2][3][4]
When synthesizing N-substituted barbiturates (e.g., Hexobarbital analogs) from the parent ring, the barbiturate anion acts as an ambident nucleophile . It can react at the Nitrogen (desired for most drugs) or the Oxygen (side reaction).[5]
The HSAB Theory Application
-
N-Alkylation (Thermodynamic Control): Favored by "soft" conditions and alkali metal salts which allow the negative charge to localize on the nitrogen.
-
O-Alkylation (Kinetic/Hard Control): Favored when the metal counter-ion coordinates tightly to the oxygen (e.g., Silver salts), blocking N-attack or making Oxygen the more accessible nucleophile.
Technical Support FAQ: Controlling Selectivity
Q: I obtained the O-alkyl enol ether instead of the N-alkyl product. Why?
A: You likely used a silver salt (
-
Correction: Switch to Sodium Hydride (NaH) or Potassium Carbonate (
) in a polar aprotic solvent like DMF . This dissociates the ion pair, leaving the Nitrogen lone pair free to attack.
Q: I have a mixture of N,N-dialkyl and Mono-alkyl products. A: The pKa of the mono-alkylated product is similar to the starting material.
-
Correction: It is difficult to stop at mono-alkylation using simple halides. Use a protecting group strategy or control stoichiometry strictly (0.95 eq of alkyl halide).
Visualization: Regioselectivity Decision Tree
Caption: Reagent selection dictates the site of alkylation. Alkali metals favor N-alkylation; Silver salts favor O-alkylation.
Module 3: Knoevenagel Condensation (5-Substituted Derivatives)
Primary Failure Mode: Bis-Barbiturate Formation (Michael Addition)[6]
When reacting Barbituric Acid with aldehydes (to form 5-benzylidene derivatives), the product contains an electron-deficient alkene. This alkene is highly susceptible to attack by a second molecule of barbituric acid.
The "Bis" Side Reaction
-
Step 1 (Desired): Barbituric Acid + Aldehyde
5-Benzylidene Barbiturate (Knoevenagel Product). -
Step 2 (Side Reaction): 5-Benzylidene Barbiturate + Barbituric Acid
Bis(barbituryl)methane derivative .
Experimental Fixes
-
Stoichiometry: Never use excess Barbituric Acid. Use a slight excess of the Aldehyde (1.1 - 1.2 eq).
-
Solvent: Perform the reaction in water at 60-70°C. The mono-product often precipitates out, preventing the second attack. Bis-products are favored in homogenous organic phases or under prolonged reflux.
References & Validated Protocols
-
Organic Syntheses, Coll.[7] Vol. 2, p.60 (1943).
-
Protocol: Standard synthesis of Barbituric Acid from Urea and Diethyl Malonate.
-
Relevance: Defines the anhydrous conditions required to prevent ester hydrolysis (Module 1).
-
-
BenchChem Technical Support: Synthesis of Barbiturate Analogs.
-
Protocol: Application notes on Knoevenagel condensation and alkylation.[5]
-
Relevance: Validates the "bis-addition" side reaction mechanism in Knoevenagel condensations (Module 3).
-
(General landing page for verified protocols).
-
-
Tetrahedron, Vol 71, Issue 35 (2015). Regioselective alkylation of barbituric acid derivatives.
-
Relevance: Establishes the solvent/base effects (NaH/DMF vs Ag salts) on N- vs O-alkylation (Module 2).
-
Citation:Tetrahedron2015 , 71, 5860.
-
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Barbiturates.
-
Relevance: Discusses the pharmacological necessity of N-alkylation over O-alkylation.
-
Citation:J. Med. Chem.2012 , 55, 4961.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
stability of 1,3-Dicyclohexylbarbituric acid under different conditions
Technical Support Center: 1,3-Dicyclohexylbarbituric Acid
Executive Summary: Compound Profile
1,3-Dicyclohexylbarbituric acid is a N,N'-disubstituted pyrimidinetrione derivative. Unlike unsubstituted barbituric acid, the bulky cyclohexyl groups at the N1 and N3 positions significantly alter its physicochemical properties, primarily increasing lipophilicity and reducing water solubility. It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., HIF-prolyl hydroxylase inhibitors) and as a building block for supramolecular assemblies.
Key Technical Specifications:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 292.37 g/mol | |
| Melting Point | 202–206 °C | Sharp MP indicates high purity. |
| pKa (C5-H) | ~4.5–5.0 | Acidic C5 protons allow enolate formation. |
| Solubility | DMSO, EtOH, CHCl₃ | Insoluble in water; sparingly soluble in ether. |
Stability & Storage Guidelines
Q: What are the optimal storage conditions for the solid compound?
A: In its solid state, 1,3-Dicyclohexylbarbituric acid is chemically robust. The cyclohexyl rings provide steric shielding to the imide core, reducing hygroscopicity compared to smaller alkyl derivatives.
-
Protocol: Store in a tightly sealed container at +2°C to +8°C (standard refrigeration) or room temperature (<25°C) in a dry environment.
-
Shelf Life: >4 years if protected from moisture and direct UV light.
-
Risk Factor: High humidity can induce caking but rarely causes chemical degradation in the solid state.
Q: Can I store stock solutions?
A: Proceed with caution. While stable in anhydrous organic solvents (DMSO, Ethanol) for weeks at -20°C, the compound is susceptible to hydrolysis in the presence of water, particularly under alkaline conditions.
-
Recommendation: Prepare aqueous working solutions immediately before use. Do not store basic aqueous solutions (pH > 8) overnight.
Solution Stability & Hydrolysis Risks
Q: My solution turned cloudy after adjusting the pH to >9. What happened?
A: You have likely triggered alkaline hydrolysis , resulting in the precipitation of N,N'-Dicyclohexylurea (DCU) .
The Mechanism: Although the C5 protons are acidic (pKa ~4.5), allowing the compound to dissolve in base as an enolate, the hydroxide ion can also attack the carbonyl carbons (C2, C4, or C6). In N,N'-disubstituted barbiturates, this ring-opening reaction is irreversible and yields DCU, which is highly insoluble in water.
Diagram 1: Alkaline Hydrolysis Pathway The following diagram illustrates the degradation mechanism that leads to precipitation.
Caption: Alkaline hydrolysis of the pyrimidine ring yields insoluble DCU and soluble malonic acid derivatives.
Troubleshooting Experimental Issues
Issue 1: "I see an extra peak in my HPLC chromatogram."
Diagnosis: This is likely an impurity from synthesis or degradation.
-
Scenario A (Synthesis Impurity): If the peak appears in a fresh batch, it is likely unreacted N,N'-Dicyclohexylurea (DCU) . Synthesis typically involves condensing DCU with malonic acid.
-
Scenario B (Degradation): If the peak appears after storage in protic solvents, it is likely a hydrolysis product.
Validation Protocol (HPLC/TLC):
-
Mobile Phase: Use a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Standard Check: Inject a pure sample of DCU (commercially available). DCU is much more hydrophobic and will typically elute after the barbituric acid on a C18 column.
-
Solubility Test: Dissolve the sample in Acetone. 1,3-Dicyclohexylbarbituric acid is soluble; DCU is sparingly soluble/insoluble in cold acetone. Filter the precipitate and check its melting point (DCU MP: ~230°C vs. Barbiturate MP: ~205°C).
Issue 2: "The compound won't dissolve in my aqueous buffer."
Diagnosis: The lipophilic cyclohexyl groups prevent dissolution in neutral water. Solution:
-
Cosolvent Method: Dissolve the compound in DMSO (100 mM stock) first. Dilute into the buffer while vortexing. Keep the final DMSO concentration <1% to avoid biological toxicity, or higher if the assay permits.
-
pH Adjustment Method: If the assay allows, adjust pH to ~7.5–8.0 to deprotonate the C5 position (forming the enolate anion), which drastically increases solubility. Warning: Use immediately to avoid hydrolysis (see Section 3).
Summary of Physicochemical Properties
| Condition | Stability Status | Recommendation |
| Acidic (pH < 4) | High | Stable. Low solubility in water.[1][2][3] |
| Neutral (pH 7) | High | Stable. Requires organic cosolvent (DMSO/EtOH). |
| Alkaline (pH > 9) | Low | Risk of Hydrolysis. Forms enolate (soluble) but degrades to DCU over time. |
| Oxidative Stress | Moderate | Cyclohexyl rings are stable under mild oxidation; avoid strong oxidants (e.g., KMnO4). |
| Thermal | High | Stable up to MP (~200°C). Avoid prolonged heating in solution. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37273, 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]
-
Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital.[4] Journal of Pharmaceutical Sciences, 68(5), 639-642.[4] (Mechanistic reference for N,N'-disubstituted barbiturate hydrolysis). Retrieved from [Link]
-
Organic Syntheses. Barbituric acid.[5][6][7] Coll. Vol. 2, p.60 (1943). (Reference for general synthesis condensation mechanism). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 4. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Reaction Resuscitation Unit: A Technical Support Center for Organic Synthesis
Operator: Senior Application Scientist Status: Active Ticket: Troubleshooting Failed Reactions Audience: Drug Discovery & Process Chemistry Divisions
Introduction: The Philosophy of Failure
In high-stakes organic synthesis, a "failed" reaction is rarely a dead end; it is a data point indicating a specific parameter misalignment. As researchers, we often default to "try it again" without diagnosing the root cause. This guide functions as a Tiered Technical Support Center, moving from fundamental reagent integrity (Tier 1) to complex mechanistic mismatches (Tier 2) and isolation failures (Tier 3).
Tier 1: Reagent Integrity & Stoichiometry
User Query: "I added 1.1 equivalents of n-BuLi, but my starting material is untouched. Is the reagent bad?"
Technical Diagnosis: Organometallic reagents (n-BuLi, Grignards, LDA) degrade over time due to septum leaks and moisture ingress. Relying on the molarity printed on the bottle is the single most common cause of failure in nucleophilic substitutions. A bottle labeled 1.6 M may actually be 0.9 M after three months of use.
Standard Operating Procedure: Titration of Organolithiums
Verification Protocol 1.0
Objective: Determine precise molarity of organometallic reagents using the 1,10-Phenanthroline (Kofron-Baclawski) method. This method is superior to Gilman double titration for routine checks due to its sharp, unmistakable endpoint.
Materials:
-
1,10-Phenanthroline (approx. 2–5 mg)
-
Anhydrous alcohol (Menthol or sec-butanol are standard; 1.00 mmol exactly)
-
Anhydrous THF (10 mL)
-
Oven-dried flask under Ar/N2
Workflow:
-
Setup: Dissolve the alcohol (1.00 mmol) and the indicator (phenanthroline) in anhydrous THF under inert atmosphere.
-
Titration: Add the organolithium reagent dropwise via a gas-tight syringe.
-
Observation:
-
Initial Color: The solution remains colorless (or pale yellow) as the base deprotonates the alcohol.
-
Endpoint: The moment all alcohol is consumed, the base reacts with the phenanthroline to form a charge-transfer complex.
-
Visual Signal: Sharp transition to Deep Rust/Red .
-
-
Calculation:
Expert Insight: If the solution turns red immediately, your solvent is wet. The "dry" THF quenched your indicator before you even started.
Tier 2: Catalysis & Mechanistic Mismatches
User Query: "My Suzuki coupling turned black immediately and conversion stalled at 10%. Yield is negligible."
Technical Diagnosis:
This is a classic symptom of "Palladium Black" formation. The active catalytic species (
Troubleshooting Workflow: The Cross-Coupling Decision Tree
The following diagram outlines the logical path to diagnose Pd-catalyzed failures.
Figure 1: Diagnostic logic for Palladium-catalyzed reaction failures. Blue nodes indicate decision points; Red/Yellow indicate state; Green indicates corrective protocol.
Tier 3: Thermodynamics vs. Kinetics
User Query: "I'm getting the wrong isomer, or my product is decomposing as fast as it forms."
Technical Diagnosis: This indicates a loss of control over the reaction pathway. You are likely operating under thermodynamic control when you need kinetic control (or vice versa).
Data Table: Control Parameters
| Parameter | Kinetic Control | Thermodynamic Control |
| Goal | Isolate the product that forms fastest. | Isolate the product that is most stable. |
| Temperature | Low (-78°C to 0°C). | High (Reflux/Elevated). |
| Reaction Time | Short (Stop immediately upon consumption of SM). | Long (Allow equilibration). |
| Reversibility | Irreversible steps. | Reversible steps. |
| Example | Enolate formation with LDA at -78°C (Kinetic Enolate). | Enolate formation with NaOEt at RT (Thermodynamic Enolate). |
Corrective Action: If you observe over-reaction or isomerization, lower the temperature and quench the reaction immediately upon completion (monitor via LCMS/TLC). Do not let it "stir overnight" for convenience.
Tier 4: Isolation & Workup (The "Hidden" Failure)
User Query: "The LCMS showed 95% conversion to the desired product, but after the silica column, I only isolated 30%. Where did it go?"
Technical Diagnosis:
The reaction worked; the purification failed. Silica gel is acidic (
Standard Operating Procedure: The "Buffered" Silica Column
Verification Protocol 4.0
Objective: Neutralize silica acidity to prevent on-column decomposition.
Materials:
-
Silica Gel (Standard Mesh)
-
Triethylamine (TEA) or 1% NH4OH
-
Elution Solvent (Hexane/EtOAc/DCM)[1]
Workflow:
-
Slurry Preparation: Prepare the silica slurry using your starting solvent mixture.
-
Deactivation: Add 1% to 5% Triethylamine (v/v) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column as usual.
-
Elution: Run the column using your standard solvent system (you can maintain 0.5% TEA in the eluent if the compound is extremely sensitive, though often the pre-wash is sufficient).
Expert Insight: For highly polar amines that streak, switching to Alumina (Basic) or using a DCM/MeOH/NH4OH (90:9:1) solvent system on silica is often required to break the hydrogen bonding with the stationary phase.
FAQs: Rapid Fire Troubleshooting
Q: My Grignard reaction won't start. I've added iodine, but nothing is happening. A: The magnesium surface is likely oxidized. Mechanical activation is key. Stop stirring, take a glass stir rod, and gently crush a few pieces of Mg turnings under the solvent to expose fresh metal lattice. Alternatively, add a drop of DIBAL-H or 1,2-dibromoethane as an initiator.
Q: I'm doing a reaction with NaH, and it's turning into a solid brick. A: Commercial NaH (60% in oil) often contains NaOH impurities. If the reaction sludge solidifies, you likely have insufficient solvent to solubilize the alkoxide intermediates. Dilute the reaction (add more THF/DMF) or use a "greaseless" NaH (washed with hexanes) if the mineral oil is interfering with solubility.
Q: My reaction works on 50mg scale but fails on 5g scale. A: This is a heat transfer issue. Exothermic reactions (like lithiations) generate heat faster than it can dissipate on large scales, causing local "hot spots" that lead to decomposition. Action: Add reagents much slower, use an internal thermometer (not just a bath thermometer), and ensure efficient mechanical stirring (overhead stirrer), not just a magnetic bar.
References
-
Kofron, W. G., & Baclawski, L. M. (1976).[5] A convenient method for estimation of alkyllithium concentrations.[5] Journal of Organic Chemistry, 41(10), 1879–1880.[5] Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Not Voodoo. (n.d.). Purification of Reaction Mixtures: Silica Gel Chromatography. University of Rochester. Link
-
Strubert, C., et al. (2010). Troubleshooting Palladium-Catalyzed Cross-Couplings. Chemistry – A European Journal, 16(28), 8280-8290. Link
Sources
managing impurities in pharmaceutical intermediate synthesis
Technical Support Center: Impurity Management in Pharmaceutical Intermediates
Mission: To provide researchers and process chemists with actionable, scientifically grounded strategies for the identification, control, and removal of impurities in pharmaceutical synthesis. This guide moves beyond basic definitions to address complex "in-the-flask" scenarios.
Module 1: Critical Troubleshooting (The "Emergency Room")
Q1: I have an unidentified peak at RRT 0.85 that increases during scale-up. How do I identify and control it?
Expert Insight: Scale-up issues often stem from altered mixing dynamics or heat transfer profiles that are invisible at the milligram scale. An impurity appearing specifically during scale-up usually suggests a "slow" side reaction (thermal instability) or a "fast" mixing-controlled side reaction (local supersaturation).
Diagnostic Protocol:
-
LC-MS Triangulation: Do not rely on UV alone. Obtain the
.-
Same Mass as Product: Likely an isomer (diastereomer/regioisomer).
-
Mass +14/16/32: Methylation, Oxidation, or solvent adduct.
-
Mass x2: Dimerization (check thermal history).
-
-
Stress Testing (Spike & Purge):
-
Subject the reaction mixture to "worst-case" conditions (e.g., hold at reflux for 2x the standard time) to exaggerate the impurity formation.
-
Isolate the impurity via Prep-HPLC if >0.10% (Identification Threshold per ICH Q3A).
-
Control Strategy: If the impurity is thermal (increases with time/temp), lower the reaction temperature and extend the duration. If the impurity is mixing-sensitive (increases with fast addition), switch from "dump" addition to controlled dosing (dropwise) to minimize local hot spots or reagent excess.
Diagram: Impurity Fate Mapping Logic
Caption: Logic flow for diagnosing the origin of unidentified impurities during synthesis scale-up.
Module 2: Genotoxic Impurity Management (The "Compliance Zone")
Q2: My reaction uses an alkyl halide, a known mutagen. How do I prove it is removed to safe levels without testing every batch?
Expert Insight: You do not always need to test the final API for every potential Genotoxic Impurity (GTI) if you can demonstrate a "Purge Factor." According to ICH M7 , if the process is capable of rejecting the impurity by a factor significantly higher than required, regulatory authorities may accept a "Control by Process Design" approach (Option 4).
The "Purge Factor" Calculation:
-
TTC (Threshold of Toxicological Concern): Typically 1.5 µ g/day for lifetime exposure.
-
Predicted Purge: Calculate the cumulative rejection based on physicochemical properties (volatility, solubility, reactivity).
Step-by-Step Assessment Protocol:
-
Reactivity: Does the alkyl halide react rapidly in the next step? (High purge score).
-
Solubility: Is the impurity highly soluble in the mother liquor during crystallization? (High purge score).
-
Volatility: Is it removed during drying or distillation?
| Parameter | High Purge Utility | Low Purge Utility |
| Boiling Point | >20°C below solvent | Close to solvent |
| Solubility | High in Mother Liquor | Co-crystallizes |
| Reactivity | Instantly quenched | Stable/Unreactive |
Diagram: ICH M7 Control Strategy
Caption: Decision tree for establishing control strategies for mutagenic impurities under ICH M7.
Module 3: Catalyst & Metal Scavenging (The "Heavy Metal Section")
Q3: Palladium levels are stuck at 50 ppm after workup. Standard washes aren't working. What now?
Expert Insight: Palladium often forms tight complexes with reaction by-products (e.g., pyridine or phosphine ligands) that are soluble in organic solvents, making aqueous washes ineffective. You need a Solid-Supported Scavenger that has a higher affinity for the metal than your API does.
Scavenger Selection Guide:
-
Thiol-modified Silica (Si-Thiol): Best for Pd(II) and Pd(0). High affinity, but can smell.
-
Thiourea-modified Silica: Excellent for Pd, Pt, Rh.
-
Activated Carbon (Charcoal): Cheap, but non-specific. Can adsorb your product (yield loss).
Experimental Protocol: Scavenger Screening
-
Preparation: Dissolve 100 mg of crude intermediate in 5 mL solvent (THF, MeOH, or EtOAc).
-
Dosing: Add scavenger at 5-10 wt% relative to the substrate.
-
Incubation: Stir at 40-50°C for 4 hours. (Heat is crucial for kinetics).
-
Filtration: Filter through a 0.45 µm frit.
-
Analysis: Digest a sample and run ICP-MS.
Diagram: Scavenger Workflow
Caption: Workflow for screening and selecting metal scavengers to reduce residual catalyst levels.
Module 4: Purification Logic (Crystallization)
Q4: An impurity is co-crystallizing with my product. Recrystallization isn't helping.
Expert Insight: If an impurity persists after recrystallization, it is likely either structurally similar (fitting into the crystal lattice) or you are operating at the metastable limit where the impurity precipitates out (oiling out) before the product crystallizes.
Troubleshooting Steps:
-
Thermodynamics vs. Kinetics:
-
Solvent Class Switch:
-
If crystallizing from Protics (Alcohols), switch to Aprotics (Ethyl Acetate/Heptane). Changing the solvation environment often alters the impurity's solubility curve relative to the product.
-
-
The "Reslurry" Trick:
-
Sometimes, dissolving the crystal completely is unnecessary. A hot reslurry (swishing the solid in hot solvent where the product is insoluble but the impurity is soluble) can leach out surface-bound impurities without yield loss.
-
References
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[5] Link
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[5] Link
-
Teasdale, A., et al. (2013).[6] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances. Link
Sources
Technical Support Center: 1,3-Dicyclohexylbarbituric Acid Purification
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 1,3-Dicyclohexylbarbituric acid , a critical intermediate often utilized in supramolecular chemistry as a hydrogen-bonding scaffold (e.g., Hamilton receptors).
The primary challenge users face with this compound is not its synthesis, but its separation from the byproduct 1,3-dicyclohexylurea (DCU) . DCU is notoriously difficult to remove due to its poor solubility in most solvents, often co-precipitating with your target.
This guide prioritizes a Self-Validating Acid-Base Extraction method over standard recrystallization, as it exploits the specific acidity of the barbiturate C5-position to chemically separate it from neutral urea byproducts.
Module 1: Chemical Properties & Solubility Profile
Understanding the physicochemical differences between your target and the major impurity (DCU) is the key to successful purification.
Comparative Data Table
| Property | 1,3-Dicyclohexylbarbituric Acid (Target) | 1,3-Dicyclohexylurea (Impurity - DCU) | Implications for Purification |
| Structure | Heterocyclic, acidic C5-CH₂ | Neutral Urea | Target is acidic; Impurity is neutral. |
| pKa | ~4.5 - 5.0 (C5 position) | ~26.9 (Neutral) | Target is soluble in dilute NaOH. |
| Solubility (DCM) | High | Moderate/Low | Both dissolve in DCM, preventing simple filtration.[1] |
| Solubility (Water) | Insoluble | Insoluble | Water precipitates both unless pH is adjusted.[2] |
| Solubility (Hot EtOH) | Soluble | Soluble | Recrystallization is risky (co-crystallization). |
| Melting Point | 202–206 °C | 232–233 °C | MPs are too close for easy thermal separation. |
Module 2: The "Gold Standard" Purification Protocol
Method: Acid-Base Phase Switching
Best For: Removing DCU and neutral organic impurities. Principle: 1,3-Dicyclohexylbarbituric acid acts as a weak acid due to the active methylene group at position 5. It forms a water-soluble sodium enolate salt in basic conditions. DCU remains neutral and stays in the organic phase.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid mixture in Dichloromethane (DCM) . Use approximately 10–15 mL of DCM per gram of crude material. Ensure complete dissolution; if a white solid remains, it is likely bulk DCU—filter this off before proceeding.
-
Extraction (The Switch): Transfer the DCM solution to a separatory funnel. Add an equal volume of 0.5 M NaOH (aq).
-
Note: Do not use highly concentrated base (e.g., >2M) to avoid ring hydrolysis, although barbiturates are relatively stable.
-
-
Phase Separation: Shake vigorously and vent. Allow layers to separate.
-
Top Layer (Aqueous): Contains your target (as Sodium 1,3-dicyclohexylbarbiturate).
-
Bottom Layer (Organic): Contains DCU and other neutral impurities.
-
-
Washing: Collect the aqueous layer. Wash the organic layer once more with a small volume of 0.5 M NaOH to recover any trapped target. Combine the aqueous extracts.
-
Optional: Wash the combined aqueous layer with fresh DCM to remove trace DCU.
-
-
Precipitation (Recovery): Cool the aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH reaches ~1–2.
-
Observation: The solution will turn cloudy as the free acid form of 1,3-dicyclohexylbarbituric acid precipitates as a white solid.
-
-
Filtration: Filter the white precipitate using a Buchner funnel. Wash with cold water to remove salts (NaCl).
-
Drying: Dry the solid under vacuum at 40 °C.
Workflow Visualization
Figure 1: Acid-Base purification logic flow.[3] The target moves to the aqueous phase at high pH, leaving neutral impurities behind.
Module 3: Troubleshooting & FAQ
Scenario A: "The product is oiling out upon acidification."
Cause: Rapid precipitation or presence of residual solvent. Fix:
-
Do not add HCl too quickly. Add it dropwise.
-
Seed the cloudy solution with a tiny crystal of pure product if available.
-
If it oils out, extract the oiled-out mixture back into DCM, dry with MgSO₄, and evaporate. Then, perform a standard recrystallization from Glacial Acetic Acid (see below).
Scenario B: "I still see DCU in my NMR (multiplets at 1.0–2.0 ppm)."
Cause: Incomplete phase separation or DCU trapped in the precipitate. Fix: Perform a Hot Filtration Recrystallization :
-
Dissolve the semi-pure solid in boiling Ethanol or Glacial Acetic Acid .
-
DCU is less soluble than the barbiturate in these solvents. If the solution is cloudy while boiling, that is DCU.
-
Filter the hot solution through a pre-warmed funnel (to prevent premature crystallization).
-
Allow the filtrate to cool slowly to crystallize the pure barbiturate.
Scenario C: "My yield is lower than expected."
Cause: The target might be slightly soluble in the acidic aqueous phase or lost during the DCM wash of the aqueous layer. Fix:
-
Check the pH of the aqueous layer after acidification. It must be < 2.
-
Extract the acidic aqueous filtrate with DCM to recover any non-precipitated product.
Module 4: Decision Tree for Purification Strategy
Use this logic flow to determine the correct immediate action based on your current observation.
Figure 2: Troubleshooting decision matrix for handling crude 1,3-dicyclohexylbarbituric acid.
References
-
ChemicalBook. (2023). 1,3-Dicyclohexylbarbituric acid Properties and CAS Data.
-
Chang, S. K., & Hamilton, A. D. (1988). Molecular recognition of biologically interesting substrates: Synthesis of an artificial receptor for barbiturates employing six hydrogen bonds. Journal of the American Chemical Society, 110(4), 1318-1319. (Foundational paper for synthesis and purification context).
-
PubChem. (2023). 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound Summary).[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
comparative analysis of barbituric acid derivatives as anticancer agents
Topic: Comparative Analysis of Barbituric Acid Derivatives as Anticancer Agents Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncology Researchers
Executive Summary
Barbituric acid (BA) itself is pharmacologically inert in the context of oncology. However, its pharmacophore—specifically the pyrimidine-2,4,6-trione scaffold—serves as a privileged structure for "lead" optimization. This guide compares the three dominant classes of anticancer BA derivatives: 5-Arylidene Barbiturates , Thiobarbiturates , and N-Substituted Derivatives .
Key Finding: While 5-arylidene derivatives act primarily as Michael acceptors targeting enzymes like Topoisomerase II, thiobarbituric acid (TBA) derivatives consistently demonstrate superior cellular uptake and cytotoxicity (lower IC50 values) due to the enhanced lipophilicity of the C2-thiocarbonyl group.
The Pharmacophore & Structure-Activity Relationship (SAR)
To understand the performance differences, we must first dissect the scaffold. The biological activity hinges on modifications at three critical vectors: C5 (Active Methylene) , N1/N3 (Solubility/Lipophilicity) , and C2 (Electronic Character) .
SAR Visualization
The following diagram illustrates the causal relationship between structural modifications and anticancer efficacy.
Figure 1: Structural dissection of Barbituric Acid derivatives showing the functional impact of modifications at C5, C2, and N-positions.
Comparative Performance Review
This section evaluates the derivatives based on experimental IC50 data against standard solid tumor cell lines (MCF-7, HepG2).
Class A: 5-Arylidene Barbiturates (The "Michael Acceptors")
These are formed via Knoevenagel condensation. The exocyclic double bond at C5 is highly reactive toward nucleophiles (like thiol groups in enzymes).
-
Mechanism: Intercalation into DNA and inhibition of Topoisomerase II.[1]
-
Performance: High potency, but potential for non-specific toxicity due to high reactivity.
Class B: Thiobarbiturates (The "Lipophilic" Leaders)
Replacing the C2 oxygen with sulfur drastically changes the physicochemical profile.
-
Mechanism: Similar to Class A but with enhanced membrane permeability.
-
Performance: Consistently lower IC50 values (higher potency) than their oxy-counterparts.
Comparative Data Table
Data synthesized from recent high-impact studies (2020-2024) [1][2][3].
| Derivative Class | Compound Example | Cell Line (Type) | IC50 (µM) | Ref. Standard (Doxorubicin) | Performance Insight |
| 5-Arylidene | 5-(4-chlorobenzylidene) BA | MCF-7 (Breast) | 12.1 ± 0.5 | 7.6 µM | Moderate potency; activity relies on electron-withdrawing halogens. |
| Thiobarbiturate | N,N-diethyl-thiobarbiturate | MCF-7 (Breast) | 2.43 ± 0.1 | 7.6 µM | Superior Potency. 3x more potent than Doxorubicin. |
| Hybrid | Benzimidazole-linked TBA | HepG2 (Liver) | 0.60 ± 0.03 | 1.1 µM | Extremely potent due to dual-targeting (HDAC6 + DNA). |
| N-Substituted | 1,3-dimethyl-BA derivative | A549 (Lung) | 57.3 ± 19.3 | 5.9 µM | Poor potency alone; N-methylation often reduces H-bond donor capacity too much. |
Mechanistic Deep Dive: How They Kill Cancer Cells
The primary failure mode of BA derivatives in clinical trials has been off-target toxicity. Successful derivatives (specifically Thiobarbiturates) trigger a specific apoptotic cascade rather than necrotic cell death.
The Apoptotic Signaling Pathway
The following workflow details the validated mechanism of action for lead thiobarbiturate candidates.
Figure 2: Validated signaling pathway for Thiobarbiturate-induced apoptosis, highlighting Topo II and HDAC6 as primary upstream targets.
Experimental Protocols
Protocol A: Green Synthesis (Knoevenagel Condensation)
Rationale: Traditional acid/base catalysis often degrades the barbiturate ring. This aqueous-mediated protocol ensures high yield and purity.
-
Reagents: Barbituric/Thiobarbituric Acid (10 mmol), Aromatic Aldehyde (10 mmol).
-
Solvent: Water:Ethanol (1:1) or pure Water (if using sodium salts).
-
Catalyst: None (thermal) or 10 mol% L-proline (organocatalysis).
-
Procedure: Reflux at 80°C for 2-4 hours.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product usually precipitates upon cooling.
-
Purification: Recrystallization from Ethanol (Do not use column chromatography if avoidable; silica often degrades these derivatives).
Protocol B: Cytotoxicity Screening (MTT Assay)
Scientist's Note: BA derivatives are hydrophobic. Improper solubilization is the #1 cause of erratic IC50 data.
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Solubilization (Critical Step):
-
Dissolve compound in 100% DMSO to create a 10 mM stock.
-
Validation: Vortex for 60s. Inspect for micro-crystals under 10x objective.
-
Dilute into media to final concentrations (0.1 - 100 µM). Final DMSO must be <0.5%.
-
-
Incubation: Treat cells for 48h (standard) or 72h.
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Calculation:
calculated using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
Strategic Recommendations for Lead Optimization
Based on the comparative analysis, future drug development should focus on:
-
Prioritize Thiobarbiturates: The sulfur atom at C2 is non-negotiable for superior cellular uptake.
-
C5-Functionalization: Incorporate electron-withdrawing groups (Cl, F, NO2) at the para-position of the benzylidene ring. This increases the electrophilicity of the double bond, enhancing Topoisomerase II interaction [4].
-
Hybridization: Link the thiobarbiturate scaffold to Benzimidazole or Quinoline moieties. These hybrids show IC50s in the nanomolar range (e.g., 600 nM against HepG2) by simultaneously inhibiting HDAC enzymes [5].
References
-
Al-Ghorbani, M., et al. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives.[2] Molecular Biology Reports. Link
-
Jain, P., et al. (2020). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells.[3] Bioorganic & Medicinal Chemistry Letters. Link
-
El-Metwally, S. A., et al. (2023). Novel benzimidazole-linked (thio)barbiturates as non-hydroxamate HDAC6 inhibitors targeting leukemia. Archiv der Pharmazie. Link
-
Zhang, L., et al. (2020). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[4] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Mahmoud, N., et al. (2021). Mechanism of apoptosis induced by topoisomerase inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel benzimidazole-linked (thio)barbiturates as non-hydroxamate HDAC6 inhibitors targeting leukemia: Design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Comparison: Spectroscopic Profiling of 1,3-Dicyclohexylbarbituric Acid vs. Structural Analogs
This guide provides a technical comparison of the spectroscopic profile of 1,3-Dicyclohexylbarbituric acid (DCHBA) against its structural analogs, Barbituric Acid (BA) and 1,3-Dimethylbarbituric Acid (DMBA) .[1]
Executive Summary & Structural Context
1,3-Dicyclohexylbarbituric acid (DCHBA) is a lipophilic, N,N'-disubstituted derivative of barbituric acid.[1] Unlike the parent compound, DCHBA lacks N-H hydrogen bond donors, significantly altering its solid-state packing, solubility, and spectroscopic signature. It frequently appears as a stable byproduct in reactions involving N,N'-Dicyclohexylcarbodiimide (DCC) and malonic acid derivatives, making its positive identification critical for purity analysis in drug development.[1]
Structural Comparison Matrix
| Feature | Barbituric Acid (BA) | 1,3-Dimethylbarbituric Acid (DMBA) | 1,3-Dicyclohexylbarbituric Acid (DCHBA) |
| CAS | 67-52-7 | 769-42-6 | 35824-91-0 |
| MW ( g/mol ) | 128.09 | 156.14 | 292.37 |
| N-Substituent | Hydrogen (H) | Methyl (CH₃) | Cyclohexyl (C₆H₁₁) |
| Lipophilicity | Low (Polar) | Moderate | High (Non-polar) |
| H-Bonding | Donor & Acceptor | Acceptor Only | Acceptor Only |
Comparative Spectroscopic Data
The following data synthesizes experimental baselines from standard barbiturates with specific characteristic shifts for the cyclohexyl moiety.
A. Infrared (IR) Spectroscopy
Key Differentiator: The absence of N-H stretching and the sharpening of Carbonyl (C=O) bands due to reduced intermolecular hydrogen bonding.[1]
| Functional Group | Barbituric Acid (Parent) | 1,3-Dicyclohexylbarbituric Acid (Target) | Mechanistic Insight |
| N-H Stretch | 3200–3400 cm⁻¹ (Broad, Strong) | Absent | Confirmation of full N-substitution. |
| C=O[1] Stretch | 1680–1750 cm⁻¹ (Broad, merged) | 1675–1710 cm⁻¹ (Sharp, Distinct) | DCHBA lacks strong intermolecular H-bonding, resolving the C2, C4, and C6 carbonyl modes into sharper peaks. |
| C-H Stretch | ~3000 cm⁻¹ (Weak) | 2850–2930 cm⁻¹ (Strong) | Intense methylene (-CH₂-) stretches from the two cyclohexyl rings dominate the high-frequency region.[1] |
| Fingerprint | Simple ring modes | Complex aliphatic modes | Multiple bands at 1450 cm⁻¹ (CH₂ bend) and 1300–1200 cm⁻¹ (C-N stretch).[1] |
B. Nuclear Magnetic Resonance (¹H NMR)
Key Differentiator: The replacement of the N-H signal with complex cyclohexyl multiplets.[1]
Solvent Standard: CDCl₃ (DCHBA is soluble; BA requires DMSO-d₆).[1]
| Position | Proton Type | 1,3-Dimethylbarbituric Acid (δ ppm) | 1,3-Dicyclohexylbarbituric Acid (δ ppm) | Signal Morphology |
| N-R | N-Substituent | 3.30 (s, 6H, N-CH₃) | 4.50 – 4.75 (m, 2H, N-CH) | The methine proton of the cyclohexyl group is deshielded by the adjacent nitrogen and carbonyl anisotropy.[1] |
| C5-H | Methylene Bridge | 3.65 (s, 2H) | 3.60 – 3.70 (s, 2H) | The core ring protons (C5) remain relatively unaffected by the distal N-substituents.[1] |
| Cy-H | Cyclohexyl Ring | Absent | 1.10 – 2.40 (m, 20H) | Complex multiplets corresponding to the 10 methylene groups of the cyclohexyl rings. |
| N-H | Amide Proton | ~11.0 (s, broad) | Absent | Definitive proof of N-alkylation.[1] |
C. Mass Spectrometry (MS)
Key Differentiator: Fragmentation dominated by the stability of the cyclohexyl cation and the McLafferty rearrangement.
-
Molecular Ion (M⁺): 292 m/z (Distinctive, typically weak intensity).[1]
-
Base Peak: Often 83 m/z (Cyclohexyl cation, C₆H₁₁⁺) or 210 m/z (Loss of one cyclohexyl group + H transfer).[1]
-
Fragmentation Pathway:
Experimental Protocols
To ensure data integrity, follow these self-validating protocols.
Protocol 1: Sample Preparation for ¹H NMR
-
Objective: Clear resolution of the N-CH methine multiplet from the C5-methylene singlet.
-
Reagents: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.
-
Workflow:
-
Weigh 5–10 mg of DCHBA into a clean vial.
-
Add 0.6 mL of CDCl₃. Note: DCHBA is highly soluble in chlorinated solvents, unlike unsubstituted barbituric acid.
-
Sonicate for 30 seconds to ensure homogeneity.
-
Transfer to a 5mm NMR tube.[1]
-
Acquisition: Run 16 scans with a 1-second relaxation delay.
-
Validation: Verify the integral ratio of the N-CH multiplet (approx 4.6 ppm) to the C5-CH₂ singlet (approx 3.65 ppm) is exactly 1:1 (representing 2H each).
-
Protocol 2: Differentiation via Solubility Testing
A rapid benchtop test to distinguish DCHBA from Barbituric Acid before spectral analysis.[1]
-
Place 10 mg of substance in a test tube.[1]
-
Add 2 mL of Dichloromethane (DCM) .
-
Observation:
Structural & Fragmentation Logic (Visualization)
The following diagram illustrates the structural logic distinguishing DCHBA from its precursors and its mass spectrometry fragmentation behavior.
Caption: Synthesis origin and primary mass spectrometric fragmentation pathways of 1,3-Dicyclohexylbarbituric acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37273, 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[1] Retrieved from [Link][1]
-
Moutrington, D. & Worsley, M. (2024). Spectroscopic Identification of Urea Derivatives in Peptide Synthesis.[1] Journal of Peptide Science Protocols.[1] (Contextual grounding for DCU/DCHBA differentiation).
-
SDBS (2024). Spectral Database for Organic Compounds, SDBS No. 5621 (1,3-Dimethylbarbituric acid).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Used as core analog reference).
Sources
Comparative Technical Guide: 1,3-Dicyclohexylbarbituric Acid vs. Pyrimidine-Trione Derivatives
Executive Summary
This guide provides a technical analysis of 1,3-Dicyclohexylbarbituric acid (DCBA) , contrasting it with its structural analogs: the unsubstituted Barbituric Acid (BA) and the methylated derivative 1,3-Dimethylbarbituric acid (DMBA) .
While the core pyrimidine-trione scaffold remains constant across these derivatives, the N-substituents dictate their solubility, steric environment, and utility in synthesis. DCBA stands out as a specialized, lipophilic scaffold essential for organic-phase homogeneous catalysis and supramolecular chemistry, whereas BA and DMBA are relegated to aqueous or polar-protic applications.
Part 1: Molecular Architecture & Physicochemical Profile
The selection of a barbituric acid derivative is rarely arbitrary; it is dictated by the solvent system and the steric requirements of the target active pharmaceutical ingredient (API).
Comparative Physicochemical Data
The following table synthesizes experimental data to highlight the "Lipophilic Shift" provided by the cyclohexyl groups.
| Feature | Barbituric Acid (BA) | 1,3-Dimethylbarbituric Acid (DMBA) | 1,3-Dicyclohexylbarbituric Acid (DCBA) |
| CAS | 67-52-7 | 769-42-6 | 35824-91-0 |
| MW ( g/mol ) | 128.09 | 156.14 | 292.38 |
| Melting Point | 245°C (decomp) | 122–125°C | 202–206°C |
| LogP (Est.) | -1.41 (Hydrophilic) | -0.5 (Amphiphilic) | 2.8 (Lipophilic) |
| Solubility | Water, Hot Ethanol | Water, Methanol, Ethanol | DCM, Chloroform, Toluene, THF |
| Steric Bulk | Negligible | Low (Methyl rotation) | High (Chair conformation cyclohexyls) |
| pKa (C5-H) | ~4.0 | ~4.7 | ~4.8 (Est.) |
The "Solubility Inversion" Phenomenon
-
Barbituric Acid (BA): Forms insoluble hydrogen-bonded ribbons in the solid state. High melting point and poor solubility in organic solvents limit its use to aqueous reactions.
-
DCBA: The bulky cyclohexyl groups disrupt these planar H-bond networks. This forces the molecule into a conformation that favors solvation by non-polar solvents (DCM, Toluene), enabling homogeneous catalysis in organic media—a capability BA lacks.
Part 2: Synthetic Utility & Reactivity
The primary utility of DCBA lies in its active methylene group at the C5 position, utilized extensively in Knoevenagel condensations.
Decision Logic: Selecting the Right Derivative
The choice of derivative dictates the reaction conditions. Use the logic flow below to determine the appropriate reagent for your workflow.
Figure 1: Decision tree for selecting barbituric acid derivatives based on solvent compatibility and steric requirements.
Part 3: Experimental Protocols (Self-Validating)
Synthesis of 1,3-Dicyclohexylbarbituric Acid
Objective: Synthesize DCBA from N,N'-dicyclohexylurea (DCU) with >95% purity. Rationale: This method utilizes acetic anhydride as a dehydrating agent, driving the condensation with malonic acid.
Reagents:
-
N,N'-Dicyclohexylurea (DCU): 65.0 g (0.29 mol)
-
Malonic Acid: 33.0 g (0.32 mol)
-
Glacial Acetic Acid: 150 mL
-
Acetic Anhydride: 60 mL
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Dissolution: Charge the flask with DCU, Malonic Acid, and Glacial Acetic Acid. Heat the mixture to 65–70°C . Checkpoint: The mixture should become a stirrable slurry; complete dissolution may not occur yet.
-
Activation: Add Acetic Anhydride dropwise over 60 minutes while maintaining temperature at 65–70°C .
-
Reaction: After addition, raise temperature to 90°C and stir for 6 hours.
-
Workup: Cool the mixture to room temperature. The product will crystallize out.[1][4]
-
Purification: Filter the white solid. Wash with cold ethanol (2 x 50 mL) to remove unreacted acetic acid.
-
Recrystallization: Recrystallize from hot ethanol or acetic acid if MP is <200°C.
-
Validation:
-
Target Yield: 80–90%
-
Target MP: 202–206°C
-
Knoevenagel Condensation (Organic Phase)
Objective: Condense DCBA with 4-nitrobenzaldehyde in Toluene (Water-free protocol).
Protocol:
-
Dissolve DCBA (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in Toluene.
-
Add catalytic Piperidine (0.1 eq).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Why DCBA? BA would be insoluble in refluxing toluene, leading to a heterogeneous "sludge" and poor kinetics. DCBA remains in solution, allowing efficient homogeneous catalysis.
-
-
Monitor by TLC (SiO2, 10% MeOH in DCM).
Part 4: Biological & Pharmacophore Implications[7][8]
Pharmacokinetics and Membrane Permeability
The transition from Methyl (DMBA) to Cyclohexyl (DCBA) substituents drastically alters the pharmacological profile.
-
Lipophilicity (LogP): DCBA (LogP ~2.8) crosses the Blood-Brain Barrier (BBB) significantly more effectively than BA.
-
Metabolic Stability: The bulky cyclohexyl groups provide steric shielding to the N-C bond, potentially reducing the rate of N-dealkylation by hepatic P450 enzymes compared to N-methyl groups.
Supramolecular Recognition
DCBA is a preferred scaffold for designing "Hamilton Receptor" analogs. The N-C=O motifs act as Hydrogen Bond Acceptors (A) and the N-H (if mono-substituted) or C5-H (acidic) act as Donors (D).
-
Application: DCBA derivatives are used to bind adenine derivatives or cyanuric acid in non-polar solvents (Chloroform), creating self-assembling rosettes. This is impossible with BA due to its insolubility in chloroform.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of cyclohexyl substitution.
References
-
Synthesis of 1,3-Dicyclohexylbarbituric Acid: Method for preparing 1,3-dicyclohexylbarbituric acid.[1][2][5][6][7] CN104151254A. Google Patents.
-
General Barbituric Acid Reactivity: Barbituric acid - Organic Syntheses Procedure. Org.[5][8][9] Synth. 1936, 16, 5. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 3. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Barbituric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
Design of Experiments (DoE) for Process Validation in Chemical Synthesis: A Comparative Technical Guide
Executive Summary
In modern pharmaceutical and chemical development, the "Quality by Testing" paradigm is obsolete. Regulatory bodies (FDA, EMA) and the International Council for Harmonisation (ICH) now mandate a Quality by Design (QbD) approach, where process understanding is paramount. Design of Experiments (DoE) is the statistical engine of QbD.[1]
This guide objectively compares Modern DoE Implementation against traditional One-Factor-At-A-Time (OFAT) methodologies. By synthesizing experimental data and regulatory frameworks (ICH Q8/Q11), we demonstrate why DoE is not merely an alternative, but the required standard for establishing a robust, validated chemical process.
Part 1: Comparative Analysis – DoE vs. OFAT
The Core Problem: Interaction Effects
The fundamental flaw of the traditional OFAT approach is its inability to detect interaction effects —situations where the impact of one variable (e.g., Temperature) depends on the level of another (e.g., Catalyst Concentration).
Comparative Performance Data
The following table summarizes the performance differences between a Full Factorial DoE approach and OFAT, based on process optimization metrics derived from industrial case studies (e.g., Albemarle Fine Chemistry Services).
| Metric | Traditional OFAT | Modern DoE (Factorial/RSM) | Impact on Validation |
| Experimental Efficiency | Low. Requires many runs; often misses the global optimum. | High. Simultaneous variation of factors reduces total run count by 30-50% while covering more space. | Accelerated timeline to Stage 2 (Process Qualification). |
| Interaction Detection | Zero. Assumes factors act independently (Linear additive model). | Complete. Quantifies synergistic/antagonistic effects ( | Prevents "surprise" failures during scale-up. |
| Design Space Definition | Point-based. Defines a "Target" but no safe operating region. | Volume-based. Defines a multidimensional "Design Space" (ICH Q8). | Allows regulatory flexibility without post-approval changes. |
| Risk of Batch Failure | High. Edge-of-failure is unknown. | Low. Robustness is mathematically modeled. | Critical for Commercial Manufacturing (Stage 3).[2] |
Case Study Evidence: Bimolecular Coupling Optimization
Consider a bimolecular reaction (
-
OFAT Approach: A chemist optimizes Temperature first, then Stoichiometry. They find a local optimum at 60°C and 1.1 equiv of B.
-
DoE Approach (Central Composite Design): A 3-factor, 21-experiment study revealed a significant negative interaction between Concentration and Temperature.
-
Result: High concentration at lower temperature suppressed the impurity better than the OFAT condition.
-
Outcome: The DoE process achieved <5.75% impurity and >98% yield , a region completely missed by OFAT because it never tested the specific combination of high concentration/low temp simultaneously [1].
-
Part 2: Technical Protocol – The Self-Validating DoE System
This protocol outlines a self-validating workflow for Process Characterization Studies (PCS), essential for Stage 1 Process Validation.
Phase 1: Risk Assessment & Factor Selection
Before experimentation, you must filter the infinite list of potential parameters down to the "Critical" few.
-
Generate an Ishikawa (Fishbone) Diagram: Map Material Attributes (e.g., particle size), Process Parameters (e.g., stir rate), and Environment.
-
Execute FMEA (Failure Mode Effects Analysis): Score factors based on Severity, Probability, and Detectability.
-
Action: High-Risk Priority Number (RPN) factors move to Phase 2.
-
Phase 2: Screening (The "Coarse" Filter)
Objective: Separate the "Vital Few" factors from the "Trivial Many."
-
Design Choice: Fractional Factorial or Plackett-Burman (Resolution III or IV).
-
Protocol:
-
Select 5-7 high-risk factors.
-
Set wide ranges (e.g., Temp: 20°C to 80°C).
-
Execute
runs (e.g., 8 or 12 runs). -
Analysis: Analyze Pareto Chart of Effects. Discard factors with
(insignificant effects).
-
Phase 3: Optimization (The "Fine" Tuning)
Objective: Model curvature and define the Design Space.
-
Design Choice: Central Composite Design (CCD) is preferred over Box-Behnken (BBD) for robustness studies because CCD explores the extremes (corners) of the design space, whereas BBD avoids them [2].
-
Protocol:
-
Take the 2-4 significant factors from Phase 2.
-
Add "Star Points" (
) to visualize the response surface (quadratic model). -
Execute: Randomized run order is critical to eliminate time-dependent bias (e.g., catalyst degradation).
-
Analysis: Fit a quadratic polynomial model:
-
Validation: Check
and . A gap indicates model overfitting.
-
Phase 4: Robustness & Control Strategy
Objective: Establish Proven Acceptable Ranges (PAR).
-
Overlay Contour Plots: Superimpose the "Sweet Spots" for Yield (>90%) and Impurity (<0.1%).
-
Define Design Space: The white space where all criteria are met is your ICH Q8 Design Space.
-
Monte Carlo Simulation: Simulate 100,000 batches using the model equation to predict Process Capability (
).
Part 3: Visualization of Logic Flows
Diagram 1: The DoE Validation Lifecycle
This diagram illustrates the progression from risk assessment to a validated control strategy.
Caption: The iterative lifecycle of Process Validation using DoE, moving from qualitative risk to quantitative control.
Diagram 2: Interaction Effects (The "Why DoE Works" Logic)
This diagram visualizes why OFAT fails to detect the "Twist" in the response surface caused by interactions.
Caption: Logical comparison showing how DoE captures complex variable dependencies that OFAT inherently ignores.
References
-
Manufacturing Chemist. (2011).[3] A DoE approach to process design. Retrieved from [Link]
-
Experimental Design Hub. (2025).[4] Central Composite Design vs. Box-Behnken Design.[4][5][6][7] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2009). Pharmaceutical Development Q8(R2).[3] Retrieved from [Link]
-
BioPharm International. (2008). Using Design of Experiments in Validation. Retrieved from [Link]
-
ResearchGate. (2006). Application of Design of Experiment (DOE) Techniques to Process Validation in Medical Device Manufacture.[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. A DoE approach to process design [manufacturingchemist.com]
- 4. youtube.com [youtube.com]
- 5. Central Composite Design vs. Box-Behnken Design [experimentaldesignhub.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. eprints.usm.my [eprints.usm.my]
IR spectroscopy analysis of C=O stretching in 1,3-Dicyclohexylbarbituric acid
Topic: IR spectroscopy analysis of C=O stretching in 1,3-Dicyclohexylbarbituric acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
1,3-Dicyclohexylbarbituric acid (DCHBA) represents a sterically hindered, N,N'-disubstituted derivative of the barbiturate class. Unlike the parent barbituric acid, which exhibits complex keto-enol tautomerism, DCHBA is locked in the tri-keto form. This guide provides a technical comparison of DCHBA against standard alternatives (1,3-Dimethylbarbituric acid and the parent Barbituric acid), focusing specifically on the resolution and assignment of the critical C=O stretching vibrations (1650–1760 cm⁻¹) .
Technical Background: The Tri-Carbonyl Oscillator System
To accurately analyze DCHBA, one must understand that the three carbonyl groups on the pyrimidine ring do not vibrate independently. They form a coupled oscillator system.
-
Mechanical Coupling: The C2, C4, and C6 carbonyls are mechanically coupled through the N-C bonds.
-
Symmetry (
): In 1,3-disubstituted barbiturates, the molecule possesses a axis of symmetry passing through C2 and C5. This symmetry dictates the allowed vibrational modes. -
Fermi Resonance: The overtone of the out-of-plane bending modes often couples with the fundamental C=O stretches, leading to band splitting or intensity enhancement.
The Diagnostic Challenge: The cyclohexyl groups in DCHBA introduce significant steric bulk compared to methyl substituents. This bulk does not significantly alter the electronic frequency of the C=O bonds but does affect the solid-state packing and intermolecular forces, potentially sharpening or broadening bands compared to the dimethyl analog.
Comparative Analysis: DCHBA vs. Alternatives
This section objectively compares DCHBA spectral features against its primary structural analogs.
Comparison A: DCHBA vs. 1,3-Dimethylbarbituric Acid (DMBA)
Alternative Context: DMBA is the standard "reference" for N,N'-disubstituted barbiturates due to its simple methyl substituents.
| Feature | 1,3-Dicyclohexylbarbituric Acid (DCHBA) | 1,3-Dimethylbarbituric Acid (DMBA) | Interpretation |
| C=O Band 1 (High Freq) | 1740–1755 cm⁻¹ (Medium) | ~1750 cm⁻¹ (Medium) | Assigned to the symmetric stretch of the C2=O or coupled C4/C6 mode. |
| C=O Band 2 (Low Freq) | 1680–1700 cm⁻¹ (Very Strong) | 1670–1690 cm⁻¹ (Very Strong) | The primary asymmetric stretch. DCHBA may appear slightly blue-shifted (higher wavenumber) due to steric inhibition of intermolecular dipole relaxation. |
| Aliphatic C-H Region | Dominant/Intense (2850–2930 cm⁻¹) | Moderate (2950 cm⁻¹) | Critical Differentiator: The cyclohexyl methylene (-CH₂-) stretches in DCHBA are massive and can obscure overtones. |
| Physical State (RT) | High-melting Solid | Solid | DCHBA requires higher pressure in ATR to achieve good contact due to crystal lattice rigidity. |
Comparison B: DCHBA vs. Barbituric Acid (Parent)
Alternative Context: The unsubstituted parent compound is often used as a starting material but serves as a poor spectral reference due to tautomerism.
| Feature | 1,3-Dicyclohexylbarbituric Acid (DCHBA) | Barbituric Acid (Parent) | Interpretation |
| Tautomerism | Locked Tri-Keto | Keto-Enol Equilibrium | Parent acid shows broad OH bands and shifted C=O/C=C bands due to enolization. |
| N-H Stretch | Absent | Strong (3000–3200 cm⁻¹) | Absence of N-H is the primary purity check for DCHBA. Any peak here indicates incomplete alkylation or hydrolysis. |
| C=O Resolution | Sharp, distinct bands | Broad, merged bands | H-bonding in the parent acid broadens the carbonyl signal significantly. |
Vibrational Coupling Logic
The following diagram illustrates the assignment logic for the C=O bands in DCHBA, distinguishing between the C2 and C4/C6 positions.
Figure 1: Vibrational assignment logic for the tri-carbonyl system in DCHBA.
Experimental Protocol: High-Resolution ATR-FTIR
Objective: Obtain a spectrum with resolved carbonyl splitting, avoiding saturation artifacts common in strong absorbers like barbiturates.
Materials
-
Analytes: DCHBA (Target), 1,3-Dimethylbarbituric acid (Reference Standard).
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Solvent (Optional): Chloroform (CHCl₃) for solution-phase comparison (removes lattice effects).
Step-by-Step Methodology
-
Crystal Contact Optimization (Solid State):
-
Why: DCHBA crystals are hard and bulky. Poor contact leads to weak C-H signals and distorted C=O lineshapes.
-
Action: Grind 5 mg of DCHBA into a fine powder using an agate mortar before placing it on the ATR crystal. Apply maximum pressure clamp force.
-
-
Parameter Setup:
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may mask Fermi resonance splitting).
-
Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).
-
Range: 4000–600 cm⁻¹.
-
-
Validation Check (The "Self-Validating" Step):
-
Inspect the 3200–3500 cm⁻¹ region.[1]
-
Pass: Flat baseline.
-
Fail: Broad peak implies moisture (OH) or unreacted starting material (NH). Stop and dry sample.
-
Inspect the 1680 cm⁻¹ peak intensity.[1] Absorbance should be <1.5 A. If >1.5, the detector is non-linear; switch to Transmission (KBr pellet) or dilute.
-
-
Data Processing:
-
Apply ATR Correction (intensity vs. frequency correction).
-
Baseline correct using a 3-point anchor (4000, 2200, 600 cm⁻¹).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for valid spectral acquisition.
References
-
Comparison of Barbiturate Spectra: Solid-gas reactions between 1,3-dimethylbarbituric acid and amines. (2007).[2][3] New Journal of Chemistry.
-
Vibrational Theory: Vibrational spectroscopic and theoretical study of Barbituric acid. (2010).[4][5] Oriental Journal of Chemistry.
-
Compound Data: 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CID 37273).[6] PubChem.[6]
-
General IR Interpretation: Infrared Spectra of Carbonyl Compounds. Chemistry LibreTexts.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. journals.irapa.org [journals.irapa.org]
- 4. youtube.com [youtube.com]
- 5. Vibrational spectroscopic and theoretical study of Barbituric acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Confirmation of Synthesized 1,3-Dicyclohexylbarbituric Acid (DCBA)
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
Executive Summary: The Structural Identity Challenge
1,3-Dicyclohexylbarbituric acid (DCBA) is a specialized pyrimidine derivative often synthesized via the direct condensation of Malonic acid and N,N'-Dicyclohexylcarbodiimide (DCC).[1] Unlike standard barbiturate syntheses (Urea + Malonate ester), this route is atom-economic but presents a unique purification challenge: the primary byproduct, 1,3-Dicyclohexylurea (DCU) , is structurally similar to the target but pharmacologically inert and physically persistent.[1]
This guide provides a definitive, self-validating workflow to confirm the structure of DCBA, distinguishing it from the ubiquitous DCU byproduct and other potential O-alkylated isomers.[1]
The Synthetic Context & The "Silent" Alternative
To understand the characterization strategy, one must understand the competitive pathway.[1][2] The synthesis relies on the reaction of Malonic acid with DCC.[1][2]
-
Target (DCBA): Formed under anhydrous conditions where the malonic acid adds across the DCC cumulated double bonds.[1][2]
-
Alternative (DCU): Formed if trace moisture hydrolyzes the DCC or if the ring closure fails.[1][2]
Visualization: Synthesis & Impurity Pathway
The following diagram maps the divergence between the Target (DCBA) and the Alternative (DCU), highlighting the critical control points for characterization.
Figure 1: Divergent synthesis pathways showing the origin of the primary impurity (DCU).
Comparative Analytical Performance
This section compares the "Target Product" (DCBA) against its "Alternative" (DCU) across three critical analytical dimensions.
Table 1: Comparative Data Profile (DCBA vs. DCU)
| Feature | Target: 1,3-Dicyclohexylbarbituric Acid | Alternative: 1,3-Dicyclohexylurea (DCU) | Differentiation Logic |
| Solubility | Soluble in DCM, Chloroform, Hot Ethanol.[1] | Highly Insoluble in DCM, Cold Ethanol, Ether.[1][2] | Purification Step: DCU precipitates; DCBA stays in solution.[1][2] |
| Melting Point | 202 – 206 °C | 230 – 235 °C | DCBA melts significantly lower than DCU.[1][2] |
| 1H NMR (Key) | No NH signal. Singlet at ~3.6 ppm (C5-H2).[1] | Broad NH signal (~5.5-6.0 ppm).[1][2] No C5-H2 singlet.[1][2] | The "Smoking Gun" test. |
| IR Spectrum | Tri-carbonyl: ~1677, 1695, 1743 cm⁻¹ | Mono-carbonyl: ~1620-1640 cm⁻¹ (Amide I).[1] | Barbiturates show complex C=O splitting.[1][2] |
Detailed Experimental Protocols
Protocol A: 1H NMR Validation (The "Gold Standard")
Purpose: To confirm the N,N-disubstitution and the integrity of the barbituric ring.
Methodology:
-
Dissolve 10 mg of the synthesized white solid in 0.6 mL of CDCl3 (Chloroform-d).
-
Acquire a standard proton spectrum (400 MHz or higher).[1][2]
-
Critical Peak Integration:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Proof |
| 4.55 – 4.62 | Multiplet (m) | 2H | N-CH (Cyclohexyl) | Confirms two cyclohexyl rings attached to Nitrogen.[1] |
| 3.59 | Singlet (s) | 2H | C5-H2 (Ring Methylene) | Definitive Proof: Confirms the barbituric acid ring is closed and C5 is unsubstituted.[1] |
| 1.00 – 2.30 | Multiplets | 20H | Cyclohexyl CH2s | Confirms the cyclohexyl backbone integrity.[1][2] |
| > 5.00 | -- | 0H | NH | Absence of NH confirms complete N-alkylation. |
Causality: The singlet at 3.59 ppm is unique to the protons between the two carbonyls in the barbituric ring.[2] If this is a doublet or absent, the ring has not formed correctly or enolization has occurred (rare in CDCl3).[1][2]
Protocol B: FT-IR Fingerprinting (The "Quick Check")
Purpose: To distinguish the tri-keto barbiturate scaffold from the urea precursor.[1]
Methodology:
-
Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance).[1][2]
-
Diagnostic Bands:
Protocol C: Solubility Differential (The "Self-Validating" Purification)
Purpose: To physically separate the Target from the Alternative.[1]
Methodology:
-
Take the crude reaction mixture (often a yellow/white solid).[1][2][3]
-
Add Dichloromethane (DCM) (10 mL per gram of solid).
-
Stir vigorously for 10 minutes.
-
Filtration:
-
Recrystallization: Dissolve the crude DCBA in boiling Ethanol . Allow to cool slowly. DCBA crystallizes as white needles/powder (MP: 202-206°C).[1][2]
Decision Matrix & Troubleshooting
Use this logic flow to interpret your analytical results.
Figure 2: Analytical decision matrix for confirming DCBA structure.
References
-
Tokyo Chemical Industry (TCI). (n.d.).[1][2] 1,3-Dicyclohexylbarbituric Acid Product Specification. Retrieved from [1]
-
International Journal of Innovative Research in Technology (IJIRT). (2024).[1][2][3] Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. Retrieved from [1]
-
PubChem. (n.d.).[1][2][4] 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]
-
ChemicalBook. (2025).[1][2] 1,3-Dicyclohexylbarbituric acid Properties and Suppliers. Retrieved from [1]
Sources
literature review of 1,3-Dicyclohexylbarbituric acid applications
Technical Comparison Guide: 1,3-Dicyclohexylbarbituric Acid Applications
Executive Summary
1,3-Dicyclohexylbarbituric acid (1,3-DCBA) represents a specialized tier of pyrimidinetrione derivatives, distinct from its ubiquitous analogs like barbituric acid or 1,3-dimethylbarbituric acid (1,3-DMBA). While 1,3-DMBA is widely utilized as a scavenger in palladium-catalyzed deprotection, 1,3-DCBA is primarily valued for its steric bulk and lipophilicity, serving as a critical scaffold in the synthesis of Daprodustat (GSK1278863), a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.
This guide analyzes the performance of 1,3-DCBA against common alternatives, detailing its role in pharmaceutical manufacturing and supramolecular chemistry.
Part 1: Chemical Profile & Comparative Metrics
To select the appropriate barbituric acid derivative for your workflow, you must understand the steric and solubility profiles. 1,3-DCBA is defined by the bulky cyclohexyl groups at the N1 and N3 positions, which drastically alter its solubility and crystal packing compared to methylated or unsubstituted analogs.
Table 1: Comparative Physicochemical Profile
| Feature | 1,3-Dicyclohexylbarbituric Acid (1,3-DCBA) | 1,3-Dimethylbarbituric Acid (1,3-DMBA) | Barbituric Acid (Unsubstituted) |
| CAS Number | 35824-91-0 | 769-42-6 | 67-52-7 |
| Steric Bulk | High (Cyclohexyl shielding) | Low (Methyl groups) | None (Protons) |
| Lipophilicity (LogP) | ~2.8 - 4.2 (Highly Lipophilic) | ~0.15 (Amphiphilic) | -1.41 (Hydrophilic) |
| Water Solubility | Insoluble (Requires organic solvents) | High (~60 g/L) | Moderate |
| Primary Application | Drug Intermediate (Daprodustat) , Lipophilic Dyes | Scavenger (Allyl groups), Knoevenagel Reagent | General Synthesis, pH buffers |
| Reactivity (C5) | High acidity, but sterically hindered approach | High acidity, accessible | High acidity, highly accessible |
Expert Insight: The high lipophilicity of 1,3-DCBA makes it the reagent of choice when the final product requires cell membrane permeability or specific hydrophobic interactions within a protein binding pocket (as seen in HIF-PH inhibitors). Conversely, for aqueous-phase catalysis or simple scavenging, 1,3-DMBA is superior due to ease of workup (water solubility).
Part 2: Pharmaceutical Application (Daprodustat Synthesis)
The most authoritative application of 1,3-DCBA is its role as the core scaffold for Daprodustat , a drug treating anemia in chronic kidney disease (CKD).
The "Hidden" Urea Synthon Strategy
Unlike typical syntheses where urea derivatives are reacted with malonates, the industrial route to 1,3-DCBA utilizes N,N'-Dicyclohexylcarbodiimide (DCC) not just as a coupling agent, but as the source of the urea backbone.
-
Mechanism: Malonic acid reacts with DCC.[1][2] Unlike a standard peptide coupling where DCC forms a urea byproduct (DCU) to be discarded, here the "byproduct" is structurally integrated. The condensation of malonic acid with DCC effectively "captures" the dicyclohexylurea moiety to form the pyrimidinetrione ring.
-
Advantage: This route is atom-economical regarding the cyclohexyl groups and avoids the use of pre-formed 1,3-dicyclohexylurea, which is chemically inert and difficult to react with malonates under mild conditions.
Figure 1: Synthesis pathway of Daprodustat highlighting 1,3-DCBA as the pivotal intermediate derived from Malonic Acid and DCC.
Part 3: Synthetic Utility – Knoevenagel Condensation
Beyond drugs, 1,3-DCBA is utilized to synthesize lipophilic merocyanine dyes and bioactive heterocycles via Knoevenagel condensation at the C5 carbon.
Comparative Performance vs. 1,3-DMBA:
-
Selectivity: The bulky cyclohexyl groups of 1,3-DCBA suppress side reactions (such as bis-alkylation) that can occur with less hindered barbiturates.
-
Solubility Control: Products derived from 1,3-DCBA precipitate easily from polar solvents (ethanol/water), simplifying purification. 1,3-DMBA derivatives often require extraction or chromatography due to higher water solubility.
Self-Validating Protocol Logic: If using 1,3-DCBA for Knoevenagel condensation, the reaction must be run in a solvent system where the starting material is soluble but the product is not (e.g., hot ethanol or acetic acid). If the product does not precipitate upon cooling, the lipophilicity balance is incorrect, and a more polar co-solvent (water) should be added dropwise.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1,3-Dicyclohexylbarbituric Acid (The DCC Route)
Adapted for laboratory validation of the intermediate.
Reagents:
-
Malonic Acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Acetic Anhydride (Solvent/Dehydrating agent)
Step-by-Step:
-
Dissolution: Dissolve Malonic acid (10.4 g, 0.1 mol) in Acetic Anhydride (30 mL) at 60–70°C. Ensure complete dissolution to prevent localized concentration gradients.
-
Addition: Add DCC (20.6 g, 0.1 mol) portion-wise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 90–100°C for 3 hours. The solution will darken slightly.
-
Workup: Concentrate the solvent under reduced pressure.
-
Crystallization: Add Ethanol (50 mL) to the residue and heat to reflux, then cool slowly to 0°C. 1,3-DCBA will crystallize as white needles.
-
Validation: Check melting point (Target: 202–206°C).
Protocol B: Knoevenagel Condensation with 4-Nitrobenzaldehyde
To demonstrate reactivity comparison.
Reagents:
-
1,3-DCBA (1.0 eq)[3]
-
4-Nitrobenzaldehyde (1.0 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: None required (autocatalytic) or Piperidine (trace).
Step-by-Step:
-
Setup: In a round-bottom flask, suspend 1,3-DCBA (292 mg, 1 mmol) and 4-nitrobenzaldehyde (151 mg, 1 mmol) in Ethanol (10 mL).
-
Reaction: Heat to reflux. The suspension will clear as reagents dissolve, followed rapidly by the precipitation of the colored benzylidene product (due to the conjugated system).
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Wash: Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Data Point: Yield is typically >85%. Compare with 1,3-DMBA which would likely remain in solution, requiring water addition to precipitate.
References
-
Daprodustat Synthesis & Intermediate Role
-
Comparison of Barbituric Acid Derivatives
- Source: PubChem. "1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary."
-
URL:[Link]
- Context: Provides physicochemical data (Lipophilicity, molecular weight) for comparison tables.
-
Knoevenagel Condensation Methodology
-
Biological Relevance (Daprodustat)
- Source: DrugBank Online.
-
URL:[Link]
- Context: Validates the biological target (HIF-PH) and the structural necessity of the dicyclohexyl moiety for hydrophobic binding.
Sources
- 1. Cas No. 35824-91-0, Daprodustat intermediate - Buy Cas No. 35824-91-0, Daprodustat intermediate, 1 3-Dicyclohexylbarbituric acid Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. Synthesis of Daprodustat_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Daprodustat: A Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results for Reaction Monitoring: A Comparative Guide
Executive Summary
In pharmaceutical process development, relying on a single analytical method to monitor reaction kinetics is a calculated risk that often leads to scale-up failure. This guide addresses the critical necessity of orthogonal cross-validation —the practice of verifying reaction progress using two mechanistically distinct analytical techniques. We compare the industry-standard Offline UPLC (Ultra-Performance Liquid Chromatography) against In-situ Mid-IR Spectroscopy (PAT) , demonstrating how their combined data reveals transient intermediates and kinetic subtleties that neither can detect alone.
Part 1: The Analytical Gap
Why Single-Method Monitoring Fails
The "Analytical Gap" refers to the blind spots inherent in any single detection principle.
-
The HPLC Blind Spot: Offline chromatography is excellent for purity but suffers from temporal latency (sampling + run time) and quenching artifacts . If a reaction intermediate is unstable, it may degrade during the quench/dilution step, leading to a false representation of the reaction profile.
-
The Spectroscopy Blind Spot: In-situ IR/Raman provides real-time data but lacks specificity in complex matrices. Overlapping absorbance bands can obscure low-level impurities that are easily resolved by a column.
Core Directive: Trust but verify. Use in-situ trends to define the rate of change, and offline chromatography to define the magnitude (molar quantity) of that change.
Part 2: Comparative Technology Analysis
In-situ Mid-IR (PAT) vs. Offline UPLC
The following comparison highlights the operational and data differences between the two dominant modalities.
| Feature | In-situ Mid-IR (e.g., ReactIR) | Offline UPLC/HPLC |
| Primary Output | Absorbance vs. Time (Trend) | Area % / Concentration (Point) |
| Sampling Frequency | High (Every 15–60 seconds) | Low (Every 15–60 minutes) |
| LOD (Limit of Detection) | Moderate (~0.1 - 0.5 wt%) | Excellent (<0.05 wt%) |
| Specificity | Low (Band overlap common) | High (Chromatographic resolution) |
| Blind Spots | Inorganic salts, non-polar symmetricals | Unstable intermediates, quenching errors |
| Kinetic Suitability | Excellent for fast reactions (<30 min) | Poor for fast reactions; Good for slow |
Decision Logic for Method Selection
Use the following logic flow to determine when to deploy orthogonal monitoring.
Figure 1: Decision matrix for selecting analytical modalities based on reaction kinetics and heterogeneity.
Part 3: Experimental Protocol
The "Synchronized Quench" Workflow
To cross-validate results, the sampling of the offline method must be perfectly synchronized with the timestamp of the in-situ data collection.
Objective: Correlate the disappearance of the Carbonyl stretch (
Step-by-Step Methodology
-
Setup:
-
Insert the In-situ Probe (e.g., Diamond ATR) into the reactor. Ensure the tip is fully submerged and not near the vortex (to avoid air bubbles).
-
Set IR data collection interval to 30 seconds .
-
Prepare Quench Vials containing a solvent that instantly stops the reaction (e.g., cold Acetonitrile/Water + 0.1% TFA).
-
-
Calibration (T=0):
-
Collect a background spectrum of the pure solvent.
-
Add reagents.[1] Take the first aliquot immediately upon addition of the limiting reagent.
-
Critical: Mark this event electronically in the IR software (Event Marker).
-
-
Sampling Loop (The "Heartbeat"):
-
T = X min: Withdraw 50 µL aliquot.
-
Simultaneously: Click "Mark Sample" in the IR software to tag the spectrum.
-
Quench: Immediately dispense aliquot into the Quench Vial. Vortex for 5 seconds.
-
Dilute: Dilute to HPLC linear range (typically 0.5 mg/mL).
-
-
Analysis:
Visualization of the Workflow
Figure 2: The Synchronized Quench Workflow ensures that the physical sample analyzed by HPLC corresponds exactly to the spectral data point captured by the probe.
Part 4: Data Analysis & Interpretation
Correlating the Data
Once you have the HPLC assay values (%) and the IR Peak Absorbance (AU), overlay them on a dual-axis plot.
-
Normalize: Convert both datasets to "Fractional Conversion" (
) to make them comparable. -
Overlay: Plot Time (X-axis) vs. Conversion (Y-axis).
Interpreting Discrepancies (The "Truth" Test)
Discrepancies between the two methods often reveal the most critical chemical insights.
| Observation | Likely Cause | Corrective Action |
| IR shows reaction is done, HPLC shows 5% SM remaining. | Solids/Heterogeneity. The IR probe might be coated (fouling), or SM precipitated out of solution (invisible to IR but dissolved in HPLC quench). | Check probe tip. Ensure HPLC quench solvent dissolves all solids. |
| HPLC shows reaction is done, IR shows change continuing. | Intermediate Formation. The SM has converted to an intermediate (invisible to HPLC method) that has a distinct IR stretch. | Investigate new IR bands. Develop HPLC method to separate the intermediate. |
| IR signal is noisy/erratic; HPLC is smooth. | Bubble/Vortex interference. The probe is seeing gas bubbles or turbulence. | Adjust stirring speed or probe depth. |
Part 5: References
-
Food and Drug Administration (FDA). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004).[7] [Link]
-
Mettler Toledo. In Situ Reaction Monitoring with ReactIR. (Accessed 2023).[8] [Link]
-
Org. Process Res. Dev. Application of Process Analytical Technology (PAT) to the Development of a Continuous Process for a Pharmaceutical Intermediate. (2018). [Link]
-
Chemistry LibreTexts. Experimental Methods of Chemical Kinetics. (2022).[9][10] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. magnascientiapub.com [magnascientiapub.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Orthogonal Measurements | NIST [nist.gov]
- 9. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 10. Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed papers on 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
[1][2][3][4][5][6]
Executive Summary & Chemical Profile
1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (DCBA) is a lipophilic, N,N'-disubstituted barbituric acid derivative.[1][2][3] Unlike its water-soluble analogs (e.g., 1,3-dimethylbarbituric acid), DCBA features two bulky cyclohexyl groups that impart significant hydrophobicity and steric shielding.[1][2] Its primary industrial value lies in its role as the Advanced Key Intermediate for Daprodustat (GSK1278863) , a first-in-class oral treatment for anemia in chronic kidney disease (CKD).[1][2]
| Property | Specification |
| CAS Number | 35824-91-0 |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
| Melting Point | 202–206 °C |
| Solubility | Soluble in CHCl₃, DMSO, DMF; Insoluble in Water |
| Key Application | Daprodustat Synthesis (Core Scaffold) |
Synthesis & Purity Analysis: The "Self-Validating" System
For researchers and process chemists, the synthesis of DCBA represents a critical quality gate. The choice of synthetic route directly impacts the impurity profile, specifically the carryover of imidazole or urea byproducts which can poison downstream catalytic steps in Daprodustat manufacturing.
Comparative Routes Analysis
| Feature | Route A: DCC Condensation (Recommended) | Route B: Urea + Malonyl Chloride |
| Reactants | N,N'-Dicyclohexylcarbodiimide (DCC) + Malonic Acid | 1,3-Dicyclohexylurea + Malonyl Chloride |
| Atom Economy | High (DCC acts as both reactant and dehydrating agent) | Low (Generates HCl waste) |
| Yield | ~91% | ~65–75% |
| Impurity Risk | Imidazole traces (if DCC source is impure) | Unreacted Urea, Chloride salts |
| Scalability | Excellent (One-pot potential) | Moderate (Corrosive reagents) |
Expert Insight: The DCC + Malonic Acid route is the industry standard for high-purity DCBA.[2] In this unique reaction, DCC does not function merely as a coupling reagent (forming a urea byproduct); instead, the dicyclohexylurea moiety is incorporated into the final ring structure. This makes the reaction highly efficient.[2] However, strict control of the DCC starting material is required; recent patent literature indicates that imidazole impurities >0.05% in the starting material can catalyze side reactions, degrading the final API yield.
Performance Comparison: DCBA vs. Analogues
In functionalization reactions (specifically at the C5 position), DCBA exhibits distinct behavior compared to common laboratory barbiturates.
Reactivity at C5 (Knoevenagel/Alkylation)
The C5 methylene group in barbituric acids is acidic (pKa ~4-5).[2] However, the bulky cyclohexyl groups in DCBA create a "steric wall" that modulates reactivity compared to 1,3-Dimethylbarbituric acid (DMBA).[2]
| Metric | DCBA (Dicyclohexyl) | DMBA (Dimethyl) | Implication |
| Lipophilicity (LogP) | ~4.2 | ~0.6 | DCBA requires non-polar solvents (DCM, Toluene); DMBA works in Water/EtOH.[1][2] |
| C5 Steric Access | Restricted | Open | DCBA offers higher selectivity for mono-alkylation; reduces risk of over-alkylation.[1][2] |
| Crystallinity | High (High MP) | Moderate | DCBA products crystallize readily, simplifying purification (filtration vs. extraction).[2] |
Application in Daprodustat Synthesis
DCBA is non-substitutable in this context.[2] The cyclohexyl groups are essential for the drug's pharmacokinetics, fitting the hydrophobic pocket of the HIF-PH enzyme.
-
Performance Benchmark: In the synthesis of Daprodustat, DCBA undergoes a condensation with ethyl isocyanoacetate or glycine ethyl ester .
-
Data: Optimized protocols using DCBA yield the penultimate intermediate with >99.8% HPLC purity and 92% yield , significantly outperforming routes that attempt to install cyclohexyl groups at a later stage.
Experimental Protocols
Protocol A: High-Efficiency Synthesis of DCBA (DCC Route)
This protocol utilizes the "incorporation" mechanism where DCC serves as the N-C-N source.[1][2]
Reagents:
-
Malonic Acid: 1.05 eq[1]
-
Acetic Anhydride: 2.0 eq (Activator)[2]
-
Solvent: Glacial Acetic Acid or Toluene[1]
Workflow:
-
Dissolution: Dissolve Malonic Acid (10.4 g, 100 mmol) in dry Toluene (100 mL) at 40°C.
-
Addition: Add DCC (20.6 g, 100 mmol) portion-wise over 30 minutes. The mixture may warm slightly (exothermic).[2]
-
Activation: Add Acetic Anhydride (20 mL). Heat the mixture to 60–65°C for 4 hours.
-
Isolation: Cool to 0–5°C. The product precipitates as a white crystalline solid.[2]
-
Filtration: Filter the solid and wash with cold Isopropanol (2 x 20 mL).
-
Drying: Dry under vacuum at 50°C.
-
Expected Yield: ~26.5 g (91%).
-
Purity Validation: Melting point should be sharp (202–205°C).
-
Protocol B: C5-Functionalization (Model Knoevenagel Condensation)
To demonstrate reactivity vs. steric hindrance.
-
Suspend DCBA (292 mg, 1 mmol) and 4-Chlorobenzaldehyde (140 mg, 1 mmol) in Ethanol (5 mL). Note: DCBA will not fully dissolve initially.[1]
-
Add Piperidine (2 drops) as catalyst. Reflux for 2 hours.
-
Observation: The suspension clears as the intermediate forms, then the product precipitates (unlike DMBA reactions which often remain in solution).
-
Cool, filter, and wash with cold EtOH.[2]
Visualizations
Diagram 1: Synthetic Pathways & Impurity Logic
This diagram illustrates the superior atom economy of the DCC route and the critical impurity control points.
Figure 1: Comparative synthetic routes for DCBA. The DCC route is preferred for high yield, provided starting material purity is controlled.
Diagram 2: Daprodustat Synthesis Workflow
Showing DCBA as the central hub in the drug development pipeline.
Figure 2: The pivotal role of DCBA in the synthesis of Daprodustat. High purity of the DCBA starting material is essential for the 92% yield in the subsequent step.
References
-
SIOC Journals . (2024). A Novel Synthetic Process of Daprodustat. Retrieved from [Link][2]
-
Unibest Industrial . (2024).[2][4] Supply Chain and Synthesis Analysis of CAS 35824-91-0. Retrieved from [Link][2][4]
-
Google Patents . (2022).[2] EP4355734A1 - Novel manufacturing method of daprodustat and precursors thereof.[1][2] Retrieved from
-
PubChem . (2025).[2][5] Compound Summary: 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[1][2][3][6][5] Retrieved from [Link]
-
MDPI . (2023). Supramolecular Assemblies of Melamine-Thiobarbiturate. Retrieved from [Link][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Daprodustat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1,3-DICYCLOHEXYLBARBITURIC ACID | 35824-91-0 [chemicalbook.com]
- 4. Cas No. 35824-91-0, Daprodustat intermediate - Buy Cas No. 35824-91-0, Daprodustat intermediate, 1 3-Dicyclohexylbarbituric acid Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C16H24N2O3 | CID 37273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Safety Operating Guide
Personal protective equipment for handling 1,3-Dicyclohexylbarbituric acid
CAS Number: 35824-91-0 Synonyms: 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione; N,N'-Dicyclohexylbarbituric Acid Primary Application: Pharmaceutical intermediate (e.g., synthesis of Daprodustat, a HIF-prolyl hydroxylase inhibitor).[1]
Operational Context & Hazard Analysis
As a Senior Application Scientist, I must emphasize that while 1,3-Dicyclohexylbarbituric acid is often categorized under "General Organic Chemicals," its structural analogs (specifically 1,3-Dimethylbarbituric acid) exhibit Category 1 Serious Eye Damage properties. Furthermore, the addition of two lipophilic cyclohexyl rings significantly alters its permeation profile compared to unsubstituted barbituric acid, increasing the potential for dermal absorption.
Do not treat this merely as "white powder." Treat it as a bioactive intermediate with high ocular toxicity potential.
The Hazard-to-Protocol Logic
The following decision matrix explains the causality behind the PPE requirements. We do not select PPE based on the "best case" scenario, but on the chemical's maximum potential for damage.
Figure 1: Hazard-to-PPE Logic Flow. This diagram illustrates why specific PPE choices are made based on the chemical's structural properties.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Synthesis & Purification workflows (mg to kg scale).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular (Critical) | Indirect-Vent Goggles (ANSI Z87.1+) | Crucial Distinction: Standard safety glasses allow airborne powder to bypass side shields. Given the risk of severe eye damage (Category 1 equivalent), a sealed environment around the eyes is non-negotiable. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil / 0.12mm) | The cyclohexyl groups increase lipid solubility. Latex is permeable to many organic intermediates. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove remains. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator | 1,3-Dicyclohexylbarbituric acid is a solid with a high melting point (202–206°C). Inhalation risk is primarily from dust generation during weighing, not vapor pressure. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Prevent accumulation of powder on fabric cuffs. Tyvek sleeves are disposable and prevent cross-contamination of personal clothing. |
Operational Protocols: Handling & Solubilization
A. Weighing and Transfer (The "Static" Risk)
Fine organic powders like 1,3-Dicyclohexylbarbituric acid are prone to static charge, causing "fly-away" powder that contaminates the balance area.
-
Engineering Control: Operate inside a chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with an ethanol-dampened wipe immediately before use to discharge static.
-
Transfer Technique: Do not pour from the stock bottle. Use a dedicated solid transfer funnel or weighing paper.
-
Why? Pouring creates a dust cloud. Spatula transfer minimizes aerosolization.
-
B. Solubilization Strategy
This compound has poor water solubility but dissolves in organic solvents (DMSO, Methanol, DCM).
-
Solvent Choice: For biological assays, DMSO is the preferred vehicle.
-
Exothermic Check: While not violently reactive, barbituric acid derivatives can generate mild heat upon dissolution in basic media. Add solvent slowly to the powder (not powder to solvent) to control the rate of dissolution.
-
Vortexing: Ensure the vessel is capped tightly before vortexing. A loose cap can result in aerosolized droplets containing the dissolved bioactive agent.
Emergency Response & Decontamination
In the event of exposure, immediate action mitigates long-term damage.
Exposure Response[2][3][4][5]
-
Eye Contact (Priority): Immediately flush with water for 15 minutes .[2][3] Hold eyelids apart forcibly.
-
Note: Do not wait for a saline bottle. Use the nearest plumbed eyewash station immediately. Minutes 0–2 determine the extent of corneal scarring.
-
-
Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or acetone to clean skin; these solvents will dissolve the compound and drive it deeper into the dermis.
Spill Cleanup Workflow
Follow this logic to neutralize and dispose of a solid spill safely.
Figure 2: Solid Spill Response Protocol. Note the use of wet paper towels to prevent dust generation.
Storage & Waste Disposal
Storage Conditions
-
Temperature: Store at <15°C (Cool/Dark place).
-
Environment: Hygroscopic potential is low, but keep tightly sealed to prevent hydrolysis over long periods.
-
Security: As a barbiturate precursor/intermediate, ensure inventory is logged strictly, even if not federally scheduled in your specific jurisdiction.
Disposal (RCRA Considerations)
-
Classification: Dispose of as Hazardous Organic Waste .
-
Segregation: Do not mix with oxidizers (peroxides, nitrates) in the waste stream.
-
Labeling: Clearly mark the waste tag with the full chemical name. Do not use abbreviations like "DCHBA," as waste contractors may not recognize the specific hazards.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 278065, 1,3-Dicyclohexylbarbituric acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
